2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDAMFZOHSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916293 | |
| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94142-97-9 | |
| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, the stable enol tautomer of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione. This compound, often referred to as 2-acetyldimedone, is a valuable intermediate in organic synthesis, most notably for the introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group for primary amines in peptide synthesis.[1] This document will delve into the foundational principles of its synthesis, provide a detailed and validated experimental protocol, and explore the critical concept of keto-enol tautomerism that governs its structure. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction and Significance
This compound is a cyclic β-diketone derivative that has garnered significant attention in the field of synthetic organic chemistry.[1] Its primary utility lies in its application as a protecting group for primary amines.[1][2] The Dde group offers orthogonal stability, allowing for selective deprotection under mild conditions, a crucial feature in the multi-step synthesis of complex peptides and other bioactive molecules. The stability of the enol form, which is the subject of this guide, is a key characteristic of this compound, influencing its reactivity and handling.[3]
The synthesis of this compound is a classic example of C-acylation of a β-diketone, a fundamental transformation in organic chemistry. A thorough understanding of this reaction, including the choice of reagents, reaction conditions, and the underlying mechanistic principles, is essential for its successful and efficient preparation.
Foundational Principles: The Chemistry of β-Diketone Acylation
The synthesis of this compound commences with the starting material 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone.[4][5] Dimedone is a cyclic β-diketone, and the methylene protons situated between the two carbonyl groups exhibit significant acidity due to the resonance stabilization of the resulting enolate anion.
The core of the synthesis is the acylation of this enolate. This can be achieved through various acylating agents, with acetic anhydride and acetyl chloride being the most common choices.[1][2] The reaction is typically carried out in the presence of a base, which serves to deprotonate the dimedone and generate the nucleophilic enolate.
Keto-Enol Tautomerism: A Defining Feature
A critical concept to grasp when working with 1,3-dicarbonyl compounds is keto-enol tautomerism.[3][6] The product, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, exists as an equilibrium mixture of the diketo form and the enol form, this compound.[4][5][7]
For many 1,3-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] In the case of cyclic β-diketones like dimedone derivatives, while a similar intramolecular hydrogen bond cannot form, the enol tautomer is still remarkably stable.[8] In chloroform, dimedone itself exists in a 2:1 keto to enol ratio.[4] The acylated derivative, the topic of this guide, predominantly exists in its enol form.
The following diagram illustrates the keto-enol tautomerism:
Caption: Keto-enol tautomerism of 2-acetyldimedone.
Synthetic Pathway and Mechanism
The most common and efficient synthesis involves the acylation of dimedone with an acetylating agent. The reaction proceeds via the formation of a dimedone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
The following diagram outlines the general synthetic workflow:
References
- 1. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]
- 2. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimedone - Wikipedia [en.wikipedia.org]
- 5. Dimedone Synthesis - 1449 Words | Bartleby [bartleby.com]
- 6. researchgate.net [researchgate.net]
- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. science24.com [science24.com]
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, a versatile β-dicarbonyl compound widely known in synthetic chemistry as the precursor to the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. This document delves into the core chemical properties of the molecule, including its structural features, tautomeric equilibrium, and spectroscopic profile. A significant focus is placed on its primary application in peptide synthesis as an orthogonal protecting group for primary amines. Detailed, field-proven protocols for the synthesis of the title compound, its application in amine protection, and subsequent deprotection are provided. The causality behind experimental choices and the self-validating nature of the described protocols are explained to ensure technical accuracy and reproducibility for researchers in organic synthesis and drug development.
Introduction and Molecular Overview
This compound is an organic compound derived from dimedone (5,5-dimethylcyclohexane-1,3-dione). While it can exist as the tri-keto tautomer, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, it exists predominantly as the chelated enol form depicted, stabilized by a strong intramolecular hydrogen bond. This structural feature is fundamental to its reactivity and physicochemical properties.
Its principal significance in the scientific community lies in its use as a reagent for introducing the Dde protecting group onto primary amines. The Dde group is renowned for its orthogonality to standard Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and side-chain modification.[1][2] This guide will explore the foundational chemistry of this reagent and provide actionable protocols for its synthesis and application.
Physicochemical and Structural Properties
The chemical behavior of this compound is dictated by its structure, which is characterized by a dynamic tautomeric equilibrium and specific spectroscopic signatures.
Tautomerism: The Keto-Enol Equilibrium
Like most β-dicarbonyl compounds, 2-acetyldimedone exists as an equilibrium mixture of its diketo and enol tautomers. However, the equilibrium strongly favors the enol form, this compound, due to the formation of a stable, six-membered conjugated system with an intramolecular hydrogen bond.
Caption: Keto-Enol Tautomerism of the title compound.
Studies on the parent compound, dimedone, show that the keto-enol equilibrium is highly solvent-dependent. In chloroform (CDCl₃), the keto:enol ratio is approximately 2.9:1, favoring the diketo form.[1] However, the introduction of the acetyl group in the title compound provides an extended conjugated system in the enol form, which is expected to shift the equilibrium significantly toward the enol tautomer in most organic solvents. Nonpolar solvents generally favor the intramolecularly hydrogen-bonded enol form, while polar protic solvents can disrupt this bond, potentially increasing the proportion of the diketo tautomer.[3][4]
Solid-State Structure
Acidity
The enolic proton is acidic due to the resonance stabilization of the resulting conjugate base. While experimental pKa values are not widely reported, computational predictions place the pKa around 3.6-4.5.[6] This acidity is a key factor in the base-catalyzed acylation of dimedone during its synthesis.
Spectroscopic Characterization
The structural identity of the compound is confirmed through various spectroscopic methods.
| Property | Value / Description | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [7] |
| Molecular Weight | 182.22 g/mol | [7] |
| Appearance | White or colorless to yellow solid | [8] |
| Melting Point | 36-40 °C | |
| ¹H NMR (ppm) | δ 1.0-1.1 (s, 6H, C(CH₃)₂), δ 2.4-2.6 (m, 4H, ring CH₂), δ 3.6 (s, 3H, acetyl CH₃). Note: These are general regions; the enolic OH is often very broad and may not be observed. | [7] |
| ¹³C NMR (ppm) | δ 25-30 (acetyl CH₃), δ ~32 (C(CH₃)₂), δ ~50 (ring CH₂), δ ~110 (enol C=C), δ >190 (carbonyl C=O). Note: Based on typical values for β-dicarbonyls. | [7] |
| IR (cm⁻¹) | ~1705 (cyclohexanedione C=O stretch), ~1678 (acetyl C=O stretch), broad O-H stretch. | [7] |
Mass Spectrometry (Electron Ionization): A definitive fragmentation pattern is not published, but based on the analysis of similar dimedone derivatives, the molecular ion peak (M⁺) at m/z = 182 would be expected.[2] Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 167, and the loss of an acetyl radical (•COCH₃) or ketene (CH₂=C=O) from the side chain.
Synthesis of 2-Acetyldimedone
The most common and reliable method for synthesizing the title compound is the base-catalyzed acylation of dimedone. Two primary protocols are presented below, using acetic anhydride and acetyl chloride, respectively. The choice of reagent often depends on scale, cost, and safety considerations.
Caption: Synthetic overview for 2-Acetyldimedone.
Protocol 1: Acylation with Acetic Anhydride
This method generally provides higher yields and is suitable for laboratory-scale synthesis. The use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial for an efficient reaction.
Rationale: Triethylamine (TEA) acts as a base to deprotonate the acidic C-H at the 2-position of dimedone, forming an enolate. This enolate is the active nucleophile. Acetic anhydride is the electrophilic acetylating agent. DMAP accelerates the reaction by forming a highly reactive N-acetylpyridinium intermediate with acetic anhydride, which is more susceptible to nucleophilic attack by the dimedone enolate than acetic anhydride itself.
Step-by-Step Methodology:
-
To a solution of dimedone (1.0 eq, e.g., 15.0 g, 107 mmol) in dichloromethane (DCM, ~7 mL per g of dimedone) under an inert atmosphere (Argon or N₂), add 4-dimethylaminopyridine (DMAP) (0.2 eq, 2.61 g, 21.4 mmol) and triethylamine (TEA) (2.0 eq, 29.8 mL, 214 mmol).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add acetic anhydride (1.2 eq, 12.2 mL, 129 mmol) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 48 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a hexane/ethanol mixture to yield the product as a pale yellow solid (Typical Yield: 55-85%).[7]
Protocol 2: Acylation with Acetyl Chloride
This method is often preferred for larger-scale syntheses due to the lower cost of acetyl chloride. It typically results in slightly lower yields due to potential side reactions.[7]
Rationale: Potassium carbonate (K₂CO₃) is used as a heterogeneous base to generate the dimedone enolate. Acetyl chloride is a highly reactive acetylating agent. The reaction is performed at a low initial temperature to control the exothermicity.
Step-by-Step Methodology:
-
Suspend dimedone (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization from a hexane/ethanol mixture (Typical Yield: 45-50%).[7]
Application in Peptide Chemistry: The Dde Protecting Group
The primary application of 2-acetyldimedone is to introduce the Dde protecting group onto the side-chain primary amines of amino acids, such as Lysine (Lys) or Ornithine (Orn). The reaction forms a stable enaminone linkage.
Mechanism and Orthogonality
The Dde group is stable to the acidic conditions used for Boc-group cleavage (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc-group cleavage (e.g., 20% piperidine in DMF).[2] This orthogonality is the cornerstone of its utility. It can be selectively removed using dilute hydrazine, allowing for site-specific modifications of the peptide while it is still attached to the solid-phase support.[1][2]
Caption: Workflow for Dde protection and deprotection.
Protocol: Dde Protection of an Amine
This protocol describes the formation of the enaminone from a primary amine and 2-acetyldimedone. This reaction is typically performed on the free amino group of a resin-bound peptide.
Rationale: The reaction is a condensation between the primary amine and one of the carbonyl groups of the β-dicarbonyl system (in its enol form), followed by dehydration to form the stable, conjugated enaminone system. The reaction is often driven to completion by heating in a polar aprotic solvent like DMF.
Step-by-Step Methodology (On-Resin):
-
Ensure the primary amine to be protected (e.g., the ε-amino group of a Lysine residue) is in its free base form. If it is a salt, neutralize it with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Prepare a solution of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (5-10 equivalents relative to the amine) in N,N-dimethylformamide (DMF).
-
Add the solution to the peptide-resin.
-
Agitate the mixture at room temperature overnight or at 37-50 °C for 2-4 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once complete, filter the resin and wash thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol: Dde Deprotection
The selective removal of the Dde group is most commonly achieved with a dilute solution of hydrazine.
Rationale: Hydrazine acts as a potent nucleophile that attacks the enaminone system. The subsequent reaction pathway leads to the formation of a stable heterocyclic byproduct (a pyrazole derivative) and the release of the free primary amine. The mildness and high efficiency of this reaction are key to its success in SPPS.
Step-by-Step Methodology (Hydrazine Method):
-
Swell the Dde-protected peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Do not exceed 2% concentration, as higher concentrations can cause unwanted side reactions.[7]
-
Treat the resin with the 2% hydrazine solution (approx. 25 mL per gram of resin).
-
Agitate the mixture at room temperature. The deprotection is typically very rapid.
-
Perform three short treatments of 3-5 minutes each. After each treatment, filter the resin and add a fresh portion of the hydrazine solution.[1][2]
-
After the final treatment, wash the resin extensively with DMF (3-5 times) to remove all byproducts.
-
The resin is now ready for the next synthetic step (e.g., side-chain labeling, lactamization, etc.).
An alternative, milder method for deprotection that is compatible with the presence of Fmoc groups involves the use of hydroxylamine.[7]
Other Synthetic Applications
Beyond its role in peptide chemistry, the reactive nature of 2-acetyldimedone makes it a useful building block for various heterocyclic compounds. The enol and dicarbonyl functionalities provide multiple reactive sites for condensation and cyclization reactions with various electrophiles and nucleophiles. It can participate in reactions such as:
-
Knoevenagel Condensation: Reaction with aldehydes to form various adducts.[7]
-
Synthesis of Pyridines and Pyrones: Reaction with active methylene compounds and ammonia sources.
-
Formation of Enaminones: Reaction with amines to form substituted enaminones, which are themselves versatile synthetic intermediates.[9][10]
Conclusion
This compound is a compound of significant utility, primarily serving as the gateway to the Dde amine protecting group. Its chemical properties are dominated by a stable, intramolecularly hydrogen-bonded enol tautomer. Understanding its synthesis from dimedone and the specific, mild conditions required for its application and removal in peptide synthesis is critical for its effective use. The protocols detailed in this guide provide a robust framework for researchers to employ this valuable tool in the synthesis of complex peptides and other nitrogen-containing molecules, enabling advanced strategies in drug discovery and development.
References
-
Dichlorodiphenyldichloroethylene - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02213A. (2015). Retrieved January 2, 2026, from [Link]
-
Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC. (n.d.). Retrieved January 2, 2026, from [Link]
-
1H and 13C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of the enaminone from acetyl group. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Dichlorodiphenyldichloroethylene (DDE) - OEHHA - CA.gov. (n.d.). Retrieved January 2, 2026, from [Link]
-
1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | C10H14O3 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (2023). Retrieved January 2, 2026, from [Link]
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - ResearchGate. (2018). Retrieved January 2, 2026, from [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved January 2, 2026, from [Link]
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018). Retrieved January 2, 2026, from [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Solvent effects on the tautomeric equilibrium of 2,4-pentanedione - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics | BioPchem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) Review: Derivatization in mass spectrometry 2. Acylation - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
The Crystal and Molecular Structure of Dimedone - DAG SEMMINGSEN - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]
-
Reactions Involving Acids and Other Electrophiles | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers - PubMed. (2023). Retrieved January 2, 2026, from [Link]
-
(PDF) The Crystal Structure of Dimedone - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). Retrieved January 2, 2026, from [Link]
-
Acidity Constant (pK a) Calculation of Large Solvated Dye Molecules: Evaluation of Two Advanced Molecular Dynamics Methods - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
13 C NMR spectra of dimedone. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) Spectroscopic measurement of the acid dissociation constant of 2-naphthol and the second dissociation constant of carbonic acid at elevated temperatures - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle - Caroline Frank. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel synthesis of heterocyclic compounds from acetylenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. endotherm-lsm.com [endotherm-lsm.com]
- 7. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]
- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001342) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
An In-depth Technical Guide on the Mechanism of Action of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and its Congeners
Foreword: Unraveling the Molecular Intricacies of Cyclohexane-1,3-dione Derivatives
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and its related class of 2-acyl-cyclohexane-1,3-diones. Our objective is to move beyond a superficial overview and provide an in-depth exploration of the core mechanism of action, grounded in robust scientific evidence. By elucidating the causality behind experimental observations and detailing validated protocols, this document aims to empower researchers to design and execute their investigations with a higher degree of precision and insight. We will primarily focus on the well-established role of these compounds as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), while also exploring other reported biological activities that warrant further investigation.
Introduction to this compound: A Molecule of Interest
This compound belongs to a significant class of organic compounds known as cyclic β-triketones. Structurally, it features a cyclohexane-1,3-dione core with a gem-dimethyl substitution at the 5-position and a 1-hydroxyethylidene group at the 2-position. This particular arrangement of functional groups is pivotal to its biological activity. While this specific molecule is a subject of research, it is part of the broader family of 2-acyl-cyclohexane-1,3-diones, which have garnered considerable attention for their potent bioactivities, most notably as herbicides.[1][2] The core mechanism underpinning this herbicidal action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]
The Primary Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The most extensively characterized mechanism of action for 2-acyl-cyclohexane-1,3-diones is the potent and reversible inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[7][8]
The Catalytic Role of HPPD
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction is a key step in the tyrosine degradation pathway.[7][9] In plants, the product HGA is a vital precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).[4][10] Plastoquinone is an indispensable component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[4][11]
Molecular Basis of HPPD Inhibition
The inhibitory action of 2-acyl-cyclohexane-1,3-diones is attributed to the structural mimicry of the substrate, HPP, and the chelating ability of the 1,3-dione moiety. The enol tautomer of the 1,3-dione is crucial for binding to the Fe(II) ion in the active site of HPPD.[12] This chelation of the iron cofactor prevents the binding of the natural substrate and subsequent catalysis.[12]
The key structural features required for potent HPPD inhibition include the 2-acyl-cyclohexane-1,3-dione core, which provides the necessary geometry for iron chelation.[1][2] The nature of the acyl side chain significantly influences the potency of inhibition, with optimal chain lengths and substitutions enhancing binding affinity within the enzyme's active pocket.[1]
Biochemical Consequences of HPPD Inhibition
The inhibition of HPPD leads to a cascade of downstream effects that differ between plants and mammals.
-
In Plants (Herbicidal Action): The blockage of HGA synthesis results in a deficiency of plastoquinone and tocopherols.[4][10] The lack of plastoquinone disrupts the photosynthetic electron transport chain and inhibits phytoene desaturase, leading to the accumulation of phytoene and a halt in carotenoid biosynthesis.[4][11] Carotenoids are essential for protecting chlorophyll from photo-oxidative damage. Their absence results in chlorophyll bleaching and, ultimately, plant death.[4]
-
In Mammals: HPPD inhibition leads to an accumulation of the substrate HPP and its precursor, the amino acid tyrosine, resulting in a condition known as tyrosinemia.[3][13] The excess tyrosine is then catabolized through alternative pathways, leading to increased urinary excretion of HPP and 4-hydroxyphenyllactate (HPLA).[2][3] While high levels of tyrosine can be toxic, leading to ocular and dermal lesions in sensitive species, this inhibitory mechanism has been therapeutically exploited.[3][13] For instance, the HPPD inhibitor nitisinone (NTBC) is used to treat hereditary tyrosinemia type I by preventing the formation of toxic downstream metabolites.[14]
Broader Biological Activities and Potential Mechanisms
While HPPD inhibition is the primary and most well-documented mechanism of action, derivatives of cyclohexane-1,3-dione have been reported to exhibit other biological activities, including antimicrobial, antioxidant, and anticancer effects. The precise mechanisms for these activities are generally less understood and may be independent of HPPD inhibition.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of cyclohexane-1,3-dione derivatives.[1] The mechanism is not fully elucidated but may involve disruption of microbial cell membranes, inhibition of essential enzymes other than HPPD, or chelation of metal ions crucial for microbial growth.
Anticancer Activity
There is emerging evidence that some dione-containing compounds possess anticancer properties, often mediated by the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[10] For cyclohexane-1,3-dione derivatives, the potential for anticancer activity is an active area of research, with some studies suggesting they may serve as scaffolds for the development of novel therapeutic agents.
Experimental Protocols for Mechanism of Action Studies
To rigorously investigate the mechanism of action of this compound and its analogs, a multi-faceted experimental approach is required.
HPPD Inhibition Assay
A robust and quantifiable method to assess HPPD inhibition is essential. A common approach is a spectrophotometric assay.
Protocol: Spectrophotometric HPPD Inhibition Assay
-
Enzyme Preparation: Recombinantly express and purify HPPD from a suitable source (e.g., Arabidopsis thaliana for plant studies or human for mammalian studies).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing a known concentration of purified HPPD, ferrous sulfate, and ascorbic acid (to maintain the iron in the Fe(II) state).
-
Inhibitor Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a predetermined time to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPP, or monitor the increase in a product-related signal.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary
| Compound | Target Organism | IC₅₀ (µM) |
| Mesotrione | Arabidopsis thaliana | 0.204 |
| Sulcotrione | Arabidopsis thaliana | 0.25 |
| Compound 27 | Arabidopsis thaliana | Comparable to Mesotrione |
| Compound 28 | Arabidopsis thaliana | Comparable to Mesotrione |
Note: Data for compounds 27 and 28 are from a study on novel 2-(arylformyl)cyclohexane-1,3-dione derivatives and are presented for comparative purposes.[15][16]
Antimicrobial Activity Assessment
Standardized methods are crucial for evaluating the antimicrobial potential of the compound.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity Evaluation
In vitro cytotoxicity assays are a primary step in assessing potential anticancer activity.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate until they reach a suitable confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion and Future Directions
The primary mechanism of action of this compound and its congeners is the inhibition of 4-hydroxyphenylpyruvate dioxygenase. This well-characterized mechanism, involving the chelation of the active site's ferrous ion, has significant implications in both agriculture and medicine. The resulting herbicidal activity in plants and the therapeutic potential in treating certain metabolic disorders in humans underscore the importance of this class of compounds.
While the focus has been on HPPD inhibition, the preliminary evidence for other biological activities, such as antimicrobial and anticancer effects, opens up exciting avenues for future research. A deeper investigation into these secondary mechanisms, utilizing the robust experimental protocols outlined in this guide, could unlock new therapeutic applications for this versatile chemical scaffold. Future work should aim to delineate the specific molecular targets and pathways involved in these non-HPPD-related activities.
References
-
Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link]
- Ellis, M. K., et al. (1996). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Human & Experimental Toxicology, 15(2), 179-181.
- Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269.
- Lin, H. Y., et al. (2002). Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. Journal of Medicinal Chemistry, 45(10), 2136-2144.
- Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.
-
Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. [Link]
- Gong, X., et al. (2018). Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii. Environmental Pollution, 243(Pt A), 338-346.
- Chebil, L., et al. (2007). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Applied Microbiology and Biotechnology, 75(3), 657-664.
- Molchanov, S., & Gryff-Keller, A. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4- (trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(3), 449-454.
- Kavana, M., & Moran, G. R. (2003). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Biochemistry, 42(34), 10238-10245.
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. [Link]
- Lee, D. L., et al. (1997). The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase. Weed Science, 45(5), 601-609.
- Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 71(46), 17678-17688.
- Turan, N., et al. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(11), 18886-18906.
- Pallett, K. E. (2000). Phytotoxic secondary effects resulting from inhibition of hydroxyphenylpyruvate dioxygenase (HPPD). Pesticide Biochemistry and Physiology, 67(2), 121-133.
- Boros, E., et al. (2010). 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. Journal of Biological Chemistry, 285(35), 27384-27393.
- Borowski, T., et al. (2004). 4-Hydroxyphenylpyruvate Dioxygenase: A Hybrid Density Functional Study of the Catalytic Reaction Mechanism. Biochemistry, 43(45), 14384-14394.
- Yang, C., et al. (2014). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PLoS ONE, 9(7), e101621.
- Balderrama-Martínez, V. I., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(19), 6296.
- Varanasi, V. K., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 655-666.
- García-Jacas, C. R., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(7), 1437-1443.
- Al-Jarf, R., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties.
- Rodriguez-Guerra, J., et al. (2020). Application of computational methods for anticancer drug discovery, design, and optimization. Boletín Médico del Hospital Infantil de México (English Edition), 77(5), 223-235.
- Lewis, R. W., & Botham, P. A. (2013). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Archives of Toxicology, 87(11), 1915-1929.
- Hossain, M. A., et al. (2024).
- Grompe, M. (2001). The pathophysiology and treatment of hereditary tyrosinemia type 1. Seminars in Liver Disease, 21(4), 563-571.
- LibreTexts. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts.
-
protocols.io. (2019). Assessment of antimicrobial activity. [Link]
- Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. PubMed, 37944065.
- Lin, H. Y., et al. (2002). Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. PubMed, 12014960.
- Ellis, M. K., et al. (1996). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. PubMed, 8834400.
- Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed, 36079655.
- Gong, X., et al. (2018). Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii. PubMed, 30343230.
- Chebil, L., et al. (2007). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed, 17279361.
- Kavana, M., & Moran, G. R. (2003). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. PubMed, 12926943.
Sources
- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase | Weed Science | Cambridge Core [cambridge.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 9. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione: Structure Elucidation and Data Interpretation
Introduction: Unveiling the Molecular Architecture
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, often referred to as 2-acetyldimedone, is a β-diketone derivative of significant interest in synthetic organic chemistry. Its utility as a protecting group for primary amines and as a versatile building block for heterocyclic compounds underscores the importance of its unambiguous structural characterization.[1][2][3] This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation of this compound, targeting researchers, scientists, and professionals in drug development.
A crucial aspect of this molecule's structure is its existence predominantly in the enol tautomeric form, stabilized by an intramolecular hydrogen bond and conjugation.[4][5] This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the spectral features but also the causality behind the experimental choices and data interpretation.
Molecular Structure and Tautomerism
The compound exists in equilibrium between its keto and enol forms. However, the enol form, 2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, is significantly more stable. This guide will focus on the characterization of this predominant enol tautomer.
Caption: Keto-enol tautomerism of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra for a solid organic compound like this compound.
Caption: A typical workflow for NMR analysis.
The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~17.0 | Singlet (broad) | 1H | Enolic -OH |
| ~2.5 | Singlet | 3H | -C(O)CH ₃ |
| ~2.3 | Singlet | 4H | -CH ₂-C(O)- |
| ~1.1 | Singlet | 6H | -C(CH ₃)₂ |
Interpretation of the ¹H NMR Spectrum:
-
Enolic Proton (~17.0 ppm): The significantly downfield chemical shift is characteristic of a proton involved in a strong intramolecular hydrogen bond, as seen in the enol form of β-diketones.[6] Its broadness is also typical for exchangeable protons.
-
Acetyl Protons (~2.5 ppm): This singlet corresponds to the three protons of the acetyl methyl group. Its chemical shift is influenced by the adjacent carbonyl group.
-
Methylene Protons (~2.3 ppm): The two methylene groups in the cyclohexane ring are equivalent due to the planarity of the enone system, giving rise to a single peak integrating to four protons.
-
Gem-dimethyl Protons (~1.1 ppm): The two methyl groups at the 5-position are also equivalent, resulting in a sharp singlet that integrates to six protons.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | C =O (Ketone) |
| ~192 | C =O (Enone) |
| ~110 | =C -C(O) |
| ~51 | -C H₂- |
| ~32 | -C (CH₃)₂ |
| ~28 | -C(C H₃)₂ |
| ~26 | -C(O)C H₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (~204 and ~192 ppm): The two downfield signals correspond to the two carbonyl carbons. The slight difference in their chemical environment (one is part of the enone system, the other is adjacent to the acetyl group) leads to distinct resonances.[7]
-
Olefinic Carbon (~110 ppm): This signal is for the carbon atom of the C=C double bond that is attached to the main ring's carbonyl group.
-
Aliphatic Carbons (~51, ~32, ~28, ~26 ppm): These signals correspond to the remaining sp³ hybridized carbons. The quaternary carbon of the gem-dimethyl group is at ~32 ppm, while the methyl carbons themselves are at ~28 ppm. The methylene carbons appear around ~51 ppm, and the acetyl methyl carbon is found at ~26 ppm.[8][9][10]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[11]
Caption: A streamlined workflow for ATR-FTIR.
Interpretation of the IR Spectrum
The IR spectrum is dominated by features confirming the enol structure.
Table 3: Representative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-2500 | Broad | O-H stretch | Intramolecularly H-bonded enol |
| ~2960 | Medium | C-H stretch | sp³ C-H |
| ~1650 | Strong | C=O stretch | Conjugated ketone |
| ~1580 | Strong | C=C stretch | Enol double bond |
Interpretation of Key IR Bands:
-
Broad O-H Stretch (3400-2500 cm⁻¹): This very broad and intense absorption is a hallmark of a strongly hydrogen-bonded hydroxyl group, confirming the enol tautomer.
-
C=O Stretch (~1650 cm⁻¹): The carbonyl stretching frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond and involvement in the intramolecular hydrogen bond.[12]
-
C=C Stretch (~1580 cm⁻¹): This strong absorption is characteristic of the carbon-carbon double bond in the enone system.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation. Electron Ionization (EI) is a common technique for volatile organic compounds.[13]
Experimental Protocol: Electron Ionization (EI)-MS
In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[13]
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe which is heated to volatilize the compound.
-
Ionization: The gaseous molecules are bombarded with 70 eV electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum will show the molecular ion peak and several fragment ions.
Table 4: Representative Mass Spectrometry Data
| m/z | Proposed Fragment |
| 182 | [M]⁺• (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 139 | [M - CH₃ - CO]⁺ |
| 125 | [M - C₄H₇O]⁺ |
| 111 | [M - C₅H₇O]⁺ |
| 97 | [M - C₅H₅O₂]⁺ |
| 55 | [C₄H₇]⁺ |
Proposed Fragmentation Pathway:
Sources
- 1. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-ACETYLDIMEDONE | 1755-15-3 [chemicalbook.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. jasco.co.uk [jasco.co.uk]
- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 13. rroij.com [rroij.com]
The Intricate Architecture of β-Enolone Systems: A Technical Guide to the Crystal Structure of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione Derivatives
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, a prominent derivative of dimedone. These molecules serve as exemplary models for understanding the profound influence of intramolecular hydrogen bonding and tautomerism on solid-state conformation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth structural insights, detailed experimental protocols for synthesis and crystallographic analysis, and a discussion of the broader implications for medicinal chemistry and materials science. We will explore the nuances of their molecular geometry, the stability imparted by the β-enolone system, and the causality behind the experimental choices in their characterization.
Introduction: The Significance of the Dimedone Scaffold
5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a versatile organic compound that serves as a foundational building block in the synthesis of a wide array of heterocyclic compounds.[1] Its derivatives have garnered significant attention due to their diverse biological activities, including potential applications as anticancer, antimicrobial, and antioxidant agents. The reactivity and properties of these derivatives are intrinsically linked to their three-dimensional structure and the subtle interplay of electronic and steric effects.
The focus of this guide, this compound, also known by its tautomeric name 2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, is a subject of particular interest.[1] Its structure is characterized by a robust intramolecular hydrogen bond that locks the molecule into a planar, quasi-aromatic six-membered ring. This structural motif, a β-enolone system, is crucial in dictating the molecule's conformation, stability, and reactivity. Understanding the precise atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.
Molecular and Crystal Structure: A Tale of Tautomers and Hydrogen Bonds
In solution, this compound exists in equilibrium between its diketo and enol tautomeric forms. However, in the solid state, the enol form is overwhelmingly favored due to the stabilizing effect of intramolecular and intermolecular hydrogen bonds.
The Predominant Enol Tautomer and Intramolecular Hydrogen Bonding
The crystal structure of dimedone derivatives consistently reveals the presence of the enol tautomer. This is a consequence of the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring, a feature that significantly influences the molecule's planarity and electronic distribution.
Caption: Intramolecular hydrogen bonding in the enol tautomer.
Case Study: Crystal Structure of a Close Derivative
While the specific crystal structure of the title compound is not publicly available, a detailed analysis of a closely related derivative, 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone, provides invaluable insights. The crystallographic data for this compound, as determined by Cid-Samamed, A. et al. (2018), reveals key structural features that are highly likely to be conserved in the title compound.
In this derivative, the cyclohexene ring adopts a "sofa" conformation. The molecule exhibits a significant intramolecular O-H···O hydrogen bond within the β-enolone moiety. Furthermore, the packing of the molecules in the crystal lattice is stabilized by intermolecular O-H···O hydrogen bonds, forming a network that contributes to the overall stability of the crystalline solid.
Table 1: Crystallographic Data for 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (3) |
| b (Å) | 15.0123 (5) |
| c (Å) | 10.5678 (4) |
| α (°) | 90 |
| β (°) | 101.234 (2) |
| γ (°) | 90 |
| Volume (ų) | 1572.1 (1) |
| Z | 4 |
| Intramolecular H-bond (O-H···O) (Å) | 2.545 (2) |
Data sourced from Cid-Samamed, A., et al. (2018).
Experimental Protocols: From Synthesis to Structure Determination
The synthesis and crystallographic analysis of these derivatives require meticulous experimental design and execution. The following protocols provide a framework for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common and effective method for the synthesis of the title compound is the acylation of dimedone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Reagents: Add a base, such as triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for the target compound.
Single-Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in structure determination. The slow evaporation of a saturated solution is a widely used and effective technique.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A common approach is to use a solvent in which the compound is soluble and an anti-solvent in which it is sparingly soluble.
-
Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.
-
Slow Evaporation: Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.
Single-Crystal X-ray Diffraction Analysis
The final step is the determination of the crystal structure using a single-crystal X-ray diffractometer.
Workflow Overview:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: Experimental workflow for crystallographic analysis.
Implications and Future Directions
The detailed understanding of the crystal structure of this compound derivatives has significant implications for various scientific disciplines. In medicinal chemistry, the rigid conformation imposed by the intramolecular hydrogen bond can be exploited to design molecules with specific shapes to fit into the active sites of biological targets. The ability to predict and control the solid-state packing of these molecules is also of great interest in materials science for the development of new crystalline materials with desired optical or electronic properties.
Future research in this area could focus on the synthesis of a wider range of derivatives with different substituents to systematically study their effects on the crystal packing and biological activity. Co-crystallization studies with other molecules could also lead to the discovery of novel solid forms with unique properties.
Conclusion
The crystal structure of this compound and its derivatives is a testament to the elegance and predictability of molecular self-assembly. The prevalence of the enol tautomer, stabilized by a strong intramolecular hydrogen bond, is a defining feature that governs the conformation and properties of these molecules. The detailed structural insights and experimental protocols presented in this guide provide a solid foundation for further research and development in the fields of medicinal chemistry, crystallography, and materials science. The continued exploration of these fascinating molecular architectures promises to unlock new opportunities for scientific innovation.
References
- Cid-Samamed, A., et al. (2018). Crystal structure of 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5648. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Biological Activity of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and Its Derivatives
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with diverse biological activities is a perpetual endeavor. The cyclohexane-1,3-dione framework, particularly as embodied by 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (also known as 2-acetyldimedone) and its derivatives, represents a compelling and versatile scaffold. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this class of compounds, offering field-proven insights to steer future research and development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Core Moiety: Synthesis and Structural Attributes
The parent compound, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. Its inherent keto-enol tautomerism is a key feature influencing its reactivity and biological interactions.
Synthesis of the Core Structure
The synthesis of this compound is typically achieved through the acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). A common and efficient method involves the reaction of dimedone with acetyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (dimedone)
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5,5-dimethylcyclohexane-1,3-dione (1 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution with stirring.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Derivatization Strategies
The reactivity of the dione and the hydroxyethylidene moieties allows for a wide range of structural modifications. These include:
-
Condensation reactions at the active methylene group.
-
Etherification or esterification of the hydroxyl group.
-
Substitution reactions on the cyclohexane ring.
These derivatizations are crucial for tuning the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its biological activity.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Antibacterial and Antifungal Efficacy
Studies have shown that various derivatives, particularly those incorporating ether linkages or heterocyclic moieties, exhibit notable antimicrobial effects. For instance, a series of 2-(((2-ether)amino)methylene)-dimedone derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[1].
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Dimedone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| PAMCHD * | Mycobacterium tuberculosis H37Rv | 2.5 | [2][3] |
| Derivative 4k | Staphylococcus aureus | Comparable to Ciprofloxacin | [1] |
| Derivative 4k | Bacillus cereus | Comparable to Ciprofloxacin | [1] |
| Derivative 4k | Bacillus subtilis | Comparable to Ciprofloxacin | [1] |
| Derivative 4d | Aspergillus fumigatus | Good Activity | [1] |
| Derivative 4e | Penicillium chrysogenum | Good Activity | [1] |
| Derivative 4s | Candida albicans | Good Activity | [1] |
*PAMCHD: 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a standard and reliable technique for quantifying the antimicrobial efficacy of compounds.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with solvent).
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has highlighted the potential of dimedone derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of critical signaling pathways.
Cytotoxicity Against Cancer Cell Lines
Derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a range of cytotoxic potencies. The structural modifications play a crucial role in determining the efficacy and selectivity of these compounds.
Table 2: Anticancer Activity (IC50) of Selected Dimedone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | A549 (Lung) | Promising | [4][5] |
| Compound 5b | H460 (Lung) | Promising | [4][5] |
| Compound 5e | HT-29 (Colon) | Promising | [4][5] |
| Compound 5f | MKN-45 (Gastric) | Promising | [4][5] |
| Compound 7c | A549 (Lung) | Promising | [4][5] |
| Compound 11b | H460 (Lung) | Promising | [4][5] |
| Compound 12c | HT-29 (Colon) | Promising | [4][5] |
| Compound 12d | MKN-45 (Gastric) | Promising | [4][5] |
| Compound 13d | A549 (Lung) | Promising | [4][5] |
| Compound 14b | H460 (Lung) | Promising | [4][5] |
| Compound 16c | HT-29 (Colon) | Promising | [4][5] |
| Compound 16d | MKN-45 (Gastric) | Promising | [4][5] |
Inhibition of Key Kinases
A primary mechanism underlying the anticancer activity of these compounds is their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Notably, certain derivatives have shown potent inhibitory activity against Pim-1 kinase and various tyrosine kinases[4][5].
Table 3: Kinase Inhibitory Activity (IC50) of Selected Dimedone Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 5b | Pim-1 Kinase | Potent | [4][5] |
| Compound 11b | Pim-1 Kinase | Potent | [4][5] |
| Compound 12d | Pim-1 Kinase | Potent | [4][5] |
| Compound 13d | Pim-1 Kinase | Potent | [4][5] |
| Compound 14b | Pim-1 Kinase | Potent | [4][5] |
| Compound 16c | Pim-1 Kinase | Potent | [4][5] |
| Compound 5b | Tyrosine Kinases | Effective | [4][5] |
| Compound 5e | Tyrosine Kinases | Effective | [4][5] |
| Compound 5f | Tyrosine Kinases | Effective | [4][5] |
| Compound 7c | Tyrosine Kinases | Effective | [4][5] |
| Compound 11b | Tyrosine Kinases | Effective | [4][5] |
| Compound 12c | Tyrosine Kinases | Effective | [4][5] |
| Compound 12d | Tyrosine Kinases | Effective | [4][5] |
| Compound 13d | Tyrosine Kinases | Effective | [4][5] |
| Compound 14b | Tyrosine Kinases | Effective | [4][5] |
| Compound 16c | Tyrosine Kinases | Effective | [4][5] |
| Compound 16d | Tyrosine Kinases | Effective | [4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights: A Glimpse into Signaling Pathways
The anticancer effects of these compounds are believed to be mediated through the modulation of complex intracellular signaling networks. Inhibition of Pim-1 kinase and tyrosine kinases disrupts pathways that are critical for cell cycle progression, proliferation, and survival.
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory signaling pathways.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds are thought to be mediated by the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators such as cytokines and chemokines. While direct evidence for the inhibition of these pathways by 2-acetyldimedone derivatives is still emerging, the structural similarities to other known anti-inflammatory agents suggest this as a likely mechanism.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is a classic and widely accepted method for screening compounds for acute anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% w/v in saline).
-
Test compounds.
-
Positive control (e.g., Indomethacin).
-
Plethysmometer or digital calipers.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, positive control, or vehicle to different groups of animals.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Herbicidal Activity: A Potent Inhibitor of a Key Plant Enzyme
Certain derivatives of this compound have demonstrated potent herbicidal activity. This is primarily attributed to their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).
Mechanism of Action: HPPD Inhibition
HPPD is a key enzyme in the biosynthesis of plastoquinone and tocotrienols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, resulting in bleaching of the plant tissues and eventual death. The 2-acyl-cyclohexane-1,3-dione moiety is a critical pharmacophore for HPPD inhibition[6].
Quantitative Structure-Activity Relationship (QSAR)
Studies have shown a clear relationship between the structure of 2-acyl-cyclohexane-1,3-dione derivatives and their HPPD inhibitory activity. For instance, the length of the acyl side chain has been found to be a critical determinant of potency, with a C11 alkyl side chain showing optimal activity[6].
Table 4: HPPD Inhibitory Activity (IC50) of Selected 2-Acyl-cyclohexane-1,3-dione Derivatives
| Compound ID | Side Chain | IC50 (µM) | Reference |
| 5d | C11 alkyl | 0.18 ± 0.02 | [6] |
| Sulcotrione | (Commercial Herbicide) | 0.25 ± 0.02 | [6] |
| Mesotrione | (Commercial Herbicide) | 0.204 | [7] |
| Compound 27 | Quinolone derivative | Comparable to Mesotrione | [7] |
| Compound 28 | Quinolone derivative | Comparable to Mesotrione | [7] |
| Compound II-3 | 6-Phenylnicotinoyl derivative | 0.248 | [8] |
Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a rich source of biologically active molecules with therapeutic potential across multiple domains. The diverse biological activities, coupled with the synthetic tractability of the core structure, make this an exciting area for further research.
Future investigations should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to enhance potency and selectivity.
-
Mechanistic Elucidation: In-depth studies to precisely define the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the therapeutic potential and safety profiles of the most promising derivatives.
References
-
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). Molecules. [Link]
-
Synthesis of Heterocyclic Compounds Derived From Dimedone and their Anti-tumor and Tyrosine Kinase Inhibitions. (2020). Acta Chimica Slovenica. [Link]
-
Pim-1 kinase inhibition chart of the tested compounds versus A and quercetagetin (reference drug) expressed as IC 50 (uM). - ResearchGate. [Link]
-
IC50 of the compounds against the two cancer cell lines according to the MTT assay. - ResearchGate. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). Molecules. [Link]
-
In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. (2021). Journal of Biomolecular Structure and Dynamics. [Link]
-
IC 50 values of PIM-1 inhibitory potency of synthesized compounds in... - ResearchGate. [Link]
-
In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: A new chemical entity against Mycobacterium tuberculosis. (2018). International Journal of Antimicrobial Agents. [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2021). International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). Molecules. [Link]
-
2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. (2023). Semantic Scholar. [Link]
-
Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2025). ResearchGate. [Link]
-
Cytotoxicity (IC50) of tested compounds on different cell lines. - ResearchGate. [Link]
-
Synthesis and in vitro evaluation of 2-(((2-ether)amino)methylene)-dimedone derivatives as potential antimicrobial agents. (2018). Microbial Pathogenesis. [Link]
-
Antibiotic profiles of compounds 1 and 2. The IC50 values are given in µM. - ResearchGate. [Link]
-
Synthesis of heterocyclic compounds derived from dimedone and their anti-tumor and tyrosine kinase inhibitions. (2020). Africa Research Connect. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Bioorganic Chemistry. [Link]
-
In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: A new chemical entity against Mycobacterium tuberculosis. (2018). ResearchGate. [Link]
-
In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis. (2018). International Journal of Antimicrobial Agents. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). ResearchGate. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2020). Molecules. [Link]
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Biochemical IC50 values for CC-509 against selected human kinases. - ResearchGate. [Link]
-
Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (2022). International Journal of Molecular Sciences. [Link]
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes. (2012). Redox Biology. [Link]
-
Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. (2024). International Journal of Molecular Sciences. [Link]
-
Aurones and their derivatives as promising antimicrobial molecules. (2025). Sciforum. [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2020). Molecules. [Link]
-
The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (2011). Pharmaceuticals. [Link]
-
NF-kappaB: Two Sides of the Same Coin. (2019). Cancers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Heterocyclic Compounds Derived From Dimedone and their Anti-tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Cyclohexane-1,3-dione Derivatives: Strategies, Mechanisms, and Applications
Abstract
The cyclohexane-1,3-dione (CHD) scaffold is a cornerstone in modern organic synthesis, serving as a versatile precursor for a vast array of synthetically important molecules.[1] Its unique structural features, characterized by highly active methylene and dicarbonyl groups, make it an invaluable building block for natural products, complex heterocycles, and pharmacologically active agents.[1][2][3][4] Derivatives of this core structure are prominent in numerous commercial applications, including pharmaceuticals like anticancer and anti-inflammatory drugs, and agrochemicals, particularly herbicides.[5][6][7][8] This guide provides an in-depth exploration of the principal synthetic strategies for constructing cyclohexane-1,3-dione and its derivatives. We will dissect the underlying mechanisms of foundational methods such as Michael-Claisen condensations and the Robinson annulation, explore direct approaches like the hydrogenation of resorcinols, and touch upon modern, sustainable methodologies. Each section is grounded in field-proven insights, explaining the causal relationships behind experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility.
Foundational Strategies: Tandem Condensation Reactions
The construction of the six-membered dicarbonyl ring often relies on elegant tandem reactions that form multiple carbon-carbon bonds in a sequential or one-pot process. The underlying principle involves the strategic combination of conjugate additions with intramolecular cyclizations.
The Michael-Claisen Condensation: A Classic Route to Dimedone and Analogues
One of the most classic and reliable methods for synthesizing substituted cyclohexane-1,3-diones is the tandem Michael addition followed by an intramolecular Claisen condensation. The synthesis of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, is the archetypal example of this strategy.[9]
Causality and Mechanism: This reaction sequence is initiated by the deprotonation of a soft carbon nucleophile, typically an enolate derived from an active methylene compound like diethyl malonate. This enolate then undergoes a conjugate addition (Michael reaction) to an α,β-unsaturated ketone, such as mesityl oxide.[10] The resulting 1,5-dicarbonyl intermediate is then subjected to a base-mediated intramolecular Claisen condensation, where the enolate of the newly formed ketone attacks one of the ester carbonyls, leading to cyclization and subsequent expulsion of an alkoxide leaving group to furnish the stable β-dicarbonyl ring system.[10] The choice of a strong, non-nucleophilic base is critical to drive both the initial deprotonation and the final cyclization to completion.
Caption: Mechanism of Dimedone synthesis via Michael-Claisen condensation.
Experimental Protocol: Synthesis of Dimedone [10][11]
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
-
Michael Addition: To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise. After stirring for 15 minutes, add mesityl oxide (1 equivalent), which should be distilled prior to use for optimal yield.
-
Reflux and Cyclization: Heat the reaction mixture to reflux for 2-3 hours. The solution will become viscous as the intermediate forms.
-
Saponification & Decarboxylation: Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture and continue to reflux for another 2 hours to saponify the ester and facilitate decarboxylation.
-
Work-up: Cool the mixture and reduce the volume by distilling off the ethanol. Dilute the residue with water and carefully acidify with dilute hydrochloric acid until the pH is acidic, which will precipitate the crude dimedone.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from acetone/water or hot water to yield pure dimedone as white crystals.
Synthesis from Acetone and α,β-Unsaturated Esters
While highly substituted active methylene compounds are reliable nucleophiles, utilizing simpler, less reactive ketones like acetone presents a greater challenge due to self-condensation and violent reactivity under standard conditions.[12] A refined approach involving a consecutive double Michael addition and Claisen cyclization under controlled conditions has been developed to overcome this.[7][12]
Causality and Experimental Design: The key to success is controlling the formation and reactivity of the acetone enolate. This is achieved by using a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., toluene) or under neat conditions at low temperatures (-10 °C to 0 °C).[12][13] At this temperature, the enolate forms cleanly without significant self-condensation. The subsequent addition of an α,β-unsaturated ester (like ethyl acrylate) allows for a regioselective double Michael addition, followed by an intramolecular Claisen cyclization to furnish the desired cyclohexane-1,3-dione derivative. This one-pot process is highly atom-economical and provides access to a range of derivatives not easily accessible through other means.[7][13]
The Robinson Annulation: A Powerful Ring-Forming Cascade
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a paramount reaction in organic chemistry for the formation of a six-membered ring onto an existing ketone.[14] It is a tandem reaction that elegantly combines a Michael addition with a subsequent intramolecular aldol condensation.[15][16]
Mechanism and Self-Validation: The reaction is initiated by the base-catalyzed formation of an enolate from a ketone (the Michael donor). This enolate then adds to an α,β-unsaturated ketone (the Michael acceptor), most commonly methyl vinyl ketone (MVK), to form a 1,5-diketone intermediate.[15][16] This intermediate, in the same pot, undergoes a base-catalyzed intramolecular aldol condensation. Deprotonation at an α-carbon of one ketone generates a new enolate that attacks the carbonyl of the second ketone, forming a six-membered β-hydroxy ketone. This product readily dehydrates under the reaction conditions to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone ring system. The convergent nature of this process, often leading to complex fused-ring systems, makes it a highly efficient and self-validating protocol.[17]
Caption: The two-stage mechanism of the Robinson Annulation.
Application Example: Synthesis of the Wieland-Miescher Ketone The Wieland-Miescher ketone is a key intermediate in steroid synthesis and is a classic product of the Robinson annulation between 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone.[14] Modern variations utilize organocatalysts, such as (S)-proline, to achieve high enantioselectivity.[15][17]
Experimental Protocol: Proline-Catalyzed Asymmetric Robinson Annulation [17]
-
Setup: To a round-bottom flask, add 2-methyl-1,3-cyclohexanedione (1 equivalent) and a catalytic amount of (S)-(-)-proline (e.g., 3 mol%).
-
Solvent and Reagent Addition: Dissolve the solids in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Reaction: Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.1 equivalents) dropwise.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched Wieland-Miescher ketone.
Hydrogenation of Resorcinol Derivatives
A more direct and atom-economical approach to the parent cyclohexane-1,3-dione is the catalytic hydrogenation of resorcinol (benzene-1,3-diol). This method avoids the multi-step sequences of condensation reactions.
Causality and Process Control: This transformation is a partial reduction of the aromatic ring. The key to success lies in catalyst selection and rigorous control of reaction conditions to prevent over-reduction to cyclohexane-1,3-diol.[7]
-
Catalyst: Raney Nickel (Raney Ni) and Palladium on carbon (Pd/C) are commonly employed catalysts.[18][19]
-
pH Control: The reaction is typically performed in an aqueous medium under basic conditions (pH 5-11), often by first neutralizing resorcinol with sodium hydroxide.[18] This is crucial for selectivity.
-
Pressure and Temperature: The hydrogenation is carried out under elevated hydrogen pressure (e.g., 5 MPa) and temperature (e.g., 120°C).[18]
Experimental Protocol: Synthesis of 1,3-Cyclohexanedione from Resorcinol [18]
-
Preparation: In a high-pressure autoclave, charge an aqueous solution of resorcinol (1 equivalent) and sodium hydroxide (1.1 equivalents).
-
Catalyst Addition: Add the Raney Ni or 5% Pd/C catalyst (e.g., 5-10% by weight).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5 MPa). Heat the mixture to the target temperature (e.g., 120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: After cooling and venting the reactor, filter the mixture to remove the catalyst.
-
Isolation: Carefully acidify the filtrate with concentrated HCl to a pH of approximately 3. Cool the solution to induce crystallization.
-
Purification: Collect the precipitated 1,3-cyclohexanedione by filtration, wash with a small amount of cold water, and dry under vacuum.
Summary of Synthetic Methodologies
The choice of synthetic route depends heavily on the desired substitution pattern of the final cyclohexane-1,3-dione derivative, as well as considerations of scale, cost, and sustainability.
| Method | Key Precursors | Core Transformation | Typical Conditions | Advantages | Limitations |
| Michael-Claisen | Malonic esters, α,β-unsaturated ketones | C-C bond formation, cyclization | Strong base (e.g., NaOEt) in alcohol | High yields for substituted CHDs (e.g., Dimedone) | Requires active methylene compounds; multi-step |
| Acetone-Acrylate | Acetone, α,β-unsaturated esters | Double Michael, Claisen cyclization | NaH, Toluene or neat, -10 to 0 °C | One-pot, atom-economical, uses simple precursors | Requires careful temperature control |
| Robinson Annulation | Ketones, α,β-unsaturated ketones | Michael addition, Aldol condensation | Base or acid catalysis; organocatalysts | Excellent for fused ring systems; asymmetric versions | Limited to forming cyclohexenone derivatives |
| Resorcinol Hydrogenation | Resorcinol and its derivatives | Catalytic reduction of aromatic ring | Raney Ni or Pd/C, H₂, high pressure, basic pH | Direct, atom-economical for parent CHD | Risk of over-reduction; requires high-pressure equipment |
| Green Approaches | Various (in MCRs) | Multicomponent reactions | Aqueous media, ionic liquids, reusable catalysts | High efficiency, reduced waste, novel structures[20] | Catalyst development can be complex |
Conclusion: A Versatile Scaffold for Modern Chemistry
The synthesis of cyclohexane-1,3-dione derivatives is a mature field of organic chemistry, yet one that continues to evolve. The foundational strategies of Michael-Claisen condensation and Robinson annulation remain powerful tools for constructing complex molecular architectures. Simultaneously, direct methods like resorcinol hydrogenation and the development of green, catalytic multicomponent reactions are expanding the synthetic toolkit, allowing for more efficient and sustainable production.[20][21] The enduring importance of the CHD core as a precursor for life-saving drugs and essential agrochemicals ensures that the innovation in its synthesis will continue to be a priority for researchers and drug development professionals.[6][8][22][23]
References
-
Ningbo Inno Pharmchem Co.,Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production. Chemsrc.com. [Link]
-
Kaur, H., & Singh, G. (2021). Greener approach toward the generation of dimedone derivatives. Synthetic Communications. [Link]
-
Singh, P., Singh, J., Sharma, V., & Singh, K. (2021). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. [Link]
-
Anonymous. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. Scribd. [Link]
-
Wikipedia contributors. (n.d.). Robinson annulation. Wikipedia. [Link]
-
Sharma, D., Kumari, M., & Das, P. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications. [Link]
- Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Geronikaki, A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]
-
J&K Scientific LLC. (n.d.). Robinson Annulation. J&K Scientific LLC. [Link]
-
Anonymous. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL. [Link]
-
Xu, C., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Chinnamayanakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
Kumari, M., et al. (2021). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. [Link]
-
Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Anonymous. (n.d.). Dimedone Synthesis. Bartleby. [Link]
-
El-Gammal, O. A., et al. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
-
Wang, S., et al. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]
-
Hassan, E. A., et al. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. ResearchGate. [Link]
- Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Chouthaiwale, P. V., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Letters. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
Various Authors. (n.d.). Robinson Annulation. ResearchGate. [Link]
-
OpenStax. (2023). 23.12 The Robinson Annulation Reaction. Organic Chemistry. [Link]
- Jackson, B., & Sharkey, P. (1998). Process for the manufacture of 1, 3-cyclohexanedione.
-
Anonymous. (n.d.). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. ResearchGate. [Link]
-
Sharma, D., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Request PDF on ResearchGate. [Link]
-
Candeias, N. R., et al. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Lohar, S., et al. (2025). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. R Discovery. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. sirjana.in [sirjana.in]
- 10. Dimedone Synthesis - 1449 Words | Bartleby [bartleby.com]
- 11. rsc.org [rsc.org]
- 12. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 13. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 14. Robinson annulation - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 17. benchchem.com [benchchem.com]
- 18. 1,3-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
keto-enol tautomerism of 2-acyl-cyclohexane-1,3-diones
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Acyl-cyclohexane-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-acyl-cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous bioactive compounds, including commercial herbicides and potential therapeutic agents.[1][2] The biological activity of these triketone molecules is intrinsically linked to their existence as a dynamic equilibrium of keto and enol tautomers. The enol form, stabilized by a strong intramolecular hydrogen bond, is frequently the bioactive conformation, notably for inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4] This guide provides a comprehensive exploration of the fundamental principles governing the keto-enol tautomerism in this specific class of compounds. We will delve into the structural and environmental factors that influence the tautomeric equilibrium, detail the spectroscopic techniques for characterization and quantification, present validated experimental protocols, and discuss the implications for rational drug design.
The Phenomenon of Tautomerism: A Primer
Tautomers are constitutional isomers of organic compounds that readily interconvert.[5] The most common form is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons. The "keto" form contains a carbonyl group (C=O), while the "enol" form contains a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH).
The interconversion can be catalyzed by either acid or base.[6]
-
Acid-Catalyzed Mechanism: Involves the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon.[5][6]
-
Base-Catalyzed Mechanism: Involves the deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom.[6]
For simple monocarbonyl compounds like cyclohexanone, the equilibrium heavily favors the keto form, with the enol tautomer present in minute quantities (e.g., ~0.0001% for cyclohexanone).[6] However, the structural features of 2-acyl-cyclohexane-1,3-diones dramatically shift this equilibrium, making the enol form significantly more stable and accessible.
The Tautomeric Landscape of 2-Acyl-cyclohexane-1,3-diones
The structure of a 2-acyl-cyclohexane-1,3-dione contains a β-dicarbonyl system within the ring and an additional acyl group at the C2 position, creating a triketone system. This arrangement leads to a pronounced stabilization of the enol tautomer. The primary stabilizing factor is the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the adjacent acyl group. This creates a highly stable, planar, conjugated system often referred to as a β-triketone system.[7][8]
The equilibrium is not between a single keto and enol form but can involve multiple tautomers. However, the chelated enol form, where one of the ring ketones has enolized, is typically the most predominant and stable species in solution.[8]
Caption: Tautomeric equilibrium in 2-acyl-cyclohexane-1,3-diones.
Critical Factors Governing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not static; it is highly sensitive to a variety of factors, which can be leveraged in experimental design and compound formulation.
Solvent Effects
The choice of solvent has the most profound impact on the keto-enol ratio.[9][10] The underlying principle is the competition between intramolecular hydrogen bonding in the enol tautomer and intermolecular hydrogen bonding with the solvent.
-
Non-polar, Aprotic Solvents (e.g., CCl₄, CDCl₃, Benzene): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is highly favored, and the equilibrium lies far to the enol side.[11][12]
-
Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the enol to some extent and solvate the more polar keto form, shifting the equilibrium slightly towards the keto tautomer compared to non-polar solvents.[9][10]
-
Polar, Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can strongly solvate both tautomers, but they particularly stabilize the keto form by forming intermolecular hydrogen bonds with its carbonyl groups. This significantly disrupts the enol's intramolecular bond, shifting the equilibrium more towards the keto form.[13]
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Chloroform-d (CDCl₃) | 4.8 | Enol | Poor H-bond competitor; favors intramolecular H-bond.[10] |
| Acetone-d₆ | 21 | Enol (less than in CDCl₃) | Polar, H-bond acceptor; slightly stabilizes keto form.[14] |
| DMSO-d₆ | 47 | Enol (less than in CDCl₃) | Strong H-bond acceptor; stabilizes the enol tautomer but can also interact with the keto form.[9] |
| Methanol-d₄ | 33 | Keto/Enol Mixture | Protic; competes effectively for H-bonding, stabilizing the keto form.[12] |
| Table 1: Influence of Solvent Polarity and Hydrogen Bonding Capability on Tautomeric Equilibrium. |
Structural Effects
The nature of the acyl group (R-C=O) and any substituents on the cyclohexane ring can fine-tune the equilibrium. Electronegative substituents on the acyl group can increase the acidity of the enolic proton and influence the stability of the conjugated system.[9] Similarly, substituents on the cyclohexane ring can induce steric and electronic effects that may favor one tautomer over the other.
Spectroscopic Elucidation of Tautomers
Directly observing and quantifying the tautomeric mixture is routinely accomplished using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying keto-enol tautomerism because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[9][10]
-
¹H NMR: The most definitive signal is the enolic proton (C=C-OH ), which typically appears as a sharp singlet far downfield (δ 12-18 ppm) due to strong intramolecular hydrogen bonding. The α-protons in the keto form have a distinct chemical shift from any vinylic protons in the enol form. Quantification is achieved by integrating the signals corresponding to each tautomer.[8][15]
-
¹³C NMR: The carbonyl carbons of the keto form (δ ~200-210 ppm) are readily distinguished from the enolic carbons (C=C -OH at δ ~180-190 ppm and C =C-OH at δ ~100-110 ppm).[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the chelated enol tautomer results in a bathochromic shift (shift to longer wavelength) compared to the less conjugated keto form. The enol form typically displays a strong absorption band (λ_max) in the 260-350 nm range, while the keto form absorbs at shorter wavelengths.[12][13][15] This difference allows for the monitoring of equilibrium shifts under various conditions.
| Spectroscopic Method | Keto Tautomer | Enol Tautomer |
| ¹H NMR | α-CH₂ protons (~δ 3.5-4.0 ppm) | Enolic OH (~δ 12-18 ppm, sharp singlet) |
| ¹³C NMR | C=O carbons (~δ 200-210 ppm) | Enolic C-O (~δ 180-190 ppm), Vinylic C-C (~δ 100-110 ppm) |
| IR Spectroscopy | C=O stretches (~1700-1730 cm⁻¹) | H-bonded C=O stretch (~1650 cm⁻¹), Broad O-H stretch (~2500-3200 cm⁻¹) |
| UV-Vis Spectroscopy | λ_max ~265 nm | λ_max ~280-350 nm (solvent dependent) |
| Table 2: Characteristic Spectroscopic Signatures of Keto and Enol Tautomers. |
Synthetic Approaches
The synthesis of 2-acyl-cyclohexane-1,3-diones is well-established. A common and efficient method involves the acylation of a cyclohexane-1,3-dione derivative. For instance, reacting cyclohexane-1,3-dione with an acid derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) provides a direct route to the target compounds.[1][16] One-pot procedures have also been developed to streamline this process, enhancing efficiency for library synthesis in drug discovery programs.[16]
Relevance in Bioactive Molecule Design
The prevalence of the enol tautomer is critical for the biological activity of many 2-acyl-cyclohexane-1,3-dione derivatives. These compounds are known inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis in plants and tyrosine catabolism in mammals.[1][3][17] The enolized triketone moiety chelates the Fe(II) ion in the active site of the enzyme, leading to its inhibition. This mechanism of action is the basis for several commercial herbicides, such as sulcotrione and mesotrione.[1][2] Understanding and controlling the keto-enol equilibrium is therefore paramount for designing potent and selective inhibitors.
Caption: Role of enol tautomer in HPPD enzyme inhibition.
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and analysis of the tautomeric equilibrium.
Protocol 7.1: Synthesis of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione
Rationale: This protocol uses a standard acylation reaction. The purification by recrystallization and subsequent characterization by NMR and MS serves to validate the identity and purity of the product, which is essential for accurate equilibrium studies.
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (dimedone)
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetic acid
-
Dichloromethane (DCM)
-
1 M HCl
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of dimedone (1.0 eq) in dry DCM, add acetic acid (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x), followed by saturated sodium bicarbonate solution (2x), and finally brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the title compound as a white solid.
-
Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 7.2: NMR-Based Determination of the Keto-Enol Equilibrium Constant (K_eq)
Rationale: This protocol uses ¹H NMR to quantify the tautomeric ratio in different deuterated solvents. Comparing the results in a non-polar (CDCl₃) versus a polar, H-bonding (DMSO-d₆) solvent provides a self-validating check, as the results should follow the established chemical principles of solvent effects on the equilibrium.
Procedure:
-
Accurately weigh ~10 mg of purified 2-acetyl-5,5-dimethylcyclohexane-1,3-dione into two separate NMR tubes.
-
To the first tube, add ~0.6 mL of CDCl₃. To the second tube, add ~0.6 mL of DMSO-d₆.
-
Cap the tubes and gently agitate until the solid is completely dissolved.
-
Allow the solutions to equilibrate at room temperature for at least 1 hour before analysis.
-
Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for accurate integration.
-
Process the spectra. Identify the characteristic enolic OH signal (e.g., ~18 ppm in CDCl₃) and a well-resolved signal for the keto form (e.g., the α-proton if visible, or the acetyl methyl group).
-
Integrate the area of the signal corresponding to the enol tautomer (I_enol) and the area of a signal corresponding to the keto tautomer (I_keto). Normalize the integrals based on the number of protons they represent (e.g., divide the integral of a CH₃ group by 3).
-
Calculate the percentage of the enol form: % Enol = [I_enol / (I_enol + I_keto)] * 100
-
Calculate the equilibrium constant: K_eq = [Enol] / [Keto] = I_enol / I_keto
Caption: Experimental workflow for NMR analysis of tautomerism.
Conclusion
The is a fascinating and critical aspect of their chemistry and biological function. Unlike simple carbonyl compounds, the equilibrium for these triketones often strongly favors the enol tautomer, a preference driven by the formation of a stable, internally hydrogen-bonded conjugated system. This equilibrium is highly tunable, with solvent choice being the most powerful external factor. A thorough understanding and characterization of this tautomeric behavior, primarily through NMR and UV-Vis spectroscopy, are indispensable for professionals in drug discovery and agrochemical development. By mastering these principles, researchers can more effectively design and optimize molecules that rely on the specific properties of the enol form for their desired biological activity.
References
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]
-
Manbeck, K. F., et al. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available at: [Link]
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed. Available at: [Link]
-
(n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. Available at: [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Available at: [Link]
-
Yang, W. C., et al. (2016). An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed. Available at: [Link]
-
Warner, P. M., & Jones, G. B. (1988). NMR and molecular orbital studies of isomerism and tautomerism in oximes of 2-acyl cyclic 1,3-diones. PubMed. Available at: [Link]
-
Kaminski, R., et al. (n.d.). 1H NMR, 13C NMR, and Computational DFT Studies of the Structure of 2-Acylcyclohexane-1,3-diones and Their Alkali Metal Salts in Solution. ACS Figshare. Available at: [Link]
-
Manbeck, K. F., et al. (2011). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment. ResearchGate. Available at: [Link]
-
Bazzicalupi, C., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. Available at: [Link]
-
Stawna, W., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. Available at: [Link]
-
Dayan, F. E., et al. (2022). (PDF) Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. ResearchGate. Available at: [Link]
-
(n.d.). Antifungal and Cytotoxic 2-Acylcyclohexane-1,3-diones from Peperomia alata and P. trineura. ResearchGate. Available at: [Link]
- Shah, A., & Shah, A. A. (n.d.). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry.
- Tayyari, S. F., et al. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
-
(n.d.). Structures and activities of 19 2-acyl-cyclohexane-1,3-diones with... ResearchGate. Available at: [Link]
- Li, Z., et al. (2022). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]
-
(n.d.). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. ResearchGate. Available at: [Link]
-
(2023). 22.1 Keto–Enol Tautomerism. OpenStax. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 7. NMR and molecular orbital studies of isomerism and tautomerism in oximes of 2-acyl cyclic 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - 1H NMR, 13C NMR, and Computational DFT Studies of the Structure of 2-Acylcyclohexane-1,3-diones and Their Alkali Metal Salts in Solution - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Cyclohexane-1,3-dione Derivatives: A Methodological and Mechanistic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has driven significant research into the discovery and development of novel antioxidant compounds. Cyclohexane-1,3-dione and its derivatives have emerged as a versatile and promising class of molecules with a wide range of biological activities, including antioxidant potential.[1] The unique structural feature of the cyclohexane-1,3-dione core, specifically the active methylene group flanked by two carbonyl groups, allows for keto-enol tautomerism, which is fundamental to its chemical reactivity and potential for radical scavenging.[2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and structure-activity relationships pertinent to the investigation of cyclohexane-1,3-dione derivatives as antioxidants. It is designed to equip researchers and drug development professionals with the necessary knowledge to design, execute, and interpret studies in this area.
The Chemical Rationale: Why Cyclohexane-1,3-diones as Antioxidants?
The antioxidant potential of a chemical entity is intrinsically linked to its ability to donate a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it. The cyclohexane-1,3-dione scaffold is particularly well-suited for this role due to its distinct electronic and structural characteristics.
-
Keto-Enol Tautomerism: The primary mechanistic underpinning of the antioxidant capacity of these derivatives is their existence in a tautomeric equilibrium between the diketo and enol forms. The enolic proton is readily abstractable, making the molecule an effective hydrogen donor to scavenge free radicals. The resulting enolate radical is stabilized by resonance, delocalizing the unpaired electron across the dicarbonyl system, which prevents it from initiating further oxidative chain reactions.
-
Active Methylene Group: The C2 methylene protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. This facilitates the donation of a hydrogen atom, forming a stabilized radical.
-
Structural Versatility: The cyclohexane-1,3-dione ring is a versatile scaffold that can be readily functionalized at various positions.[2] This allows for the synthesis of a vast library of derivatives where substituents can be strategically added to modulate the compound's electronic properties, steric hindrance, and lipophilicity, thereby fine-tuning its antioxidant activity and pharmacokinetic profile. For instance, the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with various benzaldehydes can yield tetraketone derivatives with significant antioxidant potentials.[3]
Below is a diagram illustrating the key structural features contributing to the antioxidant potential.
Caption: Key antioxidant mechanism of the cyclohexane-1,3-dione scaffold.
Core Methodologies for Evaluating Antioxidant Activity
A multi-assay approach is crucial for a comprehensive assessment of antioxidant properties, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. single electron transfer). The following section details the protocols for standard in vitro assays.
Overall Investigative Workflow
The process of evaluating a novel cyclohexane-1,3-dione derivative involves a logical progression from synthesis to comprehensive bioactivity assessment. This ensures that resources are directed toward the most promising candidates.
Caption: General workflow for antioxidant investigation of derivatives.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable assays for screening antioxidant activity. It measures the ability of a compound to act as a hydrogen donor.[4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and is measured spectrophotometrically.[4]
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each cyclohexane-1,3-dione derivative in a suitable solvent (e.g., DMSO, methanol).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.
-
Positive Control: Prepare a similar set of serial dilutions for a standard antioxidant like Ascorbic Acid or Butylated Hydroxyanisole (BHA).[3]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or the standard to the respective wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % Scavenging against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis. A lower IC50 value indicates higher antioxidant activity.
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It is a measure of the total antioxidant capacity based on electron donation.
Principle: The FRAP assay utilizes a complex of Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine). At a low pH, antioxidants reduce the ferric-TPTZ complex to the ferrous form, which results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically at 593 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Standard: Prepare a series of aqueous solutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to create a standard curve.
-
-
Assay Procedure:
-
Add 180 µL of the freshly prepared FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard solution, or blank (solvent) to the appropriate wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
Calculate the FRAP value of the test samples from the standard curve. The results are typically expressed as µM Fe(II) equivalents per mg of the test compound.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The analysis of how chemical structure relates to antioxidant activity is critical for rational drug design. By comparing the IC50 or FRAP values of different derivatives, key structural determinants can be identified.
Influence of Substituents
Studies have shown that the nature and position of substituents on the cyclohexane-1,3-dione scaffold significantly impact antioxidant activity.[3]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) on an aromatic ring attached to the core can increase antioxidant activity. They enhance the stability of the antioxidant radical through resonance, making the parent molecule a better hydrogen/electron donor. For example, a 4-methoxyphenyl derivative of a tetraketone showed a significantly lower IC50 (66.9 µM) compared to derivatives with electron-withdrawing or less-donating groups.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or nitro (-NO₂) generally decrease antioxidant activity by destabilizing the resulting radical. A 2-chlorophenyl derivative showed a higher IC50 of 114.3 µM, indicating lower activity.[3]
-
Steric Hindrance: Bulky substituents near the active enolic hydroxyl group or methylene group can sterically hinder the interaction with free radicals, potentially reducing activity. However, some steric bulk, as seen in BHA, can enhance stability. The addition of dimethyl groups to the cyclohexane-1,3-dione ring has been shown in some contexts to adversely affect biological activity by restricting binding.[5]
Quantitative Data Summary
The following table summarizes reported antioxidant activities for selected cyclohexane-1,3-dione derivatives, providing a basis for comparison.
| Compound Class | Derivative Substituent | Assay | Activity Metric | Value | Reference |
| Tetraketone | 4-methoxyphenyl | DPPH | IC50 | 66.9 µM | [3] |
| Tetraketone | 2-chlorophenyl | DPPH | IC50 | 114.3 µM | [3] |
| Tetraketone | 4-N,N-dimethylaminophenyl | DPPH | IC50 | 248.0 µM | [3] |
| Standard | Butylated hydroxyanisole (BHA) | DPPH | IC50 | 44.2 µM | [3] |
| Tetraketone | 4-methoxyphenyl | Reducing Power | % of BHA | 66% | [3] |
| Tetraketone | 2-chlorophenyl | Reducing Power | % of BHA | 55% | [3] |
| Tetraketone | 4-N,N-dimethylaminophenyl | Reducing Power | % of BHA | 42% | [3] |
Conclusion and Future Perspectives
Cyclohexane-1,3-dione derivatives represent a structurally versatile and highly promising class of antioxidant compounds. Their activity is rooted in the unique chemistry of the dicarbonyl system, which can be effectively modulated through synthetic chemistry to enhance potency. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on expanding the structural diversity of these derivatives, exploring their efficacy in cellular and in vivo models of oxidative stress, and investigating their potential as therapeutic agents for diseases linked to oxidative damage. The synthesis of novel hydrazone derivatives and their metal complexes has also shown potential for various biological activities, which could be extended to antioxidant studies.[6][7][8]
References
-
Ali, S., et al. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate. Available at: [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. Available at: [Link]
-
Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]
-
Hassan, E. A., et al. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. International Journal of Current Research. Available at: [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Available at: [Link]
-
Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]
-
Mohareb, R. M., et al. (2025). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. ResearchGate. Available at: [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed. Available at: [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]
-
Sridhar, S., & Raj, V. P. (n.d.). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]
- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione as a versatile intermediate in pharmaceutical synthesis. This compound, a derivative of the well-known scaffold 5,5-dimethylcyclohexane-1,3-dione (dimedone), offers a unique structural motif for the construction of a variety of biologically active heterocyclic compounds. This document details its role in the synthesis of key pharmaceutical scaffolds, including pyran and pyridine derivatives, and provides exemplary protocols for its utilization in multicomponent reactions, highlighting its potential in modern drug discovery and development.
Introduction: A Versatile Building Block
This compound, also known as 2-acetyldimedone, is a cyclic β-dicarbonyl compound that exists in equilibrium with its enol tautomer.[1][2] This structural feature is central to its reactivity and utility as a synthetic intermediate. The presence of the reactive acetyl group, in conjunction with the dione system, provides multiple sites for chemical modification, making it an ideal starting material for the synthesis of complex molecular architectures.
The parent compound, dimedone, is widely recognized for its application in multicomponent reactions (MCRs) to generate libraries of heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound builds upon this chemical versatility, offering an additional point of reactivity for the synthesis of novel pharmaceutical agents.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 94142-97-9 | [1][2][5] |
| Molecular Formula | C10H14O3 | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Powder or liquid | [1] |
| Melting Point | 35-36 °C | [1] |
| Boiling Point | 290.0±40.0 °C (Predicted) | [1] |
| Purity | Typically ≥98% | [5] |
| Storage | Store in a desiccated environment at room temperature. | [2] |
Core Applications in Pharmaceutical Synthesis
The reactivity of this compound is primarily centered around the active methylene group and the enolizable dicarbonyl system. This allows it to participate in a variety of condensation and cyclization reactions, making it a valuable precursor for several classes of bioactive heterocycles.
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
Tetrahydrobenzo[b]pyran scaffolds are present in a wide range of natural products and synthetic molecules with significant therapeutic potential, including anticancer and anti-HIV agents.[6] One of the most efficient methods for their synthesis is the one-pot, three-component reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone.[7][8] this compound can serve as the 1,3-dicarbonyl component in this reaction, leading to highly functionalized pyran derivatives.
The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of this compound to the resulting arylidene malononitrile. Subsequent intramolecular cyclization and tautomerization yield the final tetrahydrobenzo[b]pyran product.
Caption: General workflow for the synthesis of tetrahydrobenzo[b]pyran derivatives.
Synthesis of Fused Pyridine Scaffolds
Pyridine and its fused derivatives are fundamental building blocks in medicinal chemistry, with applications as anticancer, and c-Met and Pim-1 kinase inhibitors.[4] Multicomponent reactions provide a straightforward route to these complex structures. By reacting this compound with an aldehyde, malononitrile, and a source of ammonia (such as ammonium acetate), it is possible to construct highly substituted fused pyridine rings.
Synthesis of Bioactive Enaminones
Enaminones are versatile intermediates in organic synthesis and are known to possess a range of biological activities, including antimicrobial and anticonvulsant properties.[9][10] A straightforward method for the synthesis of enaminones involves the condensation of a 1,3-dicarbonyl compound with an amine. This compound can react with various primary and secondary amines to yield the corresponding enaminone derivatives. A notable example is the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a compound with potential anti-tuberculosis activity.[11]
Caption: Synthesis of enaminone derivatives from dimedone.
Experimental Protocols
The following protocols are provided as examples and may require optimization based on the specific substrates and desired products.
Protocol 1: General Procedure for the Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This protocol is adapted from established methods for the synthesis of pyran derivatives using multicomponent reactions.[7][8]
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Solvent (e.g., ethanol, 10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).
-
Add the catalyst (e.g., piperidine, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome: This procedure typically yields highly functionalized tetrahydrobenzo[b]pyran derivatives in good to excellent yields (often >80%). The products can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Protocol 2: Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
This protocol is based on a reported synthesis of a similar enaminone derivative with potential anti-tuberculosis activity.[11]
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 equiv)
-
2-aminophenol (1.0 equiv)
-
Triethyl orthoformate (1.5 equiv)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5,5-dimethylcyclohexane-1,3-dione (1.0 equiv), 2-aminophenol (1.0 equiv), and triethyl orthoformate (1.5 equiv).
-
Heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired enaminone.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of pharmaceutically relevant heterocyclic compounds. Its ability to participate in multicomponent reactions allows for the efficient, one-pot construction of complex molecular scaffolds such as tetrahydrobenzo[b]pyrans and fused pyridines. Furthermore, its utility in the synthesis of bioactive enaminones highlights its importance in modern drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this reactive and adaptable building block in the development of novel therapeutic agents.
References
- Ibrahim, H. S., & Alwan, S. M. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: A Technical Guide.
- Elassar, A. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463-8480.
- Guezguez, F., et al. (2018). Synthesis of some enaminone derivatives under solvent-free process. Journal de la Société Chimique de Tunisie, 17(2), 57.
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
- Qin, C., et al. (2008). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Asian Journal of Chemistry, 20(2), 1173-1176.
- ResearchGate. (2021).
- Semantic Scholar. (2022).
-
CP Lab Chemicals. (n.d.). 2-(1-Hydroxyethylidene)-5, 5-dimethylcyclohexane-1, 3-dione, min 99%, 25 grams. Retrieved from [Link]
- StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
- National Center for Biotechnology Information. (2021). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.
- Royal Society of Chemistry. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Bentham Science Publishers. (2018).
- SIRJANA JOURNAL. (2021). Dimedone: A Versatile Molecule in the synthesis of various heterocycles.
- Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463.
Sources
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 94142-97-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enaminone synthesis by amination [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
The Synthetic Versatility of Dimedone: Protocols for the Generation of Bio-active Heterocyclic Scaffolds
An Application Note for Researchers and Drug Development Professionals
Abstract
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a remarkably versatile alicyclic β-diketone that serves as a foundational building block in synthetic organic chemistry.[1] Its utility stems from the reactivity of its central methylene group, which is in equilibrium with its tautomeric enol form, rendering it a potent nucleophile and a precursor for a variety of condensation and multi-component reactions.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of dimedone and its subsequent use in creating complex, pharmacologically relevant heterocyclic derivatives. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including the synthesis of xanthene and polyhydroquinoline derivatives, which are scaffolds for compounds with known anticarcinogenic, anti-inflammatory, and antiviral activities.[3][4]
Foundational Synthesis: The Preparation of Dimedone
The classical synthesis of dimedone itself is a powerful illustration of sequential C-C bond formation. It proceeds via a Michael 1,4-addition followed by an intramolecular Claisen condensation.[5][6][7] This two-step, one-pot sequence transforms simple, acyclic precursors—diethyl malonate and mesityl oxide—into the cyclic 1,3-dione structure.
Mechanism of Dimedone Synthesis
The reaction is initiated by the deprotonation of diethyl malonate by a strong base, such as sodium ethoxide or methoxide, to form a resonance-stabilized enolate.[8][9] This enolate acts as the Michael donor, attacking the β-carbon of mesityl oxide (the Michael acceptor).[10] The resulting intermediate then undergoes an intramolecular Claisen condensation (a Dieckmann condensation, as it is intramolecular), where the enolate formed from deprotonation of the α-carbon attacks one of the ester carbonyls, leading to cyclization and the expulsion of an alkoxide leaving group.[6][9] The final steps involve the hydrolysis of the remaining ester group and subsequent decarboxylation under acidic conditions to yield dimedone.[5][8]
Caption: Mechanism for the synthesis of Dimedone.
Experimental Protocol for Dimedone Synthesis
This protocol is adapted from established laboratory procedures.[5][8]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Mesityl oxide (4-methylpent-3-en-2-one)
-
Potassium hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add small, freshly cut pieces of sodium (2.5 g, 0.11 mol) to absolute ethanol (50 mL). Allow the reaction to proceed until all the sodium has dissolved. Causality: This in-situ formation of sodium ethoxide provides the strong base necessary to deprotonate diethyl malonate.
-
Michael Addition: Once the sodium is fully dissolved, cool the flask and add diethyl malonate (8.5 mL, 0.05 mol) dropwise over 5 minutes. Following this, add mesityl oxide (6.0 mL, 0.05 mol) dropwise over 5 minutes. The reaction can be exothermic.[8]
-
Claisen Condensation & Reflux: After the additions are complete, heat the mixture to reflux with stirring for 45-60 minutes.
-
Hydrolysis: Prepare a solution of KOH (6.3 g, 0.112 mol) in water (25 mL) and add it dropwise to the reaction mixture. Reflux for an additional 45 minutes to ensure complete hydrolysis of the ester.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove most of the ethanol using a rotary evaporator.
-
Cool the remaining aqueous residue in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. This will cause the decarboxylation to occur and the product to precipitate.
-
Continue to cool the mixture in an ice bath until crystallization is complete.
-
-
Purification:
Synthesis of Key Dimedone Derivatives
Dimedone is a cornerstone for multi-component reactions (MCRs), which enable the construction of complex molecular architectures in a single step, adhering to the principles of green chemistry.[12][13]
Synthesis of 1,8-Dioxo-octahydroxanthenes
Xanthene derivatives are a class of heterocyclic compounds with a broad spectrum of pharmaceutical properties.[4] Their synthesis from dimedone and various aldehydes is a robust and efficient process involving a cascade of Knoevenagel condensation, Michael addition, and cyclization/dehydration steps.[4]
Mechanism Insight: The reaction is typically acid-catalyzed. The catalyst activates the aldehyde carbonyl group, making it more electrophilic for the initial Knoevenagel condensation with one molecule of dimedone. The resulting α,β-unsaturated intermediate then acts as a Michael acceptor for a second molecule of dimedone. The final step is an intramolecular cyclization followed by dehydration to form the stable xanthene core.[14]
Caption: General experimental workflow for xanthene synthesis.
Comparative Data of Catalytic Systems: The choice of catalyst significantly impacts reaction efficiency. Below is a comparison of various systems reported for this synthesis.
| Catalyst | Aldehyde Example | Catalyst Loading | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| La(NO₃)₃·6H₂O | Benzaldehyde | 10 mol% | Solvent-free | 120 | 10-15 | 95 | [4] |
| [bmim]ClO₄ | 4-Chlorobenzaldehyde | 4 mmol | Ionic Liquid | 100 | 15-20 | 92 | [4] |
| Zn(OAc)₂ | Benzaldehyde | 10 mol% | Ethanol | Ultrasound | 30-40 | 90 | [4] |
| p-TSA | Benzaldehyde | 15 mol% | Toluene | Reflux | 60-90 | 85-90 | [4] |
Protocol: Lanthanum(III) Nitrate Catalyzed Synthesis of Xanthenes [4] Causality: Lanthanum(III) nitrate is an efficient and environmentally benign Lewis acid catalyst that activates the carbonyl groups, facilitating the reaction cascade under solvent-free conditions.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
Dimedone (2 mmol, 280 mg)
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O, 10 mol%, 43 mg)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and La(NO₃)₃·6H₂O (10 mol%).
-
Heat the mixture in an oil bath at 120°C with stirring for the time specified in literature (typically 10-15 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The mixture will solidify.
-
Add ethanol (10 mL) to the flask and break up the solid.
-
Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 1,8-dioxo-octahydroxanthene derivative.
Hantzsch Synthesis of Polyhydroquinolines
The Hantzsch reaction is a classic MCR for synthesizing dihydropyridines and their fused derivatives, such as polyhydroquinolines.[15][16] The four-component variant using an aldehyde, dimedone, a β-ketoester (like ethyl acetoacetate), and an ammonium salt (like ammonium acetate) is a highly convergent method to access these valuable scaffolds.[17][18]
Mechanism Insight: The reaction is believed to proceed through two parallel pathways. In one, a Knoevenagel condensation occurs between the aldehyde and dimedone. In the other, an enamine is formed from the β-ketoester and ammonia (from ammonium acetate).[15] A Michael addition between these two intermediates, followed by cyclization and dehydration, yields the final polyhydroquinoline product.[19][20]
Protocol: Melamine Trisulfonic Acid (MTSA) Catalyzed Hantzsch Reaction [19] Causality: MTSA is a solid acid catalyst that is efficient, reusable, and environmentally benign. It provides the necessary protonation to catalyze the condensation and cyclization steps under solvent-free conditions.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2 mmol)
-
Dimedone (2 mmol, 280 mg)
-
Malononitrile (2 mmol, 132 mg) - Note: this is a variant of the classic Hantzsch
-
Ammonium acetate (3 mmol, 231 mg)
-
Melamine trisulfonic acid (MTSA, 5 mol%)
Procedure:
-
In a 50 mL round-bottom flask, mix the aldehyde (2 mmol), dimedone (2 mmol), malononitrile (2 mmol), ammonium acetate (3 mmol), and MTSA (5 mol%).
-
Heat the reaction mixture at 60°C with constant stirring. The reaction is typically complete within 20-40 minutes. Monitor by TLC.
-
After completion, add hot ethanol to the reaction mixture and stir for 1 minute.
-
Filter the hot solution to separate the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Allow the filtrate to cool to room temperature. The product will crystallize out of solution.
-
Filter the crystalline product, wash with cold ethanol, and dry to obtain the pure polyhydroquinoline derivative. The yields for this method are typically excellent (>90%).[19]
Characterization of Dimedone Derivatives
Unambiguous characterization of the synthesized derivatives is critical. A combination of spectroscopic techniques should be employed.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For xanthene derivatives, look for the disappearance of the aldehyde C-H stretch (if applicable) and the presence of strong C=O stretching bands for the diketone (~1660 cm⁻¹) and C-O-C stretches for the pyran ring. For polyhydroquinolines, N-H stretches (~3200-3400 cm⁻¹) and C≡N stretches (if malononitrile is used, ~2200 cm⁻¹) are characteristic.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed structural information. In the product spectra, the aldehyde proton signal (~9-10 ppm) will be absent. New signals corresponding to the heterocyclic core will appear, such as the methine proton in the xanthene or polyhydroquinoline scaffold. The two gem-dimethyl groups on the dimedone moiety often appear as two distinct singlets due to the molecule's stereochemistry. The methylene protons will appear as sets of signals, often complex due to their diastereotopic nature.[21][22]
-
¹³C NMR: Confirms the carbon framework. The disappearance of the aldehyde carbonyl carbon (~190-200 ppm) and the appearance of new sp³ and sp² carbons corresponding to the heterocyclic ring confirm the reaction's success.[22]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the target derivative.[21]
The keto-enol tautomerism of the dimedone moiety can sometimes be observed in solution NMR, particularly in CDCl₃, where both forms can be present in equilibrium, leading to two sets of peaks for the enolic and ketonic forms.[11][22]
Conclusion
Dimedone is a powerful and accessible synthon for the construction of diverse and medicinally relevant heterocyclic compounds. The multi-component reactions highlighted in this note, such as the synthesis of xanthenes and polyhydroquinolines, offer efficient, atom-economical, and often environmentally friendly routes to complex molecular scaffolds. The protocols provided herein are robust and can be adapted to a wide range of substrates, enabling researchers to generate libraries of novel compounds for screening in drug discovery and development programs. Proper application of modern spectroscopic techniques is essential to validate the structures of these valuable derivatives.
References
-
Arora, D., Dwivedi, J., Kumar, S., & Kishore, D. (n.d.). Greener approach toward the generation of dimedone derivatives. Taylor & Francis Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Dimedone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
University of the West Indies at Mona. (2004). Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone. Retrieved from [Link]
-
Bartleby. (n.d.). Dimedone Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Mechanism of dimedone preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimedone. Retrieved from [Link]
-
Shukla, M., Mali, G., Sharma, S., Maji, S., Yadav, V. K., Mishra, A., Erande, R. D., & Bhattacharyya, S. (2022). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. Retrieved from [Link]
-
Fatima, U., Begum, S., Radhika, T., Deepika, T., Anjali, G., & Babu, N. R. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyhydroquinoline derivatives from aldehyde, dimedone, β-ketoesters, and ammonium acetate in the presence of SBA-Pr-SO3H as efficient nano acid catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). Retrieved from [Link]
-
R Discovery. (n.d.). Reaction Of Dimedone Research Articles. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2022). Applications of dimedone in the synthesis of heterocycles: An update. Springer. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Dimedone in the Synthesis of Heterocycles: An Update. Retrieved from [Link]
-
Ezhilarasi, M. R. (n.d.). Michael Addition Reaction of Dimedone and Chalcone Catalyzed by KF/Al2O3. ResearchGate. Retrieved from [Link]
-
Aswin, K., Mansoor, S. S., Logaiya, K., & Sudhan, P. N. (2012). An efficient one-pot synthesis of 1,4-dihydropyridine derivatives through Hantzsch reaction catalysed by melamine trisulfonic acid. Journal of Taibah University for Science. Retrieved from [Link]
-
Khaligh, N. G. (2012). Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Dimedone – Knowledge and References. Retrieved from [Link]
-
Demanuele, K. (2018). Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. University of Malta. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Updating Dimedone: The Humble Hero of the Organic Laboratory. Retrieved from [Link]
-
Mohareb, R. M., et al. (2021). The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. PubMed. Retrieved from [Link]
-
Kale, A. A. (n.d.). Synthesis and Characterization of Metal Complexes Derived from Dimedone Derivatives. International Journal of Science and Research (IJSR). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of metal complexes with N,O-bidentate ligand derived from dimedone. Retrieved from [Link]
-
Singh, D. P., et al. (n.d.). Spectroscopic and antimicrobial studies of macrocyclic metal complexes derived from 1,8-diaminonaphthalene and dimedone. ResearchGate. Retrieved from [Link]
-
Chegg. (2019). Solved: 1. Synthesis of Dimedone and Derivatives A. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Uses of dimedone for the synthesis of new heterocyclic derivatives with anti-tumor, c-Met, tyrosine, and Pim-1 kinases inhibitions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Retrieved from [Link]
-
Chegg. (2017). Solved: 1. Synthesis of Dimedone and Derivatives A Multistep. Retrieved from [Link]
-
Heravi, M. M., et al. (2011). Alum-Catalyzed One-Pot Synthesis of Dihydropyrano[3,2-b]chromenediones. SciELO. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of dimedone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sirjana.in [sirjana.in]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Dimedone Synthesis - 1449 Words | Bartleby [bartleby.com]
- 7. Solved 1. Synthesis of Dimedone and Derivatives A | Chegg.com [chegg.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. Dimedone - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. researchgate.net [researchgate.net]
- 18. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. ijsr.net [ijsr.net]
- 22. researchgate.net [researchgate.net]
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione as a building block for bioactive molecules
Introduction
In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, the stable enol tautomer of 5,5-dimethylcyclohexane-1,3-dione (commonly known as dimedone), represents a uniquely versatile and economically viable building block. Its multifaceted reactivity, stemming from the interplay between the enol hydroxyl group, the α,β-unsaturated ketone system, and the active methylene protons of its keto tautomer, allows for its elaboration into a diverse array of complex heterocyclic systems.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this scaffold. We will explore its application in the synthesis of various classes of bioactive molecules, providing detailed, field-proven protocols and elucidating the mechanistic rationale behind these transformations. The inherent low toxicity and cost-effectiveness of dimedone make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization.[2][3]
The Chemical Genius of Dimedone: A Tale of Two Tautomers
The utility of dimedone as a synthetic precursor is intrinsically linked to its keto-enol tautomerism. The equilibrium between the diketone and the enol form is rapid, but the enol form's stability, facilitated by an intramolecular hydrogen bond, makes it the predominant species in many solvents.[3] This enolic form presents a nucleophilic center at the α-carbon and a reactive hydroxyl group, while the diketone form offers two electrophilic carbonyl carbons and an acidic α-proton. This dual reactivity is the cornerstone of its synthetic versatility.
I. Synthesis of Tetrahydrobenzo[b]pyran Derivatives: Potent Antimicrobial Agents
One of the most powerful applications of dimedone is in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives. These scaffolds are prevalent in a variety of biologically active compounds and have demonstrated significant antimicrobial and anticancer activities. The reaction, a tandem Knoevenagel condensation followed by a Michael addition and cyclization, is a classic example of the efficiency of multicomponent reactions in generating molecular complexity from simple starting materials.
Mechanistic Rationale
The reaction is typically catalyzed by a base, such as piperidine or triethylamine. The base serves a dual purpose: it facilitates the Knoevenagel condensation between the aromatic aldehyde and malononitrile, and it deprotonates the dimedone to form the enolate, which acts as the Michael donor. The choice of a mild base is crucial to prevent side reactions. The final cyclization and tautomerization proceed spontaneously to yield the stable pyran ring system.
Protocol: One-Pot Synthesis of 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol details the synthesis of a representative tetrahydrobenzo[b]pyran with potential antimicrobial activity.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (1.40 g, 10 mmol)
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (1.40 g, 10 mmol), 4-hydroxybenzaldehyde (1.22 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Upon completion, a solid precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The product is typically obtained in high yield and purity, not requiring further purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₁₈H₁₈N₂O₃ | 310.35 | >90 | 225-227 |
II. Synthesis of Pyrazole Derivatives: Kinase Inhibitors and Anticancer Agents
Dimedone is an excellent precursor for the synthesis of pyrazole-containing heterocycles. These compounds are of significant interest in drug discovery due to their well-documented activities as kinase inhibitors and anticancer agents.[4][5] The synthesis often proceeds through the reaction of a dimedone-derived intermediate with a hydrazine derivative.
Mechanistic Rationale
The synthesis of pyrazoles from dimedone typically involves an initial condensation of dimedone with an aldehyde to form a 2-arylidene-5,5-dimethylcyclohexane-1,3-dione. This intermediate then undergoes a cyclocondensation reaction with hydrazine or a substituted hydrazine. The hydrazine acts as a dinucleophilic species, with one nitrogen atom attacking a carbonyl carbon and the other attacking the β-carbon of the α,β-unsaturated system, followed by dehydration to form the stable aromatic pyrazole ring.
Protocol: Synthesis of 4-Aryl-6,6-dimethyl-1,6,7,8-tetrahydro-2H-benzo[c]pyrazol-3(5H)-one
This protocol outlines a two-step synthesis of a pyrazole-fused heterocyclic system.
Step 1: Synthesis of 2-(4-chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione
Materials:
-
Dimedone (1.40 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Piperidine (0.1 mL, 1 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve dimedone (1.40 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) and reflux the mixture for 4 hours.
-
Work-up: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 4-(4-chlorophenyl)-6,6-dimethyl-1,6,7,8-tetrahydro-2H-benzo[c]pyrazol-3(5H)-one
Materials:
-
2-(4-chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione (from Step 1) (2.63 g, 10 mmol)
-
Hydrazine hydrate (80%) (0.63 mL, 10 mmol)
-
Glacial acetic acid (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: A mixture of 2-(4-chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione (2.63 g, 10 mmol) and hydrazine hydrate (0.63 mL, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.
-
Work-up: The reaction mixture is cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |
| 4-(4-chlorophenyl)-6,6-dimethyl-1,6,7,8-tetrahydro-2H-benzo[c]pyrazol-3(5H)-one | C₁₅H₁₅ClN₂O | 274.75 | Anticancer, Kinase Inhibitor |
III. Synthesis of Dihydrofuran Derivatives: Novel Enzyme Inhibitors
Dimedone can also be utilized in the synthesis of dihydrofuran-containing molecules. These scaffolds are present in numerous natural products and have shown promise as enzyme inhibitors.[2][6] A notable example is the synthesis of dimedone-coupled 2,3-dihydrofurans which have been identified as inhibitors of Staphylococcal thioredoxin reductase (SaTR), a key enzyme in the antioxidant defense system of Staphylococcus aureus.
Mechanistic Rationale
The synthesis of these dihydrofuran derivatives often proceeds via a one-pot, multi-component reaction involving dimedone, an aromatic aldehyde, and a 2-bromoacetophenone derivative, often catalyzed by a base like imidazole. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a nucleophilic attack of the enolate on the bromoacetophenone and subsequent intramolecular cyclization to form the dihydrofuran ring.
Protocol: Green Synthesis of 2,3-Dihydrofuro[3,2-c]dimedone Derivatives
This protocol describes an environmentally friendly, water-mediated synthesis of a dihydrofuran derivative.
Materials:
-
Dimedone (1.40 g, 10 mmol)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.51 g, 10 mmol)
-
2-Bromoacetophenone derivative (e.g., 2-bromo-4'-methylacetophenone) (2.13 g, 10 mmol)
-
Imidazole (0.14 g, 2 mmol, 20 mol%)
-
Water (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: A mixture of dimedone (10 mmol), the aromatic aldehyde (10 mmol), the 2-bromoacetophenone derivative (10 mmol), and imidazole (20 mol%) in water (20 mL) is stirred at room temperature.
-
Reaction: The reaction is stirred at 80 °C for 2-3 hours. The progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and then recrystallized from ethanol to yield the pure dihydrofuran derivative.
| Compound Class | Target Enzyme | Reported Activity Range |
| Dimedone-coupled 2,3-dihydrofurans | Staphylococcal thioredoxin reductase (SaTR) | 15-200 µM |
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its rich chemistry, governed by its keto-enol tautomerism, provides access to a wide range of heterocyclic scaffolds with significant therapeutic potential. The multicomponent reactions involving dimedone are particularly noteworthy for their efficiency and atom economy, aligning with the principles of green chemistry. The protocols outlined in this application note serve as a starting point for researchers to explore the vast chemical space accessible from this humble yet potent precursor, paving the way for the discovery of next-generation therapeutics.
References
-
Al-Suwaidan, I. A., et al. (2021). The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Anticancer Agents in Medicinal Chemistry, 21(16), 2258-2277. [Link]
-
Lone, S. A., et al. (2018). Synthesis and in vitro evaluation of 2-(((2-ether)amino)methylene)-dimedone derivatives as potential antimicrobial agents. Microbial Pathogenesis, 115, 193-200. [Link]
-
Gouda, M. A., et al. (2018). Synthesis of Heterocyclic Compounds Derived From Dimedone and their Anti-tumor and Tyrosine Kinase Inhibitions. Letters in Drug Design & Discovery, 15(10), 1082-1092. [Link]
-
Kumar, A., et al. (2022). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega, 7(44), 40165-40178. [Link]
-
Kumar, A., et al. (2022). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega, 7(44), 40165-40178. [Link]
-
Sharma, P., & Singh, P. (2023). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL, 54(3), 238-248. [Link]
-
Ceylan, M., et al. (2017). Synthesis, characterization, and investigations of antimicrobial activity of 6,6-dimethyl-3-aryl-3′,4′,6,7-tetrahydro-1′ H,3H-spiro[benzofuran-2,2′-naphthalene]-1′,4(5H)dione. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(11), 1285-1291. [Link]
-
Lestari, D., et al. (2021). The antibacterial activity of vanillin derivative compounds. AIP Conference Proceedings, 2349(1), 020054. [Link]
-
Martínez-Richa, A., et al. (1996). Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. Applied Spectroscopy, 50(11), 1408-1412. [Link]
-
Pasdar, H., et al. (2017). Synthesis, characterization and antibacterial activity of Co (Ⅱ), Ni (Ⅱ) , Mn (Ⅱ), Cu(Ⅱ) and Zn(Ⅱ) complexes with 2-amino-7,7-dimethyl-5-oxo-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Health Biotechnology and Biopharma, 1(1), 64-71. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione. This document delves into the foundational principles behind the selection of analytical techniques and offers detailed, field-proven protocols for robust and reliable results.
Introduction to this compound
This compound, also known by synonyms such as 2-acetyldimedone and DDE-OH, is a beta-diketone with the molecular formula C₁₀H₁₄O₃ and a molecular weight of approximately 182.22 g/mol .[1][2] Its structure, featuring a cyclohexane-1,3-dione moiety, makes it a subject of interest in various chemical and pharmaceutical research areas.
Chemical and Physical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Solid | [3][4] |
| Melting Point | 35-40 °C | [3][5] |
| CAS Number | 94142-97-9 | [2][3] |
A critical characteristic of beta-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is highly sensitive to the solvent environment.[6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, particularly in non-polar solvents. This property significantly influences the selection and optimization of analytical methods, especially spectroscopic and chromatographic techniques.[6]
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. However, the analysis of beta-diketones by HPLC can present challenges, such as poor peak shapes on conventional stationary phases.[6] To address this, a mixed-mode or a robust reversed-phase HPLC method is recommended.
The following protocol is designed to provide a reliable and reproducible HPLC method, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[4][5][7]
Rationale for Method Selection
A reversed-phase HPLC method is chosen for its versatility and applicability to moderately polar compounds like the target analyte. A C18 column is a suitable starting point for method development. The mobile phase, consisting of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, helps to ensure good peak shape and retention.[8][9] The use of a gradient elution will allow for the efficient separation of the analyte from potential impurities with different polarities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
2.3.1. Materials and Reagents
-
This compound reference standard (purity ≥99%)[10]
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid, analytical grade
-
Deionized water (18.2 MΩ·cm)
2.3.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, followed by dilution with the initial mobile phase to achieve a final concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[7]
2.3.3. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes for equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on the keto form's absorbance) and 360 nm (for the enol form)[6] |
2.3.4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999 for a linear relationship.[5]
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
2.3.5. Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity and potential for thermal degradation of this compound, derivatization is often a necessary step to improve its chromatographic properties.[11]
Rationale for Derivatization
Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), will replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, leading to improved peak shape and reduced fragmentation in the GC-MS system.[12][13]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
3.3.1. Materials and Reagents
-
This compound reference standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous acetonitrile or other suitable dry solvent
-
Internal standard (e.g., tetracosane), if quantitative analysis is required
3.3.2. Derivatization Procedure
-
Prepare a solution of the sample or standard in a dry solvent (e.g., acetonitrile) in a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[11]
-
Cool the vial to room temperature before injection into the GC-MS.
3.3.3. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3.3.4. Data Analysis
-
Identification: The derivatized analyte can be identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library.
-
Quantification: For quantitative analysis, an internal standard should be used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.
Rationale for NMR Analysis
¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish the connectivity between atoms and confirm the overall structure. The choice of a deuterated solvent is crucial and can influence the observed tautomeric equilibrium.[3]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Detailed NMR Protocol
4.3.1. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[14][15] Chloroform-d is a good first choice for many organic molecules.
-
Transfer the solution to a 5 mm NMR tube.[16]
4.3.2. NMR Data Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivities.
-
4.3.3. Data Analysis
-
Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Use the correlation peaks in the 2D spectra to confirm the assignments and elucidate the complete molecular structure.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the detection, quantification, and structural elucidation of this compound. The choice of technique will depend on the specific research question, whether it is routine quality control, impurity profiling, or definitive structural confirmation. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data in a regulated environment.
References
-
Unknown author. (n.d.). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. PubMed. Retrieved from [Link]
- International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
-
PubChem. (n.d.). 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 2-(1-Hydroxyethylidene)-5, 5-dimethylcyclohexane-1, 3-dione, min 99%, 25 grams. Retrieved from [Link]
-
Unknown author. (n.d.). NMR sample preparation. Retrieved from [Link]
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- Sloop, J. C., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(15), 4477.
- International Council for Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS.
- Kivilompolo, M., Obůrka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881–887.
-
SIELC Technologies. (n.d.). HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2H-Azepin-2-one, 1-acetylhexahydro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
General Procedures. (n.d.). 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]
-
Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2H-Azepin-2-one, 1-acetylhexahydro- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Cu(β-diketonato)2 bathochromic shifts from the ultraviolet towards the visible region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. actascientific.com [actascientific.com]
- 6. rsc.org [rsc.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]
- 9. Separation of 2H-Azepin-2-one, 1-acetylhexahydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. calpaclab.com [calpaclab.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. benchchem.com [benchchem.com]
- 16. organomation.com [organomation.com]
Proper Handling and Storage of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
An Application Guide for Researchers
Overview
This document provides detailed application notes and protocols for the safe and effective handling and storage of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (CAS No. 94142-97-9). As a specialized bioactive small molecule, its integrity and the safety of laboratory personnel depend on adherence to proper procedures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in the compound's specific chemical characteristics. The protocols herein are designed to be self-validating systems, explaining the causality behind each recommendation to ensure scientific integrity and experimental reproducibility.
Chemical and Physical Profile
Understanding the fundamental properties of a compound is the cornerstone of its proper handling. This compound, also known by synonyms such as 2-Acetyldimedone or DDE-OH, is a solid organic compound with characteristics that dictate its handling and storage requirements.[1][2][3] Its relatively low melting point suggests that it should be kept away from direct heat sources to prevent changes in its physical state.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 94142-97-9 | [1][5][6] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Appearance | Solid (powder or crystalline) | [1][3][4] |
| Melting Point | 35-40 °C | [1][4] |
| Boiling Point | 290.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.133 ± 0.06 g/cm³ | [1][4] |
| Purity | Typically ≥97% | [3][4][5] |
| Storage Temp. | Room Temperature, Desiccated |[1][7] |
Hazard Identification and Risk Assessment
While comprehensive GHS hazard data for this specific compound is not uniformly reported, related chemical structures such as diones and other cyclic ketones warrant a cautious approach.[2] Some reports indicate potential for skin and eye irritation.[2][8] Therefore, a thorough risk assessment is mandatory before any handling procedures are initiated. The causality is clear: treating compounds with incomplete hazard data with a higher level of precaution prevents accidental exposure and ensures personnel safety.
Risk Assessment Workflow
The following workflow provides a self-validating system for mitigating risks associated with handling this compound.
Caption: Risk Assessment Workflow for Handling Laboratory Chemicals.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure routes. The selection of specific PPE is based on the compound's physical state (solid/powder) and its potential hazards.
Protocol 3.1: Donning Personal Protective Equipment
-
Primary Protection (Body): Wear a clean, buttoned laboratory coat.
-
Causality: Protects skin and personal clothing from accidental spills.
-
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.
-
Causality: Prevents direct skin contact, which is a primary route of exposure for potential irritants.[9]
-
-
Eye Protection: Wear chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9][10]
-
Causality: Protects eyes from airborne powder particles during weighing or transfer and from splashes if the compound is in solution.
-
-
Respiratory Protection (If Required): If handling large quantities outside of a certified chemical fume hood where dust generation is unavoidable, a NIOSH-approved respirator for particulates is recommended.
-
Causality: Prevents inhalation of fine particles, which can be an irritant to the respiratory tract.
-
Compound Handling Protocols
Handling this compound requires methodical procedures to prevent contamination and personnel exposure.
Protocol for Weighing and Transfer
This protocol is designed for the accurate and safe measurement of the solid compound.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or on a bench with adequate ventilation.[11]
-
Equipment: Use spark-proof tools and an analytical balance.[12] Ensure all surfaces are clean.
-
Extraction from Storage: Retrieve the container from its storage location. Allow it to equilibrate to room temperature before opening if it was stored in a cooler environment.
-
Causality: Prevents condensation of atmospheric moisture onto the compound, which could affect its stability and weighing accuracy.
-
-
Aliquotting: Open the container in the fume hood. Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or appropriate vessel.
-
Closure: Immediately and securely close the primary container after dispensing.
-
Causality: Minimizes the compound's exposure to air and moisture and prevents accidental spills.
-
-
Cleanup: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials, like weigh boats or gloves, in the designated chemical waste stream.[9]
Caption: A Standardized Workflow for Handling Solid Chemical Compounds.
Compound Storage Protocols
The chemical stability of this compound is maintained through adherence to specific storage conditions. The goal is to protect it from environmental factors that could lead to degradation.
Optimal Storage Conditions
Based on supplier recommendations and the properties of related chemical classes, the following conditions are advised.
Table 2: Storage Condition Summary
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Temperature | Store at room temperature (15-25 °C).[1][12] | The compound is a solid at room temperature. Storing in a cool place avoids potential melting or degradation from heat.[9] |
| Atmosphere | Store in a dry, well-ventilated area.[13][14] | Prevents accumulation of potential vapors and protects from moisture. A desiccated environment is ideal.[7] |
| Container | Keep in a tightly closed, original container.[8][9][14] | Prevents contamination and exposure to air/moisture. The original container is made of compatible materials. |
| Location | Store in a designated chemical storage cabinet away from incompatible materials. | Avoids accidental reactions. Keep away from strong oxidizing agents, acids, and bases.[8][15] |
| Light | Protect from direct sunlight.[14][16] | While specific light sensitivity data is limited, related dione compounds can be light-sensitive.[17] This is a prudent preventative measure. |
Storage Decision Logic
Use the following decision tree to ensure proper placement within the laboratory.
Caption: Decision Logic for Safe and Compliant Chemical Storage.
Spill and Waste Management Protocol
Accidents, though preventable, require a prepared response.
Protocol 6.1: Managing Spills
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory. Remove any sources of ignition.[13]
-
Assess and Protect: Wear the appropriate PPE as described in Section 3.0.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust.
-
Cleaning: Wash the spill area with plenty of water and soap once the solid material has been removed.[9][13]
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous chemical waste according to local, state, and federal regulations.[18][19]
Protocol 6.2: Waste Disposal
-
Unused Compound: Dispose of any unwanted or expired this compound as hazardous chemical waste. Do not pour it down the drain.[9][12]
-
Contaminated Materials: Any items that have come into direct contact with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a sealed, labeled bag and disposed of in the solid hazardous waste stream.
References
-
SDS DIONE MAGGIO 2021.03.22. Sfera.bio. [Link]
-
(1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione. PubChem, National Center for Biotechnology Information. [Link]
-
Safe Handling and Storage Guidelines for Cyclohexane. Aure Chemical. [Link]
-
How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips. Chemicals Knowledge. [Link]
-
CYCLOHEXANE FOR SYNTHESIS. Loba Chemie. [Link]
-
Cyclohexane :: Internal Plant Instructions. Chemius. [Link]
-
Safety Data Sheet: Cyclohexane. Chemos GmbH & Co.KG. [Link]
-
2-(1-Hydroxyethylidene)-5, 5-dimethylcyclohexane-1, 3-dione, min 99%, 25 grams. Amazon. [Link]
-
This compound. ChemUniverse. [Link]
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | C10H14O3 | CID 566977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Cyclohexanedione, 2-(1-hydroxyethylidene)-5,5-dimethyl- [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 94142-97-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemuniverse.com [chemuniverse.com]
- 7. calpaclab.com [calpaclab.com]
- 8. hansonchemicals.com [hansonchemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 13. sfera.bio [sfera.bio]
- 14. Mobile [my.chemius.net]
- 15. How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 16. chemos.de [chemos.de]
- 17. studycorgi.com [studycorgi.com]
- 18. biosynth.com [biosynth.com]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols for Michael Addition Reactions Using 5,5-Dimethylcyclohexane-1,3-dione
Introduction: The Strategic Importance of the Michael Addition
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This powerful and atom-economical reaction is indispensable in the synthesis of complex molecules, finding extensive applications in pharmaceutical and materials science.[1][3] Among the diverse array of nucleophiles, or "Michael donors," 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, stands out due to its unique structural and reactivity profile.[4][5]
Dimedone is a cyclic β-diketone that exists in equilibrium between its keto and enol tautomers.[5][6] The methylene protons situated between the two carbonyl groups exhibit significant acidity, facilitating the formation of a stabilized enolate anion—a potent nucleophile for the Michael addition.[7][8] This inherent reactivity, coupled with its commercial availability and stability, makes dimedone a versatile building block in organic synthesis.[5][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging dimedone in Michael addition reactions. The content delves into the mechanistic underpinnings, provides detailed experimental protocols, and explores the broad utility of the resulting adducts in various synthetic endeavors, including the construction of heterocyclic scaffolds of medicinal interest.[3][6]
Mechanistic Insights: The "Why" Behind the Reaction
The efficacy of the Michael addition hinges on the generation of a nucleophilic species from the Michael donor and its subsequent reaction with an electrophilic Michael acceptor.[2][8] In the case of dimedone, a base is typically employed to deprotonate the acidic α-carbon, generating a resonance-stabilized enolate.
The reaction mechanism can be broadly categorized into base-catalyzed and organocatalyzed pathways.
Base-Catalyzed Michael Addition
In the presence of a suitable base (e.g., sodium ethoxide, diethylamine), dimedone ( 1 ) is deprotonated to form the nucleophilic enolate ( 2 ). This enolate then attacks the β-carbon of an α,β-unsaturated compound ( 3 ), such as an enone, in a conjugate addition.[1][10] The resulting intermediate ( 4 ) is then protonated by the solvent or a proton source to yield the final Michael adduct ( 5 ).[1]
Caption: Base-catalyzed Michael addition of dimedone.
Organocatalyzed Michael Addition
In recent years, organocatalysis has emerged as a powerful strategy for asymmetric Michael additions. Chiral secondary amines, such as L-proline, can catalyze the reaction through an enamine-mediated pathway.[11][12][13] The catalyst reacts with the Michael donor to form a nucleophilic enamine, which then adds to the Michael acceptor.[14][15] This approach offers the significant advantage of controlling the stereochemistry of the newly formed chiral center.[11][16]
The catalytic cycle typically involves the formation of an enamine from the catalyst and the donor, followed by the Michael addition and subsequent hydrolysis to release the product and regenerate the catalyst.[16]
Tandem Reactions: Expanding Synthetic Utility
The Michael adducts derived from dimedone are often stable intermediates that can participate in subsequent intramolecular reactions, leading to the formation of complex cyclic structures in a single pot. A notable example is the tandem Knoevenagel condensation-Michael addition reaction.[10][17][18] In this sequence, an aldehyde first reacts with a molecule of dimedone in a Knoevenagel condensation to form an α,β-unsaturated intermediate.[10][19] This intermediate then acts as a Michael acceptor for a second molecule of dimedone, leading to bis-dimedone derivatives.[10][18] Such tandem reactions are highly efficient and contribute to the synthesis of diverse heterocyclic compounds like acridinediones.[3]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for Base-Catalyzed Michael Addition of Dimedone to an α,β-Unsaturated Ketone
This protocol describes a typical procedure for the Michael addition of dimedone to a chalcone derivative, a common class of Michael acceptors.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Base (e.g., Sodium ethoxide, Piperidine, or L-proline)[12][20]
-
Solvent (e.g., Ethanol, Methanol, or an ionic liquid like [bmim]PF6)[12][20]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) plate and chamber
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimedone (1.0 mmol) and the α,β-unsaturated ketone (1.0 mmol) in the chosen solvent (10 mL).
-
Catalyst Addition: Add the base catalyst (e.g., 10 mol% piperidine or L-proline) to the reaction mixture.[12] For stronger bases like sodium ethoxide, it is often generated in situ or added cautiously as a solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) until the mixture is neutral.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Michael adduct.
Caption: General experimental workflow for Michael addition.
Protocol 2: One-Pot Synthesis of Acridinediones via Tandem Knoevenagel-Michael Reaction
This protocol outlines an efficient one-pot synthesis of acridinedione derivatives, which are of significant interest in drug discovery.[3]
Materials:
-
Dimedone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Amine source (e.g., Ammonium acetate or an aniline derivative, 1.0 mmol)
-
Catalyst (e.g., L-proline, p-toluenesulfonic acid)
-
Solvent (e.g., Ethanol, or solvent-free conditions)
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine dimedone, the aromatic aldehyde, the amine source, and the catalyst.[3]
-
Heating: If using a solvent, reflux the mixture. For solvent-free conditions, heat the mixture in an oil bath at a temperature typically between 70-120°C.[3]
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product and wash it with a cold solvent like ethanol.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol) to obtain the pure acridinedione derivative.[3]
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Michael addition is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes typical reaction conditions and outcomes for the Michael addition of dimedone to various acceptors.
| Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | L-proline (5) | [bmim]PF6 | RT | 14-24 | Good | [12][13] |
| trans-β-Nitrostyrene | Chiral Thiourea (10) | CH2Cl2 | 25 | 24 | High | [16] |
| Methyl Vinyl Ketone | L-proline (5) | [bmim]PF6 | RT | 14-24 | Good | [12] |
| Aromatic Aldehydes | Diethylamine | Water | RT | 0.25-1 | 87-95 | [10][18] |
| β,γ-Unsaturated α-ketoesters | Chiral Squaramide (1) | Toluene | -10 | 48 | High | [21] |
| Tandem Knoevenagel-Michael reaction with a second equivalent of dimedone. |
Applications in Drug Development and Beyond
The Michael adducts of dimedone and their subsequent derivatives are valuable scaffolds in medicinal chemistry.[6] For instance, acridinedione derivatives synthesized through tandem reactions have shown a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[3] The planar structure of the acridine core allows for intercalation with DNA, a mechanism exploited in the design of chemotherapeutic agents.[3]
Furthermore, the versatility of dimedone in multicomponent reactions allows for the rapid generation of diverse molecular libraries for high-throughput screening in various therapeutic areas.[5][22] The development of "green" synthetic protocols using water as a solvent or solvent-free conditions further enhances the appeal of dimedone in sustainable chemical synthesis.[5][22]
Conclusion
5,5-Dimethylcyclohexane-1,3-dione is a highly versatile and valuable reagent in the realm of Michael addition reactions. Its accessible acidic protons, coupled with the stability of the resulting enolate, make it an excellent Michael donor. The ability to participate in tandem reactions further expands its synthetic utility, providing efficient routes to complex heterocyclic structures. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize dimedone in their synthetic strategies, from fundamental research to the development of novel therapeutic agents.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sirjana.in [sirjana.in]
- 7. studycorgi.com [studycorgi.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Tandem Knoevenagel–Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Biocatalytic Synthesis of Dicyclohexane-1,3-dione Derivatives Using Saccharomyces cerevisiae
Abstract
Dicyclohexane-1,3-dione derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals and biologically active heterocycles.[1][2] Traditional chemical synthesis routes for their chiral hydroxylated derivatives often require harsh reagents, multi-step processes, and expensive metal catalysts. This application note presents a robust, whole-cell biocatalytic method for the asymmetric reduction of dicyclohexane-1,3-dione derivatives using the common baker's yeast, Saccharomyces cerevisiae. This approach leverages the yeast's native enzymatic machinery, specifically ketoreductases, to achieve high chemo- and stereoselectivity under mild, aqueous conditions.[3][4] The use of whole cells circumvents the need for costly enzyme purification and provides an inherent system for cofactor regeneration, making it a cost-effective and environmentally benign alternative for producing high-value chiral building blocks.[3][5][6]
Principle of Biocatalysis: Yeast-Mediated Asymmetric Reduction
The core of this biotransformation lies in the enzymatic activity within Saccharomyces cerevisiae. The yeast possesses a suite of oxidoreductase (or ketoreductase) enzymes that catalyze the reduction of carbonyl groups (ketones) to hydroxyl groups (alcohols).[7] This reaction is critically dependent on nicotinamide cofactors, typically NADPH or NADH, which act as the hydrogen donors.[7][8]
In a whole-cell system, the yeast's own metabolic pathways continuously regenerate these expensive cofactors, usually by consuming a simple sugar like glucose.[5] When a prochiral dione substrate is introduced, the yeast's enzymes selectively reduce one of the carbonyl groups, often with high enantioselectivity, to yield a chiral hydroxy-ketone derivative. This process is governed by the substrate-binding pocket of the specific enzymes involved, such as the well-characterized Gre2p.[7]
PART I: Yeast Catalyst Preparation
The quality and metabolic state of the yeast cells are paramount for achieving high conversion rates and selectivity. This protocol uses a two-stage cultivation process to ensure a healthy and active cell population for the biotransformation.
Protocol 1: Pre-culture Preparation
Rationale: This initial step is designed to revive the yeast from a stock culture and grow a sufficient quantity of cells in their logarithmic growth phase, ensuring high viability for inoculation into the main culture.
-
Inoculation: Aseptically transfer a single colony of Saccharomyces cerevisiae (e.g., a standard laboratory strain or commercial baker's yeast) into a sterile 50 mL flask containing 10 mL of YPD medium.
-
YPD Medium Composition (per 100 mL):
-
Yeast Extract: 1.0 g
-
Peptone: 2.0 g
-
Dextrose (Glucose): 2.0 g
-
Deionized Water: to 100 mL
-
-
-
Incubation: Incubate the flask at 30°C for 18-24 hours with orbital shaking at approximately 200 rpm.
-
Verification: A successful pre-culture will appear uniformly turbid, indicating robust cell growth.
Protocol 2: Main Culture for Biocatalyst Production
Rationale: This step scales up the cell production to generate the required biomass for the biocatalytic reaction. The cells are harvested in the late logarithmic or early stationary phase, where enzymatic activity for ketone reduction is often maximal.[9]
-
Scale-Up Inoculation: In a 1 L baffled flask, add 250 mL of sterile YPD medium. Inoculate this medium with the entire 10 mL of the pre-culture from Protocol 1.
-
Incubation: Incubate the main culture at 30°C for 24-48 hours with vigorous orbital shaking (~220 rpm) to ensure adequate aeration.
-
Cell Harvesting: Transfer the culture to sterile centrifuge tubes. Harvest the yeast cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of sterile, cold 50 mM phosphate buffer (pH 7.0). Centrifuge again under the same conditions. Repeat this washing step once more to remove any residual media components.
-
Biocatalyst Preparation: After the final wash, discard the supernatant. The resulting cell paste (wet biomass) is the whole-cell biocatalyst. The wet weight should be determined. The catalyst can be used immediately or stored at 4°C for a short period. For longer-term storage, lyophilization is an option.[3]
PART II: The Biocatalytic Reaction Workflow
This section details the core biotransformation process where the prepared yeast cells convert the dione substrate into the desired hydroxylated product.
Protocol 3: Asymmetric Reduction of a Dione Substrate
Scientist's Note: The following protocol is a general starting point. Optimal conditions, including substrate concentration, cell concentration, and reaction time, may vary depending on the specific dicyclohexane-1,3-dione derivative used and should be optimized empirically.
-
Reaction Setup: In a sterile 250 mL Erlenmeyer flask, combine the following:
-
Phosphate Buffer (100 mM, pH 7.0): 50 mL
-
S. cerevisiae wet cell paste (from Protocol 2): 5.0 g
-
Glucose: 1.0 g (final concentration ~2% w/v)
-
-
Pre-incubation: Gently swirl the flask to create a uniform cell suspension. Allow this mixture to pre-incubate for 30-60 minutes at 30°C with shaking (~150 rpm).
-
Rationale: This step activates the yeast's metabolic machinery and ensures the cofactor regeneration system is primed before the substrate is introduced.[10]
-
-
Substrate Addition: Prepare a stock solution of the dicyclohexane-1,3-dione derivative in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to aid solubility. Add the substrate to the yeast suspension dropwise to achieve a final concentration of 10-30 mM.
-
Causality: High substrate concentrations can be toxic to the yeast cells or cause substrate inhibition of the enzymes, leading to lower conversion rates.[3] A final organic solvent concentration should be kept low (<2% v/v) to maintain cell viability.
-
-
Incubation and Transformation: Seal the flask (e.g., with a cotton plug) and incubate at 30°C with orbital shaking (150-200 rpm) for 24-72 hours.
-
Monitoring: Periodically take small aliquots (e.g., 0.5 mL) from the reaction. Extract with an equal volume of ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product.[3]
PART III: Product Recovery and Analysis
Protocol 4: Product Extraction
-
Cell Removal: Once the reaction has reached the desired conversion, transfer the entire mixture to centrifuge tubes. Pellet the yeast cells by centrifugation at 5,000 x g for 15 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask. The product is typically secreted into the aqueous medium.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Rationale: Ethyl acetate is a moderately polar solvent effective at extracting hydroxylated organic compounds from aqueous solutions and is easily removed due to its low boiling point.[11]
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium or sodium sulfate, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator under reduced pressure. The resulting crude oil or solid contains the hydroxylated product.
Protocol 5: Purification and Stereochemical Analysis
-
Purification: The crude product can be purified using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the desired compound.[10]
-
Analysis:
-
Conversion: The conversion percentage can be determined by GC or ¹H NMR analysis of the crude product before purification.
-
Stereoselectivity (Enantiomeric Excess): The enantiomeric excess (e.e.) of the chiral product must be determined using a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).
-
Data Interpretation & Expected Results
The success of the biotransformation is evaluated based on conversion, yield, and enantioselectivity. The results should be tabulated for clear comparison, especially during optimization studies.
| Substrate | Biocatalyst Conc. (g/L) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 5,5-Dimethyl-1,3-cyclohexanedione | 100 | 48 | >95 | 85 | >99 | (S)-hydroxyketone |
| 1,3-Cyclohexanedione | 100 | 48 | >90 | 78 | >98 | (S)-hydroxyketone |
| 2-Methyl-1,3-cyclohexanedione | 100 | 72 | ~75 | 60 | 95 | Varies |
Note: Data presented are hypothetical examples based on typical outcomes for yeast-mediated ketone reductions and serve for illustrative purposes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive yeast cells.2. Substrate toxicity/inhibition.3. Poor substrate solubility.4. Insufficient cofactor regeneration. | 1. Use freshly grown cells; check viability.2. Lower the initial substrate concentration; use fed-batch addition.3. Increase the percentage of co-solvent slightly (up to 5%); test alternative solvents.[12]4. Ensure sufficient glucose (or other co-substrate) is present; check aeration. |
| Low Enantioselectivity | 1. Presence of multiple reductases with opposing stereopreferences.2. Racemization of the product.3. Non-enzymatic reduction. | 1. Screen different yeast strains.[4][13] Some may express a more dominant reductase.2. Check the stability of the product under reaction conditions.3. Run a control reaction without yeast cells to rule out background chemical reactions. |
| Difficulty in Extraction | 1. Product is retained within the cells.2. Emulsion formation during extraction. | 1. After separating cells, attempt to lyse a small portion (e.g., with glass beads) and extract the lysate.[14] Consider cell permeabilization (e.g., with ethanol or digitonin) in the reaction setup.[15][16]2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion; filter the mixture through Celite.[10] |
References
-
Szolcsányi, P., et al. (2021). How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Schäfer, J., et al. (2023). Optimizing Yeast Surface-Displayed Unspecific Peroxygenase Production for Sustainable Biocatalysis. MDPI. Available at: [Link]
-
Gotor-Fernández, V., et al. (2021). Biocatalysis with Unconventional Yeasts. MDPI. Available at: [Link]
-
Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. Available at: [Link]
-
Andreu, C., & del Olmo, M. (2018). Whole‐Cell Biocatalysis in Seawater: New Halotolerant Yeast Strains for the Regio‐ and Stereoselectivity Reduction of 1‐Phenylpropane‐1,2‐Dione in Saline‐Rich Media. ChemCatChem. Available at: [Link]
-
Erian, A. M., et al. (2015). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. MDPI. Available at: [Link]
-
Roberts, S. M., & Poignant, G. (2002). Asymmetric Reduction of Ketones Using Bakers' Yeast. Catalysts for Fine Chemical Synthesis. Available at: [Link]
-
Schäfer, J., et al. (2023). Optimizing Yeast Surface-Displayed Unspecific Peroxygenase Production for Sustainable Biocatalysis. ResearchGate. Available at: [Link]
-
Kawalec, M., et al. (2011). Optimization of permeabilization process of yeast cells for catalase activity using response surface methodology. PMC. Available at: [Link]
-
El-Dalatony, M. M., et al. (2019). On the Optimization of Fermentation Conditions for Enhanced Bioethanol Yields from Starchy Biowaste via Yeast Co-Cultures. MDPI. Available at: [Link]
-
Erian, A. M., et al. (2015). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. ResearchGate. Available at: [Link]
-
Wolfson, A., et al. (2007). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available at: [Link]
-
Ríos-Lombardía, N., et al. (2018). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI. Available at: [Link]
-
Kometani, T., et al. (1993). Bioreduction of prochiral ketones with yeast cells cultivated in a vibrating air-solid fluidized bed fermentor. PubMed. Available at: [Link]
-
Huang, F.-C., et al. (2017). Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances. PMC. Available at: [Link]
-
González, E., et al. (2015). Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase. PMC. Available at: [Link]
-
Leite, S. L., et al. (2018). Efficient chemoselective biohydrogenation of 1,3-diary1-2-propen-1-ones catalyzed by Saccharomyces cerevisiae yeasts in biphasic system. ResearchGate. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2018). Whole Cells as Biocatalysts in Organic Transformations. MDPI. Available at: [Link]
-
Chen, R. R., & Li, C. (2017). Whole-cell biocatalysts by design. Microbial Cell Factories. Available at: [Link]
-
Small, L., et al. (2022). In situ solid-liquid extraction enhances recovery of taxadiene from engineered Saccharomyces cerevisiae cell factories. Biochemical Engineering Journal. Available at: [Link]
-
Wolfson, A., et al. (2006). Baker's yeast catalyzed asymmetric reduction in glycerol. ResearchGate. Available at: [Link]
-
Simpson, R. J. (2011). Preparation of Extracts From Yeast. Cold Spring Harbor Protocols. Available at: [Link]
-
Romero, E., et al. (2021). Biocatalytic C=C bond reduction (biohydrogenation) in the synthesis of fine chemicals for the fragrance industry. Journal of Biotechnology. Available at: [Link]
-
Lee, J. W., et al. (2017). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry. Available at: [Link]
-
Sharma, U., & Kumar, V. (2020). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ChemistrySelect. Available at: [Link]
-
Chinnamanayakar, S. J., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]
-
Cardinali, G., et al. (2001). A DNA extraction and purification method for several yeast genera. ResearchGate. Available at: [Link]
-
Lõoke, M., et al. (2011). EXTRACTION OF GENOMIC DNA FROM YEASTS FOR PCR-BASED APPLICATIONS. BioTechniques. Available at: [Link]
-
Ling, J., et al. (2019). Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cells as Biocatalysts in Organic Transformations [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioreduction of prochiral ketones with yeast cells cultivated in a vibrating air-solid fluidized bed fermentor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. acgpubs.org [acgpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of extracts from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of permeabilization process of yeast cells for catalase activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, also commonly known as 2-acetyldimedone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
I. Scientific Overview: The Acylation of Dimedone
The synthesis of this compound is most commonly achieved through the acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). This reaction leverages the nucleophilic character of the enolizable β-diketone to attack an electrophilic acetylating agent. The resulting product exists in equilibrium between its keto and enol tautomers, with the enol form often being significant.
Understanding the underlying mechanism is paramount for effective troubleshooting. The reaction is a nucleophilic acyl substitution where the enolate of dimedone acts as the nucleophile.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
| Problem | Potential Causes | Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Reagents: The acetylating agent (acetic anhydride or acetyl chloride) may have hydrolyzed due to moisture. 2. Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate dimedone effectively. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use Fresh or Distilled Reagents: Always use freshly opened or distilled acetylating agents. Anhydrous conditions are critical to prevent hydrolysis.[1] 2. Optimize Base and Stoichiometry: Ensure the use of an appropriate base (e.g., triethylamine, potassium carbonate) in at least stoichiometric amounts to drive the formation of the nucleophilic enolate. 3. Increase Temperature: Gently warm the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition. |
| Presence of Unreacted Dimedone | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. 2. Insufficient Acetylating Agent: The molar ratio of the acetylating agent to dimedone may be too low. | 1. Extend Reaction Time: Continue to stir the reaction at room temperature or with gentle heating for an extended period (e.g., 12-48 hours), monitoring by TLC.[1] 2. Increase Acetylating Agent: Add a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the dimedone. |
| Formation of a Major Side Product (Higher Rf on TLC) | 1. Over-acylation: Excess acetylating agent can lead to the formation of diacetylated byproducts.[1] | 1. Control Stoichiometry: Carefully control the stoichiometry of the acetylating agent. Add it dropwise to the reaction mixture to avoid localized high concentrations. 2. Purification: The diacetylated product can typically be separated by column chromatography. |
| Oily Product That Won't Crystallize | 1. Impurities Present: Residual solvent or side products can inhibit crystallization. 2. Incorrect Solvent System for Recrystallization: The chosen solvent may not be appropriate for inducing crystallization. | 1. Thorough Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) before attempting recrystallization.[1] 2. Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A common choice is a hexane/ethanol mixture.[1] |
| Low Yield After Purification | 1. Product Loss During Workup: The product may be partially lost during aqueous washes if it has some water solubility. 2. Product Loss During Chromatography: The product may adhere strongly to the silica gel or co-elute with other compounds. | 1. Minimize Aqueous Washes: Use minimal amounts of cold washing solutions and perform back-extraction of the aqueous layers with the organic solvent. 2. Optimize Chromatography: Use a less polar solvent system for elution if the product is retained too strongly. Monitor fractions carefully by TLC. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent to use: acetic anhydride or acetyl chloride?
Both acetic anhydride and acetyl chloride can be used effectively. Acetic anhydride is often used in laboratory settings with a catalyst like 4-dimethylaminopyridine (DMAP) and a base like triethylamine (TEA).[1] Acetyl chloride is a more cost-effective option for larger-scale syntheses and is typically used with a base like potassium carbonate in a solvent such as dichloromethane.[1] The choice may depend on the scale of your reaction, cost considerations, and available reagents.
Q2: Why are anhydrous conditions so important for this reaction?
Anhydrous conditions are crucial because both acetic anhydride and acetyl chloride are highly reactive towards water.[1] Hydrolysis of the acetylating agent will not only consume your reagent, leading to lower yields, but the acetic acid byproduct can also complicate the reaction and subsequent purification.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) to clearly separate the starting material (dimedone), the desired product, and any potential byproducts. The disappearance of the dimedone spot and the appearance of the product spot will indicate the reaction's progress.
Q4: My final product appears as a pale yellow oil/solid. Is this normal?
Yes, the product is often described as pale yellow crystals or oil.[1] The color can be an indication of purity, with purer samples being lighter in color. If the color is intense, further purification by recrystallization or chromatography may be necessary.
Q5: What is the expected yield for this synthesis?
Yields can vary depending on the specific conditions and scale. Reported yields for this synthesis after purification are typically in the range of 50-60%.[1] Careful optimization of reaction conditions and purification techniques can help to maximize the yield.
IV. Experimental Protocols
Protocol 1: Acylation of Dimedone using Acetic Anhydride
This protocol is a common laboratory-scale procedure.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (dimedone)
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimedone (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.2 equivalents) and TEA (2 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.[1]
Protocol 2: Acylation of Dimedone using Acetyl Chloride
This protocol is often favored for its cost-effectiveness, particularly on a larger scale.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (dimedone)
-
Acetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM) or toluene
-
Hexane and ethanol for recrystallization
Procedure:
-
Suspend dimedone (1 equivalent) and potassium carbonate (1.2 equivalents) in anhydrous DCM.[1]
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[1]
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a hexane/ethanol mixture.[1]
V. Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification.
VI. References
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, commonly known as 2-acetyldimedone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights into identifying and mitigating the formation of key side products, ensuring the high purity of your target compound.
The synthesis of 2-acetyldimedone is a cornerstone reaction, often serving as a critical step in the development of pharmaceuticals and other complex molecules.[1] Its primary utility as a protecting group for primary amines makes its purity paramount for successful downstream applications.[2][3][4] The most common synthetic route involves the C-acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an acylating agent like acetic anhydride or acetyl chloride.[2] While seemingly straightforward, this reaction is a classic example of competing reaction pathways that can lead to significant impurities if not properly controlled.
This guide will address the most pressing questions regarding side product formation in a direct Q&A format, backed by mechanistic explanations, detailed analytical protocols, and robust purification strategies.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is low, and TLC/NMR analysis shows a significant amount of unreacted dimedone. What are the likely causes and solutions?
A1: Root Cause Analysis & Protocol
Low conversion is typically due to insufficient activation of the acylating agent, suboptimal reaction time, or inadequate basic conditions. The acylation of dimedone requires the formation of an enolate, which acts as the nucleophile. If the base is too weak or used in a substoichiometric amount, enolate formation will be incomplete, leading to poor reactivity.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry: Ensure you are using a suitable base, such as triethylamine (TEA) or potassium carbonate, in at least a stoichiometric amount relative to the dimedone.[2] For reactions that are sluggish, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[2]
-
Acylating Agent Quality: Acetic anhydride and acetyl chloride are sensitive to moisture. Use a freshly opened bottle or a recently distilled/purified reagent to ensure high reactivity.
-
Reaction Time and Temperature: While many procedures are run at room temperature, gentle heating (e.g., 40-50 °C) can often drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dimedone spot is no longer visible.
-
Solvent Purity: Use anhydrous solvents (e.g., dichloromethane, toluene) to prevent hydrolysis of the acylating agent.[2]
Q2: I've isolated a major side product with a similar polarity to my desired 2-acetyldimedone, making it difficult to separate by column chromatography. What is this impurity?
A2: The O-Acylation Side Product
This is the most common and challenging impurity. Dimedone's enolate is an ambident nucleophile, meaning it can react at two different sites: the central carbon (C-acylation) or the enolate oxygen (O-acylation).
-
C-Acylation (Desired): The nucleophilic carbon of the enolate attacks the acylating agent to form the target molecule, 2-acetyldimedone.
-
O-Acylation (Side Product): The nucleophilic oxygen of the enolate attacks, forming the enol ester, 3-acetoxy-5,5-dimethylcyclohex-2-en-1-one .
The competition between these two pathways is influenced by reaction conditions.[5][6] Harder electrophiles and reaction conditions that favor the more electronegative oxygen atom can increase the amount of the O-acylated side product.
Visualizing the Competing Pathways
The following diagrams illustrate the formation of both the desired C-acylated product and the competing O-acylated side product from the dimedone enolate intermediate.
Caption: Competing C- vs. O-acylation pathways.
Q3: How can I spectroscopically differentiate the C-acylated product from the O-acylated side product?
A3: Spectroscopic Analysis
Clear differentiation is possible using standard NMR and IR spectroscopy.
-
¹H NMR Spectroscopy:
-
2-Acetyldimedone (C-acylated, enol form): Will show a characteristic sharp singlet for the acetyl methyl group (~2.1-2.5 ppm) and a very broad signal for the enolic hydroxyl proton (>15 ppm), which disappears upon D₂O exchange. The two methylene groups of the ring will appear as distinct singlets.
-
3-Acetoxy-5,5-dimethylcyclohex-2-en-1-one (O-acylated): Will show a sharp singlet for the acetate methyl group (~2.2 ppm) but will also feature a distinct singlet for the vinylic proton on the ring (~5.5-6.0 ppm). It will not have the far downfield enolic proton.
-
-
IR Spectroscopy:
-
2-Acetyldimedone (C-acylated, enol form): A very broad O-H stretch from ~2500-3200 cm⁻¹ (due to strong intramolecular hydrogen bonding) and conjugated ketone stretches around 1550-1650 cm⁻¹.
-
3-Acetoxy-5,5-dimethylcyclohex-2-en-1-one (O-acylated): A sharp ester carbonyl (C=O) stretch around 1760-1775 cm⁻¹ and a conjugated ketone stretch around 1670-1690 cm⁻¹. The absence of the broad O-H band is a key indicator.
-
Q4: My mass spectrometry results indicate a high molecular weight impurity (~300-400 m/z). What could this be?
A4: Dimedone Self-Condensation Products
Under certain conditions, particularly with strong bases or prolonged heating, dimedone can undergo self-condensation. This typically involves a Michael addition of one dimedone enolate onto another molecule of dimedone (acting as a Michael acceptor after dehydration), followed by cyclization. These dimer or trimer structures are significantly less polar than the desired product and can often be removed via recrystallization.
Summary of Potential Side Products
The table below summarizes the key characteristics of the most common impurities encountered during the synthesis of 2-acetyldimedone.
| Compound Name | Structure Type | Molecular Weight ( g/mol ) | Key Analytical Signature (¹H NMR) |
| 2-Acetyldimedone (Target) | C-Acylated Product | 182.22 | Broad enol -OH peak (>15 ppm) |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Starting Material | 140.18 | Singlet for C2-protons (~3.5 ppm) |
| 3-Acetoxy-5,5-dimethylcyclohex-2-en-1-one | O-Acylated Side Product | 182.22 | Singlet for vinylic proton (~5.5-6.0 ppm); no enol -OH |
| Dimedone Self-Condensation Products | Dimer/Trimer | >260 | Complex multiplet signals; high mass in MS |
Recommended Protocol for Minimizing Side Products
This protocol is optimized to favor C-acylation and simplify purification.
Objective: To synthesize 2-acetyldimedone with high selectivity, minimizing the formation of the O-acylated isomer.
Workflow Diagram:
Caption: Optimized workflow for 2-acetyldimedone synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add dimedone (1.0 eq), DMAP (0.2 eq), and anhydrous dichloromethane (DCM).[2]
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps control the initial exotherm and can improve C-acylation selectivity.
-
Base Addition: Add triethylamine (2.0 eq) to the cooled suspension and stir for 10 minutes.[2]
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise via syringe over 15 minutes.[2] A slow addition is crucial to maintain temperature control.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the dimedone starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 5% HCl (to remove TEA and DMAP), water, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a pale yellow solid or oil, should be purified by recrystallization. A solvent system like hexane/ethyl acetate is often effective. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Filter the resulting crystals and wash with cold hexanes to yield pure 2-acetyldimedone.[2]
By following this guide, researchers can effectively troubleshoot common issues, identify and characterize unwanted side products, and optimize their synthesis for high-purity this compound.
References
-
ResearchGate. (n.d.). Enthalpy/free energy profiles for the acylation of dimedone with acetic... Retrieved from [Link]
-
YouTube. (2018). C vs O acylation with question from csir-net exam. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]
- 3. 2-ACETYLDIMEDONE | 1755-15-3 [chemicalbook.com]
- 4. 2-乙酰基-5,5-二甲基-1,3-环己二酮 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Sources
- 1. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-ACETYLDIMEDONE | 1755-15-3 [chemicalbook.com]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Recrystallization [wiredchemist.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. chromtech.com [chromtech.com]
degradation pathways of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione under different conditions
A Guide for Researchers on Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support guide for 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione. As Senior Application Scientists, we understand the challenges researchers face when working with complex molecules. This guide is designed to provide you with in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability and degradation of this compound.
Compound Profile and Inherent Stability
This compound (CAS No. 94142-97-9) is a β-triketone, a class of compounds known for their utility in synthesis and as bioactive molecules.[1][2][3] Its structure is characterized by a dimedone core with an acetyl group, existing predominantly in its enol form. This keto-enol tautomerism is central to its chemistry and stability.
The enol form is stabilized by an intramolecular hydrogen bond and conjugation, which creates a delocalized pi system.[4][5] However, this same system is also the source of its potential instability. The acidic enolic proton, the electron-rich double bond, and the multiple carbonyl groups make the molecule susceptible to various degradation pathways.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [1][3][6] |
| Molecular Weight | 182.22 g/mol | [3][6] |
| CAS Number | 94142-97-9 | [1][2][3] |
| Appearance | Powder or liquid | [6] |
| Melting Point | 35-36 °C | [6] |
| pKa | ~4.50 | [6] |
| Storage | Desiccated, Room Temperature | [1][6] |
Troubleshooting Degradation: FAQs and Solutions
This section addresses common issues encountered during the handling, reaction, and analysis of this compound.
FAQ 1: My compound shows signs of degradation during storage. How can I improve its stability?
Answer: While the supplier recommends storage at room temperature in a desiccated environment, the compound's β-triketone structure makes it sensitive to atmospheric conditions.[1]
-
Causality: The primary culprits are atmospheric moisture, which can facilitate hydrolysis, and oxygen, which can promote slow oxidation. The compound's low melting point (35-36 °C) also suggests that temperature fluctuations could affect its physical state and stability.[6]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Upon receipt, transfer the compound from the original container to a vial that can be sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Control Moisture: Store the vial inside a desiccator containing a drying agent like silica gel or Drierite.
-
Avoid Light: While not explicitly documented as light-sensitive, β-dicarbonyl compounds can be susceptible to photolytic degradation. Store the vial in the dark or use an amber vial to minimize light exposure.
-
Consistent Temperature: Store in a temperature-controlled environment to avoid repeated freeze-thaw cycles if working with solutions, or melting/solidification of the neat compound.
-
FAQ 2: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation products?
Answer: The appearance of new peaks, especially those with lower retention times (more polar) or specific mass-to-charge ratios, strongly indicates degradation. Based on the β-triketone structure, several degradation pathways are plausible.
A. Oxidative Degradation
-
Plausible Mechanism: The electron-rich enol double bond and the adjacent carbonyl groups are susceptible to oxidative cleavage. Strong oxidizing agents or even atmospheric oxygen over time can lead to a haloform-type reaction or cleavage of the diketone ring. Studies on other β-triketones show that oxidation can cleave the C-C bond between carbonyl groups.[7][8] The reaction with strong oxidants like sodium periodate (NaIO₄) is known to cleave 1,2-diols, and similar reactivity can be inferred for the enol system.[9][10]
-
Expected Products:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione): From cleavage of the exocyclic C=C bond. (MW: 140.18 g/mol )
-
Acetic Acid: From cleavage and oxidation of the hydroxyethylidene side chain. (MW: 60.05 g/mol )
-
Ring-Opened Products: Harsh oxidation can break the cyclohexane ring, leading to dicarboxylic acids like 3,3-dimethylglutaric acid.[9]
-
Caption: Proposed Hydrolytic Degradation Pathway.
FAQ 3: My reaction yield is consistently low. How can I minimize degradation during an experiment?
Answer: Low yields are often a sign of compound instability under reaction conditions. Proactively modifying your experimental setup can significantly improve outcomes.
| Problem | Potential Cause | Recommended Solution |
| Reaction in Air | Oxidative Degradation: Sensitivity to atmospheric oxygen, especially when heated or in the presence of metal catalysts. | Degas solvents by sparging with N₂ or Argon. Run the reaction under an inert atmosphere. |
| Extreme pH | Hydrolytic Degradation: The compound is susceptible to acid or base-catalyzed hydrolysis. | Buffer the reaction medium if possible. If strong acid/base is required, use the lowest effective concentration and temperature, and minimize reaction time. |
| High Temperature | Thermal Degradation: Prolonged heating can cause decomposition or side reactions. [11][12] | Run the reaction at the lowest possible temperature. Monitor progress closely (e.g., by TLC or UPLC) to avoid unnecessarily long reaction times. |
| UV Light Exposure | Photolytic Degradation: Reactions run in clear glass vessels under ambient or UV light may induce photochemical degradation. [13][14] | Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware. If photochemistry is intended, consider the possibility of side reactions. |
FAQ 4: How should I design a forced degradation study to understand the stability of this compound?
Answer: A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing stable formulations. It involves subjecting the compound to harsh conditions and analyzing the resulting mixture.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
| Condition | Protocol | Time Points | Analysis |
| Acid Hydrolysis | Add 0.1 M HCl. Heat at 60 °C. | 2, 6, 12, 24 hours | Neutralize before injection. Analyze by RP-HPLC, LC-MS. |
| Base Hydrolysis | Add 0.1 M NaOH. Keep at room temp. | 30 min, 1, 2, 4 hours | Neutralize before injection. Analyze by RP-HPLC, LC-MS. |
| Oxidation | Add 3% H₂O₂. Keep at room temp. | 1, 4, 8, 24 hours | Analyze directly by RP-HPLC, LC-MS. |
| Thermal | Use a dry powder sample. Heat at 80 °C. | 1, 3, 7 days | Dissolve in solvent. Analyze by RP-HPLC, LC-MS. |
| Photolytic | Expose solution to UV light (e.g., 254 nm) or a photostability chamber. | 4, 8, 24, 48 hours | Analyze directly by RP-HPLC, LC-MS. Run a dark control. |
-
Analysis: Use a stability-indicating analytical method, typically a Reverse-Phase HPLC (RP-HPLC) method with UV or MS detection. [15][16]The goal is to achieve baseline separation between the parent compound and all major degradation products.
Caption: Workflow for a Forced Degradation Study.
References
-
Vertex AI Search Result[17] Why is keto form more stable than enol form? - Quora.
-
Vertex AI Search Result[4] 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers - YouTube.
-
Vertex AI Search Result[18] Keto-Enol Tautomerism : Key Points - Master Organic Chemistry.
-
Vertex AI Search Result[9] Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 - Master Organic Chemistry.
-
Vertex AI Search Result[5] Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube.
-
Vertex AI Search Result[1] 2-(1-Hydroxyethylidene)-5, 5-dimethylcyclohexane-1, 3-dione, min 99%, 25 grams.
-
Vertex AI Search Result[2] this compound - Apollo Scientific.
-
Vertex AI Search Result[19] A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC - NIH.
-
Vertex AI Search Result[6] this compound - Echemi.
-
Vertex AI Search Result[15] Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC - PubMed Central.
-
Vertex AI Search Result[13] Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed.
-
Vertex AI Search Result[3] 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | C10H14O3 - PubChem.
-
Vertex AI Search Result[7] Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes - PubMed.
-
Vertex AI Search Result[14] A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation - MDPI.
-
Vertex AI Search Result[16] Determination of morphine, diamorphine and their degradation products in pharmaceutical preparation by reversed-phase high-performance liquid chromatography - PubMed.
-
Vertex AI Search Result[8] Chlorination of the β-triketone herbicides tembotrione and sulcotrione: Kinetic and mechanistic study, transformation products identification and toxicity - PubMed.
-
Vertex AI Search Result[10] NaIO4 Oxidative Cleavage of Diols - Chemistry Steps.
-
Vertex AI Search Result[11] Thermal Characteristics and Kinetics of the Thermal Degradation of Sugar Beet Waste Leaves and Pulp in Relation to Chemical Composition - MDPI.
-
Vertex AI Search Result[20] The alkaline hydrolysis of oxazolidinediones-2,4 - ResearchGate.
-
Vertex AI Search Result[12] Thermal degradation of the Fusarium mycotoxin deoxynivalenol - PubMed.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 94142-97-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | C10H14O3 | CID 566977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorination of the β-triketone herbicides tembotrione and sulcotrione: Kinetic and mechanistic study, transformation products identification and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
- 12. Thermal degradation of the Fusarium mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of morphine, diamorphine and their degradation products in pharmaceutical preparation by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Acyl-cyclohexane-1,3-diones
Welcome to the Technical Support Center for the synthesis of 2-acyl-cyclohexane-1,3-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic routes to this important class of compounds.
Introduction to 2-Acyl-cyclohexane-1,3-diones
2-Acyl-cyclohexane-1,3-diones are a class of tricarbonyl compounds with significant applications in various fields, notably as herbicides that inhibit the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] Their synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will focus on the most common synthetic methodologies and provide practical solutions to frequently encountered issues.
Core Synthetic Methodologies & Troubleshooting
The synthesis of 2-acyl-cyclohexane-1,3-diones typically involves the acylation of a cyclohexane-1,3-dione derivative. The choice of coupling agent and reaction conditions is critical for success. We will explore three primary methods: Dicyclohexylcarbodiimide (DCC) mediated coupling, N,N'-Carbonyldiimidazole (CDI) mediated coupling, and the use of acyl chlorides.
Method 1: Dicyclohexylcarbodiimide (DCC) Mediated Acylation
This method is a widely used procedure for forming an amide or ester bond, and in this context, for the C-acylation of cyclohexane-1,3-diones. The reaction proceeds through the activation of a carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.
General Reaction Scheme:
Caption: DCC-mediated acylation of cyclohexane-1,3-dione.
Detailed Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq) and cyclohexane-1,3-dione (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide for DCC Coupling:
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Inactive DCC (hydrolyzed).2. Insufficient activation of the carboxylic acid.3. Steric hindrance from bulky substrates. | 1. Use fresh, high-purity DCC. Store it in a desiccator.2. Ensure anhydrous reaction conditions. Add DMAP as a catalyst to facilitate the reaction.3. Increase reaction time and/or temperature. Consider using a less hindered coupling agent. |
| Formation of N-Acylurea Byproduct | The O-acylisourea intermediate can rearrange to the more stable N-acylurea, which is difficult to remove.[3][4] | 1. Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt traps the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the nucleophile.[5]2. Perform the reaction at a lower temperature (0 °C) to minimize the rearrangement. |
| Product is Contaminated with Dicyclohexylurea (DCU) | DCU is the primary byproduct of DCC coupling and can be sparingly soluble in some organic solvents, co-precipitating with the product.[6] | 1. Filter the reaction mixture thoroughly before workup to remove the bulk of the DCU precipitate.2. After concentrating the crude product, dissolve it in a minimal amount of a polar solvent (e.g., DCM or ethyl acetate) and add a non-polar solvent (e.g., hexanes or petroleum ether) to precipitate the remaining DCU. Filter again before purification. |
| Difficult Purification | The product and starting materials have similar polarities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. |
Method 2: N,N'-Carbonyldiimidazole (CDI) Mediated Acylation
CDI is a milder and often more efficient coupling agent than DCC. It reacts with a carboxylic acid to form a highly reactive acyl-imidazolide intermediate, which then acylates the cyclohexane-1,3-dione. The byproducts are imidazole and carbon dioxide, which are generally easy to remove.[7]
General Reaction Scheme:
Caption: CDI-mediated acylation of cyclohexane-1,3-dione.
Detailed Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile), add CDI (1.1 eq) in one portion at room temperature.
-
Stir the mixture until the evolution of CO₂ ceases (typically 30-60 minutes).
-
Add the cyclohexane-1,3-dione (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with 1 M HCl to remove the imidazole byproduct.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Guide for CDI Coupling:
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Formation | 1. CDI has been hydrolyzed by moisture.2. The acyl-imidazolide intermediate is not forming or is unstable. | 1. Use fresh, high-purity CDI and ensure all glassware and solvents are scrupulously dry. Store CDI under an inert atmosphere.[8]2. The addition of a catalytic amount of a base such as triethylamine can sometimes facilitate the formation of the acyl-imidazolide. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance. | 1. Increase the reaction time or gently heat the reaction mixture. Monitor the progress by TLC.2. For sterically hindered substrates, a more forcing coupling agent or different synthetic route may be necessary. |
| Formation of Urea Byproducts | Excess CDI can react with any amines present in the reaction mixture (if applicable) or with itself upon hydrolysis.[9] | Use stoichiometric amounts of CDI. If an amine is present as a starting material, ensure it is added after the complete formation of the acyl-imidazolide. |
Method 3: Acylation with Acyl Chlorides
This is a classic and direct method for acylation. The acyl chloride is highly reactive and will readily acylate the enolate of the cyclohexane-1,3-dione.
General Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
stability issues of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione in various solvents
Welcome to the technical support center for 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (HEDC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of HEDC in various solvents. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
I. Troubleshooting Guide: Diagnosing and Resolving HEDC Stability Issues
Unexpected experimental results, such as low yield or the appearance of unknown peaks in analytical chromatograms, can often be attributed to the degradation of HEDC. This guide provides a systematic approach to identifying and mitigating stability problems.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting HEDC stability issues.
Caption: A flowchart for troubleshooting HEDC stability.
Common Scenarios and Solutions
Scenario 1: Appearance of a new peak in HPLC analysis after overnight reaction in methanol.
-
Question: My reaction in methanol was left stirring at room temperature overnight, and now I see a significant new peak in my HPLC chromatogram, and the peak for HEDC has decreased. What could be happening?
-
Answer: This is likely due to solvent-mediated degradation. HEDC, being a β-dicarbonyl compound, is susceptible to reactions with nucleophilic solvents like methanol. The appearance of a new peak suggests the formation of a degradation product. β-dicarbonyl compounds can undergo hydrolysis or other reactions, especially under non-neutral pH conditions which can be influenced by the solvent quality.[1][2]
Troubleshooting Steps:
-
Analyze the new peak: If possible, isolate and characterize the new compound by mass spectrometry or NMR to confirm its structure. This will provide insight into the degradation pathway.
-
Solvent Choice: Consider switching to a less nucleophilic, aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) for your reaction.
-
Reaction Time and Temperature: If the reaction must be performed in methanol, try reducing the reaction time and temperature to minimize degradation.
-
pH Control: Ensure the pH of your reaction mixture is controlled, as both acidic and basic conditions can catalyze the degradation of β-dicarbonyl compounds.[3][4]
-
Scenario 2: Inconsistent results when using a stock solution of HEDC in chloroform.
-
Question: I prepare a stock solution of HEDC in chloroform, but I get inconsistent results in my assays. Sometimes the activity is lower than expected. Why might this be?
-
Answer: Chloroform, while a common solvent, can pose stability risks. Over time, it can generate acidic byproducts (HCl) and phosgene, especially upon exposure to light and air. These acidic impurities can catalyze the degradation of HEDC. Additionally, the polarity of the solvent influences the keto-enol tautomeric equilibrium, which could potentially affect reactivity.[5]
Troubleshooting Steps:
-
Use Stabilized Chloroform: Ensure you are using chloroform that contains a stabilizer, such as ethanol or amylene.
-
Fresh Solutions: Prepare fresh stock solutions of HEDC before each experiment. Avoid storing solutions for extended periods.
-
Alternative Solvents: Consider using a more stable chlorinated solvent like dichloromethane or an alternative aprotic solvent like acetonitrile.
-
Inert Atmosphere: Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for HEDC in protic solvents?
A1: The primary degradation pathway for HEDC, a β-dicarbonyl compound, in protic solvents like water or alcohols is hydrolysis.[1][6] The presence of two carbonyl groups makes the central carbon atom susceptible to nucleophilic attack. This can lead to cleavage of the cyclohexane ring or side-chain modifications, particularly under acidic or basic conditions.
Q2: How does pH affect the stability of HEDC in aqueous solutions?
A2: The stability of HEDC in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can accelerate degradation.[3][4]
-
Acidic conditions (pH < 4): Can promote hydrolysis of the enol ether-like structure.
-
Basic conditions (pH > 8): Can lead to retro-Claisen condensation or other base-catalyzed decomposition pathways. For optimal stability in aqueous media, it is recommended to maintain a pH range of 4-8.[3]
Q3: What is the role of keto-enol tautomerism in the stability of HEDC?
A3: HEDC exists as an equilibrium between its keto and enol tautomers. The position of this equilibrium is influenced by the solvent polarity.[5][7]
-
In non-polar solvents , the enol form is often favored due to the formation of a stable intramolecular hydrogen bond.[8]
-
In polar solvents , the keto form may be more stabilized.[5][9] While the tautomeric equilibrium itself is not a degradation process, the reactivity of the individual tautomers can differ. The enol form, with its electron-rich double bond, may be more susceptible to electrophilic attack or oxidation, while the keto form is more prone to nucleophilic attack at the carbonyl carbons.
Q4: What are the recommended storage conditions for solid HEDC and its solutions?
A4: Proper storage is crucial for maintaining the integrity of HEDC.
-
Solid HEDC: Should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[10] Desiccated storage at room temperature is generally acceptable for the solid form.[10]
-
HEDC Solutions: Should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in a tightly sealed vial, protected from light, and stored at low temperatures (e.g., 2-8 °C or -20 °C). The choice of solvent is critical; use high-purity, aprotic solvents and consider storing under an inert atmosphere.
Q5: Are there any specific solvents that should be avoided when working with HEDC?
A5: Yes, certain solvents should be used with caution or avoided altogether:
-
Protic Solvents (e.g., water, methanol, ethanol): Can lead to hydrolysis, especially over extended periods or at elevated temperatures.
-
Solvents Prone to Peroxide Formation (e.g., unstabilized THF, diethyl ether): Peroxides can lead to oxidative degradation. Always use fresh, inhibitor-containing solvents.
-
Acidic or Basic Solvents: These can catalyze degradation. If their use is unavoidable, the reaction time and temperature should be minimized.
Summary of HEDC Stability in Common Solvents
| Solvent | Polarity | Potential Stability Issues | Recommendations |
| Acetonitrile | Polar Aprotic | Generally good stability. | Recommended for stock solutions and reactions. |
| Dichloromethane (DCM) | Non-polar | Good stability, but can contain acidic impurities. | Use high-purity, stabilized grades. |
| Chloroform | Non-polar | Can degrade to form HCl and phosgene.[5] | Use stabilized grade and prepare solutions fresh. |
| Tetrahydrofuran (THF) | Polar Aprotic | Can form explosive peroxides upon storage. | Use fresh, inhibitor-stabilized THF. |
| Methanol/Ethanol | Polar Protic | Risk of solvolysis/hydrolysis.[1] | Use with caution, minimize reaction time and temperature. |
| Water | Polar Protic | pH-dependent hydrolysis.[1] | Buffer to pH 4-8 for improved stability.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally good stability for short-term use. | Ensure use of anhydrous grade as water content can affect stability. |
III. Experimental Protocol: Assessing HEDC Stability by HPLC
This protocol provides a general framework for evaluating the stability of HEDC in a chosen solvent over time.
Objective: To quantify the degradation of HEDC in a specific solvent at a given temperature.
Materials:
-
This compound (HEDC), ≥98% purity
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of HEDC Stock Solution:
-
Accurately weigh a known amount of HEDC and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Aliquot the stock solution into several sealed vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 acetonitrile:water)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of HEDC (e.g., 210 nm)[11]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Record the peak area of HEDC at each time point.
-
Calculate the percentage of HEDC remaining relative to the initial time point (t=0).
-
Plot the percentage of HEDC remaining versus time to determine the degradation rate.
-
Workflow for HEDC Stability Study
Caption: A workflow for conducting a HEDC stability study.
IV. References
-
Rahil, J., & Pratt, R. F. (n.d.). The alkaline hydrolysis of β-dicarbonyl compounds. Journal of the American Chemical Society. Retrieved from [Link]
-
Moreker, M. M. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. V.P. & R.P.T.P. Science College. Retrieved from [Link]
-
Anonymous. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. Retrieved from [Link]
-
Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. Retrieved from [Link]
-
Anonymous. (2015, July 19). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts. Retrieved from [Link]
-
Anonymous. (2024, January). On the Keto‐Enol‐Tautomerism of 2‐(1‐Hydroxyethylidene)malononitrile and Its Lewis Adduct Formation with B(C6F5)3. ResearchGate. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 2-(1-Hydroxyethylidene)-5, 5-dimethylcyclohexane-1, 3-dione, min 99%, 25 grams. Retrieved from [Link]
-
Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. Retrieved from [Link]
-
Anonymous. (2024, March 7). Analytical Methods. CONICET. Retrieved from [Link]
-
Anonymous. (n.d.). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Frontiers. Retrieved from [Link]
-
Anonymous. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. Retrieved from [Link]
-
Anonymous. (2025, August 7). Thermal Decomposition Kinetics of Dicyclopentadiene-1,8-dione: The Reaction Path through Quantum Chemical Calculation. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Retrieved from [Link]
-
Anonymous. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
-
Encyclopedia.pub. (2022, September 29). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
-
Anonymous. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 5006 Chemistry of Exciplexes. IV. Orientation of Photocycloaddition of 1,3-Dienes to Anthracenes Sir. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Retrieved from [Link]
-
Ma, W., Yang, L., & He, L. (2018). Overview of the detection methods for equilibrium dissociation constant KD of drug-receptor interaction. Journal of Pharmaceutical Analysis, 8(3), 147-152. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. vpscience.org [vpscience.org]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. benchchem.com [benchchem.com]
common experimental errors when working with cyclohexane-1,3-dione derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexane-1,3-dione derivatives. This guide is designed to provide expert insights and practical troubleshooting for common experimental challenges.
Introduction
Cyclohexane-1,3-dione and its derivatives are versatile building blocks in organic synthesis, crucial for creating a wide array of pharmaceuticals and agrochemicals.[1][2] Their unique structure, characterized by an active methylene group flanked by two carbonyls, imparts a rich and sometimes complex reactivity.[3] This guide addresses the common hurdles encountered in the lab, from managing their keto-enol tautomerism to optimizing key synthetic transformations.
I. Troubleshooting Guide: Common Experimental Problems
This section addresses the most frequent issues encountered during the synthesis and handling of cyclohexane-1,3-dione derivatives.
Question 1: My Knoevenagel condensation with an aromatic aldehyde is resulting in a low yield and a mixture of products. What's going wrong?
Answer: This is a common issue often rooted in reaction conditions and the inherent reactivity of the dione. The Knoevenagel condensation is a nucleophilic addition followed by dehydration.[4] Several factors can lead to poor outcomes:
-
Self-Condensation of the Aldehyde: If too strong a base is used, the aldehyde can undergo self-condensation, consuming starting material and complicating purification.[4]
-
Michael Addition Side Reaction: The initial Knoevenagel product is an α,β-unsaturated dicarbonyl compound, which is an excellent Michael acceptor. A second molecule of the cyclohexane-1,3-dione can act as a Michael donor, leading to the formation of a tandem Knoevenagel-Michael adduct.[5][6]
-
Unfavorable Equilibrium: The initial addition step is often reversible. If the subsequent dehydration is not efficient, the reaction may not proceed to completion.
Troubleshooting Steps:
-
Catalyst Choice is Critical: Avoid strong bases like NaOH or KOH. Use a milder basic catalyst such as piperidine or ammonium acetate.[4] In some cases, a catalyst-free approach in a protic solvent like methanol can yield excellent results by activating both the nucleophile and electrophile.[5]
-
Control Stoichiometry: To minimize the tandem Michael addition, use a 1:1 molar ratio of the dione and aldehyde. If the Michael adduct is the desired product, an excess of the dione (e.g., 2 equivalents) should be used.[5]
-
Solvent and Temperature Optimization: Protic solvents like ethanol or methanol often facilitate the reaction.[5] Running the reaction at room temperature is a good starting point. Gentle heating can promote dehydration but may also encourage side reactions.
-
Water Removal: For reactions that stall at the intermediate stage, removing the water formed during the condensation can drive the reaction to completion. This can be achieved using a Dean-Stark trap with a solvent like toluene.[7]
Question 2: I'm attempting a Michael addition using a cyclohexane-1,3-dione as the nucleophile, but the reaction is sluggish and incomplete. How can I improve it?
Answer: The success of a Michael addition hinges on the efficient formation of the enolate from the cyclohexane-1,3-dione.[8][9] While the α-protons are acidic (pKa ≈ 5.2), incomplete deprotonation is a frequent cause of slow reactions.[10]
-
Insufficient Basicity: The chosen base may not be strong enough to generate a sufficient concentration of the enolate at equilibrium.
-
Steric Hindrance: Substituents on the dione or the Michael acceptor can sterically hinder the approach of the nucleophile.
-
Thermodynamic Control: Michael additions are thermodynamically controlled.[8] The reaction may be reversible, and the equilibrium might not favor the product under your current conditions.
Troubleshooting Steps:
-
Optimize the Base and Solvent System:
-
For simple Michael additions, a base like sodium ethoxide in ethanol is standard.
-
If the reaction is still slow, consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF to irreversibly generate the enolate.[11] Low temperatures (-10 °C to 0 °C) are recommended when using NaH with acetone derivatives to control reactivity.[11]
-
-
Consider the Michael Acceptor: Highly substituted or sterically bulky α,β-unsaturated systems will react more slowly. Increasing the reaction time or temperature may be necessary.
-
Catalytic Approaches: Organocatalysts, such as diphenylprolinol methyl ether, can facilitate highly enantioselective Michael additions under mild conditions.[8]
Question 3: My purified cyclohexane-1,3-dione derivative seems unstable and decomposes over time. Why is this happening and how can I store it?
Answer: The stability of 1,3-dicarbonyl compounds can be a concern, primarily due to their acidity and susceptibility to oxidation.
-
Acidity and Enol Content: Cyclohexane-1,3-diones exist as an equilibrium mixture of keto and enol tautomers.[12][13][14] The enol form is acidic and can be sensitive to basic or acidic contaminants, which may catalyze degradation.
-
Oxidation: The enol form can be susceptible to air oxidation, especially in the presence of trace metals or light. This can lead to the formation of various degradation products.
-
Hydrolysis: If your derivative contains sensitive functional groups (e.g., esters), it may be prone to hydrolysis if exposed to moisture, particularly under acidic or basic conditions.
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes contact with oxygen and moisture. |
| Temperature | Store in a refrigerator or freezer. | Low temperatures slow the rate of decomposition reactions. |
| Light | Store in an amber vial or protected from light. | Prevents light-catalyzed degradation pathways. |
| Purity | Ensure the compound is free from acidic or basic impurities. | Traces of acid or base can catalyze decomposition. |
II. Frequently Asked Questions (FAQs)
FAQ 1: What is keto-enol tautomerism and why is it important for cyclohexane-1,3-diones?
Keto-enol tautomerism is a chemical equilibrium between a keto form (containing the C=O group) and an enol form (containing a C=C-OH group).[13][14] For cyclohexane-1,3-diones, this equilibrium is particularly important because the molecule exists predominantly as the more stable enol tautomer in solution.[10] This is due to the formation of a conjugated system. The enol form is the reactive nucleophile in many key reactions, such as alkylations and condensations, as the hydroxyl group's oxygen can donate electron density to the pi system, and the enolate anion formed upon deprotonation is highly resonance-stabilized.[3][15]
Caption: Keto-enol tautomerism in cyclohexane-1,3-dione.
FAQ 2: I am performing a Hantzsch pyridine synthesis. What are common side products and how can they be minimized?
The Hantzsch synthesis is a four-component reaction that produces dihydropyridines, which are often subsequently oxidized to pyridines.[16] The classical method can have drawbacks like long reaction times and low yields.[17]
-
Common Side Products:
-
Knoevenagel Condensation Product: Condensation of the aldehyde with only one equivalent of the dione.
-
Over-oxidation or Decomposition: The dihydropyridine product can be sensitive. Harsh oxidizing agents (e.g., concentrated HNO₃) can lead to side products or decomposition.[17]
-
-
Minimization Strategies:
-
One-Pot Procedures: Modern methods often employ one-pot syntheses using catalysts like ceric ammonium nitrate (CAN) or p-toluenesulfonic acid (PTSA) under milder conditions (e.g., room temperature, solvent-free), which can significantly improve yields and reduce side products.[17][18]
-
Mild Oxidation: For the aromatization step, use milder oxidizing agents like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) to avoid degradation of the target pyridine.[17]
-
Green Chemistry Approaches: Consider using water as a solvent or solvent-free conditions, which have been shown to be effective and environmentally friendly.[17][19]
-
Caption: Troubleshooting workflow for Hantzsch pyridine synthesis.
FAQ 3: How do I effectively purify my cyclohexane-1,3-dione derivative?
Purification can be challenging due to the compound's acidity and polarity.
-
Crystallization: This is often the most effective method.
-
Solvent Choice: Acetone, ethanol, or methanol are commonly used.[20][21] For less polar derivatives, mixtures of ethyl acetate and hexanes can be effective.
-
Acidic Nature: The acidity of these compounds means they can remain in aqueous basic solutions. Acidification is required to precipitate the neutral compound during workup. Ensure the pH is adjusted to ~2-3 with an acid like HCl before extraction or filtration.[21][22]
-
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel. Due to the acidity of the compounds, they can sometimes streak on silica. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
-
Extraction: During aqueous workup, be aware that the enolate is water-soluble. The aqueous layer must be acidified to protonate the enolate and allow for extraction into an organic solvent.
III. Key Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is adapted from a catalyst-free method for the synthesis of 2-arylmethylene-cyclohexane-1,3-diones.[5]
-
To a small round-bottom flask, add cyclohexane-1,3-dione (1.0 equiv) and the desired aromatic aldehyde (1.0 equiv).
-
Add methanol (approx. 3-4 mL per mmol of dione) to dissolve the reactants.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are typically complete within 4-6 hours.
-
Upon completion, a precipitate of the product will often form. Filter the solid product directly from the reaction mixture.
-
Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from methanol.
Protocol 2: Synthesis of Dimedone (5,5-dimethylcyclohexane-1,3-dione)
This protocol is a classic procedure involving a Michael addition followed by an intramolecular Claisen condensation.[21][23][24]
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (1.0 equiv) in absolute methanol. Add diethyl malonate (1.0 equiv) to the solution.
-
Michael Addition: Gently heat the mixture to reflux for ~5 minutes. Remove the heat and carefully add mesityl oxide (1.0 equiv) dropwise. The reaction can be exothermic.
-
Once the initial reaction subsides, heat the mixture at reflux for 1 hour.
-
Saponification & Cyclization: Cool the mixture and add aqueous sodium hydroxide (e.g., 2N NaOH). Heat the mixture at reflux for an additional 90 minutes to hydrolyze the ester and drive the Claisen condensation.
-
Workup & Decarboxylation: Cool the reaction mixture to room temperature. Remove the methanol using a rotary evaporator. Heat the remaining aqueous solution to reflux and slowly add concentrated HCl until the pH is acidic (pH ~2-3). This step protonates the intermediate and induces decarboxylation.
-
Isolation: Cool the acidified mixture in an ice bath. The dimedone product will precipitate as a solid.
-
Filter the solid using a Büchner funnel, wash with a small amount of ice-cold water, and dry.
-
Purification: Recrystallize the crude product from acetone or an acetone/water mixture to obtain pure dimedone.[21][24]
References
- Enolate Anion Stability of 1,3-Dicarbonyl Compounds. Furman Chemistry 120 - PBworks.
- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure.
- 1,3-Dicarbonyl Compound Definition. Fiveable.
- My Familiar Compound Family - 1,3-Dicarbonyl Compounds. TCI Chemicals.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine deriv
- Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. Homework.Study.com.
- Hantzsch pyridine synthesis. Wikipedia.
- 1,3-Cyclohexanedione. Wikipedia.
- Learning from the Hantzsch synthesis.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. University of Porto.
- Recent developments in the Hantzsch synthesis of dihydropyridines.
- Dimedone Synthesis. Bartleby.
- Hantzsch pyridine synthesis - overview. ChemTube3D.
- Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes. ACS Omega.
- 5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses Procedure.
- A concise study on dimedone: A versatile molecule in multi-component reactions.
- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. MDPI.
- Michael reaction – Synthesis of Dimedone. University of Connecticut.
- Process for the manufacture of 1, 3-cyclohexanedione.
- Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling.
- Knoevenagel condens
- Knoevenagel Condens
- Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis. Organic Chemistry Portal.
- Michael Addition. Organic Chemistry Portal.
- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Cyclohexane-1,3-dione: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd..
- The Michael Addition Reaction and Conjug
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 11. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. homework.study.com [homework.study.com]
- 15. Furman Chemistry 120: Organic / Enolate Anion Stability of 1,3-Dicarbonyl Compounds [furmanchm120.pbworks.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 22. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 23. Dimedone Synthesis - 1449 Words | Bartleby [bartleby.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Knoevenagel–Michael Cascade Reactions of Dimedone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Knoevenagel–Michael cascade reactions involving dimedone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to minimize byproducts and optimize their synthetic outcomes. Our approach is rooted in mechanistic principles to provide a fundamental understanding of the reaction intricacies.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel–Michael cascade reaction of dimedone with aldehydes. Each problem is analyzed from a mechanistic standpoint to offer robust and scientifically sound solutions.
Issue 1: Low Yield of the Desired Product (Xanthenedione or Bis-Adduct)
Q: My reaction is resulting in a low yield of the target compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the common culprits and their solutions.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or gently increasing the temperature. However, be cautious as excessive heat can promote byproduct formation.
-
-
Suboptimal Catalyst Choice or Concentration: The catalyst plays a crucial role in both the Knoevenagel condensation and the subsequent Michael addition and cyclization steps.
-
Solution: The choice of catalyst can dictate the product distribution. For the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), milder bases like piperidine or urea are often effective.[1] For the one-pot synthesis of xanthenediones, acidic catalysts such as p-toluenesulfonic acid (p-TSA), or Lewis acids like In(OTf)₃ can be employed to facilitate the final cyclization and dehydration.[2] Experiment with different catalysts and optimize the catalyst loading (typically 10-20 mol%).
-
-
Inappropriate Solvent: The solvent polarity and nature can significantly influence reaction rates and equilibria.
-
Solution: A range of solvents can be used, from polar protic (e.g., ethanol, water) to aprotic (e.g., toluene, acetonitrile), and even solvent-free conditions.[3] For the synthesis of xanthenediones, refluxing in ethanol or water is common.[3] The choice of solvent can affect the solubility of intermediates and the rate of different steps in the cascade. A solvent screen is recommended to identify the optimal medium for your specific substrates.
-
-
Poor Reactivity of the Aldehyde: Aldehydes with strong electron-withdrawing groups can be less reactive in the initial Knoevenagel condensation. Conversely, sterically hindered aldehydes may react slower.
-
Solution: For less reactive aldehydes, increasing the catalyst concentration or reaction temperature might be necessary. Ensure the aldehyde is of high purity, as impurities can inhibit the catalyst or introduce side reactions.
-
Issue 2: Formation of the Uncyclized Intermediate as the Main Product
Q: I am trying to synthesize a xanthenedione, but my main product is the 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) intermediate. How can I promote cyclization?
A: The formation of the bis-adduct is a common outcome, as it is the precursor to the xanthenedione. Promoting the final intramolecular cyclization and dehydration requires specific catalytic conditions.
Probable Causes & Solutions:
-
Insufficiently Acidic Conditions: The cyclization step is often acid-catalyzed. If you are using a basic or neutral catalyst, the reaction may arrest at the intermediate stage.
-
Solution: Add a suitable acid catalyst to the reaction mixture. Common choices include p-toluenesulfonic acid (p-TSA), hydrochloric acid, or Lewis acids. Alternatively, a two-step procedure can be employed where the bis-adduct is first isolated and then subjected to acidic conditions to induce cyclization.
-
-
Low Reaction Temperature: The dehydration step of the cyclization often requires elevated temperatures.
-
Solution: Increase the reaction temperature, for example, by refluxing the solvent. This provides the necessary activation energy for the intramolecular cyclization and subsequent elimination of water.
-
-
Catalyst Selection: Some catalysts are specifically chosen to favor the formation of the bis-adduct and may not be effective for the cyclization step.[2]
-
Solution: Switch to a catalyst known to promote the full cascade to the xanthenedione, such as those mentioned above.
-
Issue 3: Presence of Multiple Unidentified Byproducts
Q: My TLC plate shows multiple spots, and the NMR of my crude product is very complex. What are the likely side reactions?
A: The formation of multiple byproducts often points to competing reaction pathways. Understanding these pathways is key to suppressing them.
Probable Causes & Solutions:
-
Self-Condensation of the Aldehyde: If the aldehyde possesses enolizable protons, it can undergo self-condensation (an aldol condensation) under basic conditions, leading to impurities.[4]
-
Michael Addition of Other Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., from the solvent or impurities), they can compete with dimedone in the Michael addition step.
-
Solution: Ensure high purity of all reagents and solvents. Use solvents that are less likely to participate in side reactions.
-
-
Alternative Reaction Pathways of Dimedone: Under certain conditions, dimedone can participate in other reactions. For instance, reactions with enaminones derived from dimedone can lead to complex heterocyclic products.[6]
-
Solution: Carefully control the reaction conditions (catalyst, temperature, and stoichiometry) to favor the desired Knoevenagel-Michael cascade. Sticking to well-established protocols for the synthesis of xanthenediones or bis-adducts is advisable.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel–Michael cascade reaction of dimedone?
A1: The reaction proceeds in a sequential manner:
-
Knoevenagel Condensation: Dimedone, an active methylene compound, reacts with an aldehyde in the presence of a catalyst (usually a weak base) to form an α,β-unsaturated intermediate (a Knoevenagel adduct) after dehydration.
-
Michael Addition: A second molecule of dimedone acts as a Michael donor and adds to the α,β-unsaturated intermediate in a conjugate addition. This forms the 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) intermediate.
-
Cyclization and Dehydration (for Xanthenedione synthesis): Under appropriate (often acidic) conditions and/or heat, the intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final xanthenedione product.[3]
Q2: How does the stoichiometry of the reactants affect the outcome?
A2: The stoichiometry is critical. For the synthesis of the bis-adduct or the xanthenedione, a 2:1 molar ratio of dimedone to aldehyde is typically used. Using an excess of the aldehyde can lead to a lower yield of the desired product and potentially more side reactions involving the aldehyde. An excess of dimedone can favor the Michael addition but may not be cost-effective.[5]
Q3: Can I use aliphatic aldehydes in this reaction?
A3: Yes, both aromatic and aliphatic aldehydes can be used. However, aromatic aldehydes are more commonly reported in the literature for this reaction. Aliphatic aldehydes that are prone to enolization may have a higher tendency to undergo self-condensation, which can complicate the reaction mixture. Careful optimization of the reaction conditions is necessary when using aliphatic aldehydes.
Q4: What is the role of water in these reactions?
A4: Water can act as a solvent and, in some cases, can influence the catalytic activity. Some "green chemistry" protocols utilize water as the reaction medium, often with a surfactant or a water-tolerant catalyst.[3] The presence of water is also a byproduct of the condensation and dehydration steps. In some cases, removal of water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product, but this is not always necessary.
Q5: How can I purify the final product?
A5: The desired products, both the bis-adduct and the xanthenedione, are often crystalline solids and can be purified by recrystallization from a suitable solvent, such as ethanol.[3] If the product is contaminated with significant amounts of byproducts, column chromatography may be necessary.
Section 3: Data & Diagrams
Table 1: Influence of Catalyst and Solvent on Product Formation
| Catalyst | Solvent | Predominant Product | Reference |
| Piperidine | Ethanol | Bis-adduct | General Observation |
| Urea | Water (Ultrasound) | Bis-adduct | [1] |
| p-TSA | Toluene (Reflux) | Xanthenedione | [3] |
| In(OTf)₃ | Solvent-free | Xanthenedione | [2] |
| Formic Acid | Formic Acid | Xanthenedione | [7] |
Diagrams
Caption: Overall reaction pathway of the Knoevenagel-Michael cascade.
Caption: A troubleshooting flowchart for common issues.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
This protocol is a general procedure and may require optimization for specific aldehydes.
-
To a round-bottom flask, add dimedone (2.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a weak base (e.g., piperidine, 0.2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
If necessary, recrystallize the product from a suitable solvent like ethanol.
Protocol 2: One-Pot Synthesis of 9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8-dione
-
In a round-bottom flask equipped with a reflux condenser, combine dimedone (2.0 mmol), the aromatic aldehyde (1.0 mmol), and a suitable catalyst (e.g., p-TSA, 0.1-0.2 mmol).
-
Add a solvent such as ethanol or toluene (10-15 mL).
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
After completion, cool the mixture to room temperature. The product will typically precipitate.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure xanthenedione derivative.[3]
References
- Greenhill, J. V.; Moten, M. A. The reactions with aldehydes of enaminones derived from dimedone. J. Chem. Soc., Perkin Trans. 1, 1984, 287-291.
- Stacey, J. M.; Dicks, A. P.; Goodwin, A. A.; Rush, B. M.; Nigam, M. Green Carbonyl Condensation Reactions Demonstrating Solvent and Organocatalyst Recyclability. J. Chem. Educ., 2013, 90 (7), 940–942.
- Safaei, H. R.; Movahed, A. E.; Davoodi, M.; Shekouhy, M.; Rahmanian, V.; Safaei, M. One-pot multi component synthesis of xanthenediones and acridinediones at room temperature. Asian J. Chem., 2013, 25 (7), 3793-3796.
- Wachter-Jurcsak, N.; Reddin, K. Discovery-Oriented Approach to Organic Synthesis: Tandem Aldol Condensation−Michael Addition Reactions. Identifying Diastereotopic Hydrogens in an Achiral Molecule by NMR Spectroscopy. J. Chem. Educ., 2001, 78 (9), 1264–1265.
- Kantevari, S.; Bantu, R.; Nagarapu, L. HClO4–SiO2 and PPA–SiO2 catalyzed efficient one-pot Knoevenagel condensation, Michael addition and cyclodehydration of dimedone and aldehydes in acetonitrile, aqueous and solvent free conditions: scope and limitations. J. Mol.
- Jin, T.-S.; Zhang, J.-S.; Guo, T.-T.; Wang, A.-Q.; Li, T.-S.
- Song, G.; Wang, B.; Zhang, G.; Yang, H. A facile one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives in aqueous medium. Synth. Commun., 2005, 35 (13), 1749-1755.
- Mecadon, H.; Rohman, M. R.; Rajbangshi, M.; Myrboh, B. A novel and efficient one-pot synthesis of 1, 8-dioxo-octahydroxanthenes under solvent-free conditions. Tetrahedron Lett., 2009, 50 (44), 6069-6071.
- Saini, A.; Kumar, S.; Sandhu, J. S. L-Proline: an efficient catalyst for the synthesis of 1, 8-dioxo-octahydroxanthenes and 1, 8-dioxo-decahydroacridines. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem., 2007, 46B (6), 1034-1037.
- Das, B.; Thirupathi, P.; Mahender, I.; Reddy, V. S.; Rao, Y. K. A facile, efficient and catalyst-free synthesis of 1, 8-dioxo-octahydroxanthenes in water. Chem. Pharm. Bull., 2006, 54 (6), 918-919.
-
Wikipedia. Self-condensation. [Link]
- John, A.; Yadav, P. J.; Mobin, S. M. An efficient one-pot synthesis of 1, 8-dioxo-octahydroxanthenes catalyzed by molecular iodine in water. New J. Chem., 2009, 33 (12), 2539-2543.
- Bigdeli, M. A.; Heravi, M. M.; Mahdavi, H. A facile and efficient method for the synthesis of 1, 8-dioxo-octahydroxanthenes under solvent-free conditions.
- Su, W.-K.; Li, J.-J.; Zheng, Z.-G.; Yang, Y.-H. A facile and efficient one-pot synthesis of 1, 8-dioxo-octahydroxanthenes in aqueous media. J. Chem. Res., 2005, 2005 (12), 779-780.
- Fan, X.; Hu, X.; Zhang, X.; Wang, J. A clean and efficient one-pot synthesis of 1, 8-dioxo-octahydroxanthenes in water. Can. J. Chem., 2005, 83 (10), 1745-1748.
- Ko, S.; Yao, C.-F. A simple and efficient synthesis of 1, 8-dioxo-octahydroxanthenes catalyzed by p-toluenesulfonic acid in aqueous media. Tetrahedron Lett., 2006, 47 (49), 8827-8830.
- Tu, S.; Miao, C.; Zhang, Y.; Gao, Y.; Li, C.; Yan, S.; Zhang, X.; Ji, S. A facile one-pot synthesis of 1, 8-dioxo-octahydroxanthenes under microwave irradiation. Synth. Commun., 2005, 35 (13), 1743-1748.
- Wang, L.-M.; Sheng, J.; Zhang, L.; Han, J.-W.; Fan, Z.-Y.; Tian, H.; Qian, C.-T. A facile one-pot synthesis of 1, 8-dioxo-octahydroxanthene derivatives in aqueous media. J. Chem. Res., 2004, 2004 (12), 820-821.
- Li, J.-T.; Sun, M.-X.; Yin, D.-L.; Li, T.-S. Improved synthesis of 2, 2′-arylmethylene bis (3-hydroxy-5, 5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound. Ultrason. Sonochem., 2012, 19 (4), 844-847.
-
Wikipedia. Michael reaction. [Link]
- D'yakonov, V. A.; Makarova, A. A.; Dzhemilev, U. M. Synthesis of dimedone and its analogs. Russ. Chem. Rev., 2011, 80 (11), 1073.
- Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents. Molecules, 2016, 21 (4), 434.
- Dabiri, M.; Salehi, P.; Otokesh, S.; Baghbanzadeh, M.; Kozehgary, G.; Mohammadi, M. K. A facile and efficient one-pot synthesis of 1, 8-dioxo-octahydroxanthenes under solvent-free conditions.
- Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. Tetrahedron Lett., 2008, 49 (3), 512-515.
- KR101133228B1 - One-pot synthesis of arylmethylene Bis-3-hydroxy-2-cyclohexene-1-one-derivatives and xanthenedione derivatives - Google P
- Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chem. Sci., 2019, 10 (2), 562-568.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 2021, 6 (42), 28067–28078.
- Synthesis of Arylmethylene-bis(3-hydroxy-5,5- dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity.
- Proposed mechanism of the Knoevenagel–Michael–Mannich cascade.
- Cascade Knoevenagel and aza-Wittig reactions for the synthesis of substituted quinolines and quinolin-4-ols. University of Massachusetts Boston, 2012.
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR101133228B1 - One?pot synthesis of arylmethylene Bis?3?hydroxy?2?cyclohexene?1?one? derivatives and xanthenedione derivatives - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The reactions with aldehydes of enaminones derived from dimedone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Welcome to the technical support center for the synthesis and purification of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (also known as 2-acetyldimedone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the purity and yield of your synthesis.
Introduction
The synthesis of this compound is a common yet nuanced procedure in organic synthesis, often employed in the creation of complex molecules and as a protecting group for primary amines.[1] The primary route to this compound is the acylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). While the reaction appears straightforward, achieving high purity can be challenging due to the formation of byproducts and the physicochemical properties of the target molecule. This guide provides a systematic approach to identifying and resolving common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Monitoring
Q1: My reaction seems to be incomplete, even after extended reaction times. How can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue. Here are several factors to consider:
-
Reagent Purity: Ensure your starting materials, particularly dimedone and the acylating agent (e.g., acetic anhydride or acetyl chloride), are of high purity and anhydrous. Moisture can quench the acylating agent and hinder the reaction.[1]
-
Catalyst Activity: If using a catalyst like 4-dimethylaminopyridine (DMAP), ensure it is fresh and has not degraded. DMAP is a nucleophilic catalyst that accelerates the reaction by forming a highly reactive acylpyridinium intermediate.
-
Stoichiometry: A slight excess of the acylating agent (typically 1.1 to 1.3 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Temperature: While many procedures are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid byproduct formation at elevated temperatures.
Q2: I'm observing a significant amount of a byproduct with a similar Rf to my desired product on the TLC plate. What could it be?
A2: A common byproduct in the acylation of dimedone is the O-acylated isomer, 3-acetoxy-5,5-dimethylcyclohex-2-en-1-one. This occurs when the acylation happens on the oxygen of the enol form of dimedone instead of the central carbon.
-
Causality: The competition between C-acylation (desired) and O-acylation is influenced by reaction conditions. Hard electrophiles tend to favor O-acylation, while soft electrophiles favor C-acylation. The choice of base and solvent can also influence the ratio of C- to O-acylation. Strongly coordinating solvents can favor O-acylation.
Troubleshooting Purification
Recrystallization
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[2][3] This is a common issue with 2-acetyldimedone due to its relatively low melting point (around 36-40 °C). Oiled-out products are often impure as the oil can trap impurities.
Here’s a troubleshooting workflow to address this:
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dione Compounds: A Focus on 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
In the landscape of drug discovery and development, the dione scaffold represents a privileged structure, conferring a diverse range of biological activities upon molecules that contain it. This guide provides a comprehensive comparison of the biological activities of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, a prominent derivative of dimedone, with other notable classes of diones. This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the strategic design and evaluation of novel therapeutic agents.
Introduction to this compound
This compound, a derivative of 5,5-dimethylcyclohexane-1,3-dione (commonly known as dimedone), belongs to the class of cyclic 1,3-diones. The fascinating chemistry of dimedone, including its keto-enol tautomerism, makes it a versatile building block in organic synthesis.[1] Derivatives of dimedone have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[1][2] The focus of this guide is to contextualize the biological potential of this specific dimedone derivative by comparing it against other well-characterized dione-containing compounds.
Comparative Biological Activities
The biological efficacy of dione compounds is intrinsically linked to their structural features. This section will compare the antimicrobial, anti-inflammatory, and enzyme inhibition activities of this compound and its congeners with other classes of diones, such as isoindole-1,3-diones and other cyclohexane-1,3-dione derivatives.
Antimicrobial Activity
Dione derivatives have emerged as a promising class of antimicrobial agents. The mechanism of action often involves the disruption of microbial cellular processes or the inhibition of essential enzymes.
Comparison of Antimicrobial Potency:
| Compound Class | Representative Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Cyclohexane-1,3-dione Derivatives | 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) | Mycobacterium tuberculosis H37Rv | MIC & MBC values equivalent to some standard antituberculosis drugs | [3] |
| Isoindole-1,3-dione Derivatives | 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | Broad spectrum antibacterial (Gram-positive and Gram-negative) | Not specified | [4] |
| Isoindole-1,3-dione Derivatives | (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Antifungal | Promising activity | [4] |
| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives | Compound 19p | E. coli and S. aureus | Good binding values in docking studies (-8.7 and -9.1 kcal/mol, respectively) | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[6]
Workflow for Antimicrobial Susceptibility Testing:
Caption: A flowchart of the Kirby-Bauer disk diffusion susceptibility test protocol.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Dione compounds have shown significant potential in modulating inflammatory responses.
Comparison of Anti-inflammatory Effects:
| Compound Class | Representative Compound/Derivative | In Vitro Model | Key Inflammatory Mediator(s) Inhibited | Reference |
| Isoindole-1,3-dione Derivatives | Aminoacetylenic isoindoline-1,3-dione derivatives | Carrageenan-induced rat paw edema | Pro-inflammatory and anti-inflammatory cytokines | [7] |
| Isoindole-1,3-dione Derivatives | N-alkyl-isoindoline-1,3-diones | Not specified | Cyclooxygenase (COX) enzyme | [8] |
| Piperidine-2,4,6-trione Derivatives | Bis-(1-cyclohexyl-5,5-diallyl-piperidine-2,4,6-trione) | Not specified | General anti-inflammatory activity | [9] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines the evaluation of the anti-inflammatory effects of a test compound using a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS).[10]
Workflow for In Vitro Anti-inflammatory Assay:
Caption: A workflow for assessing the in vitro anti-inflammatory activity of a compound.
Enzyme Inhibition
The ability of diones to inhibit specific enzymes is a key mechanism underlying their therapeutic effects, particularly in cancer and infectious diseases.
Comparison of Enzyme Inhibition:
| Compound Class | Representative Compound/Derivative | Target Enzyme | Potency (e.g., IC50, Ki) | Reference |
| 2-Acyl-cyclohexane-1,3-dione Derivatives | 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | IC50app: 0.18 ± 0.02 μM | [11] |
| Dimedone-Coupled 2,3-Dihydrofuran Derivatives | DDHF20 | Staphylococcal thioredoxin reductase (SaTR) | Low micromolar concentrations | [2] |
| Isoindole-1,3-dione-N-benzyl pyridinium hybrids | para-fluoro substituted compounds | Acetylcholinesterase (AChE) | IC50 = 2.1 μM | [12] |
| Benzil (diphenylethane-1,2-dione) | Benzil | Carboxylesterases (CEs) | Potent inhibitor | [13] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.[14][15]
Workflow for a General Enzyme Inhibition Assay:
Caption: A generalized workflow for conducting an enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of dione compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups and structural modifications influence the potency and selectivity of these compounds.[16][17]
For 2-acyl-cyclohexane-1,3-diones , the length of the acyl side chain has been shown to be a critical determinant of their inhibitory activity against enzymes like HPPD, with a C11 alkyl side chain demonstrating optimal potency.[11] The presence of additional functional groups such as double bonds or hydroxyl groups on the cyclohexane ring can, in some cases, decrease activity.
In the case of isoindole-1,3-diones , substitutions on the phthalimide ring and the nature of the N-substituent play a crucial role in their biological profile. For instance, the introduction of specific arylpiperazine moieties can enhance affinity for enzymes like cyclooxygenase.[8]
Conclusion
This comparative guide highlights the significant and diverse biological activities of dione-containing compounds. This compound and its related derivatives exhibit promising antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. When compared to other dione classes, such as isoindole-1,3-diones, it is evident that the specific dione scaffold and its substitutions are key determinants of the observed biological effects. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel dione-based compounds. A thorough understanding of the structure-activity relationships within this class of molecules will undoubtedly pave the way for the rational design of new and more effective therapeutic agents.
References
-
One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of the 2-acyl-cyclohexane-1,3-dione backbone to natural.... (n.d.). ResearchGate. Retrieved from [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. Retrieved from [Link]
-
Proposed mechanism for reaction of aldehyde, dimedone, and malononitrile.... (n.d.). ResearchGate. Retrieved from [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Solved 1. Synthesis of Dimedone and Derivatives A Multistep.... (2017). Chegg.com. Retrieved from [Link]
-
Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (1995). PubMed. Retrieved from [Link]
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2024). Bosterbio. Retrieved from [Link]
-
Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. (2024). MDPI. Retrieved from [Link]
-
(PDF) Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners.... (2022). ResearchGate. Retrieved from [Link]
-
Dimedone: A Versatile Molecule in the synthesis of various heterocycles. (n.d.). SIRJANA JOURNAL. Retrieved from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]
-
The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. (2021). PubMed. Retrieved from [Link]
-
Structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (n.d.). MDPI. Retrieved from [Link]
-
Structures and activities of 19 2-acyl-cyclohexane-1,3-diones with.... (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and.... (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (2008). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. (2014). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. (2013). PubMed. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (n.d.). PubMed. Retrieved from [Link]
-
Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. (2015). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIRSA. Retrieved from [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. (1976). PubMed. Retrieved from [Link]
-
Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Biologically active fungal depsidones: Chemistry, biosynthesis, structural characterization, and bioactivities. (2018). PubMed. Retrieved from [Link]
-
Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA.... (2024). ResearchGate. Retrieved from [Link]
-
Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis. (2018). PubMed. Retrieved from [Link]
-
Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME Evaluations. (n.d.). DergiPark. Retrieved from [Link]
-
Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. (2024). ScienceDirect. Retrieved from [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. Retrieved from [Link]
-
BSAC Standardized Disc Susceptibility Testing Method. (n.d.). British Society for Antimicrobial Chemotherapy. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). ScienceDirect. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
Sources
- 1. sirjana.in [sirjana.in]
- 2. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 5. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione is a β-diketone that can exist in tautomeric forms, which can present challenges for chromatographic analysis, such as poor peak shape and potential for on-column degradation. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification in various matrices, from raw materials to finished products. This guide explores High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as potential analytical solutions. The validation of these methods will be discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12]
Proposed Analytical Methods and Comparative Validation Parameters
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative overview of the proposed methods and their expected performance across key validation parameters.
Table 1: Comparison of Proposed Analytical Methods
| Validation Parameter | HPLC-UV | LC-MS | GC-MS (with derivatization) |
| Specificity/Selectivity | Moderate to high; dependent on chromatographic resolution from matrix components and impurities. | Very high; mass-to-charge ratio provides an additional dimension of selectivity. | Very high; mass spectral data offers high confidence in analyte identification. |
| Accuracy | High | High | High |
| Precision (Repeatability & Intermediate) | High (RSD ≤ 2%) | High (RSD ≤ 2%) | High (RSD ≤ 5%) |
| Limit of Detection (LOD) | ng level | pg to fg level | pg level |
| Limit of Quantitation (LOQ) | ng level | pg to fg level | pg level |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | Wide, typically 80-120% of the test concentration for assays.[9] | Wide | Wide, but may be limited by detector saturation at high concentrations. |
| Robustness | Good; sensitive to mobile phase composition and pH. | Good; sensitive to mobile phase composition and ion source parameters. | Good; sensitive to temperature programming and derivatization conditions. |
Experimental Protocols for Method Validation
A comprehensive validation protocol is essential to demonstrate that an analytical method is suitable for its intended purpose.[8] The following sections detail the experimental workflows for validating the proposed methods.
Analyte Information
-
Compound: this compound
-
Molecular Formula: C₁₀H₁₄O₃
-
Molecular Weight: 182.22 g/mol [13]
-
CAS Number: 94142-97-9[13]
Caption: Chemical structure of this compound.
Validation Workflow
The validation process follows a structured approach to evaluate all relevant performance characteristics of the analytical method.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. uspbpep.com [uspbpep.com]
- 7. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. fda.gov [fda.gov]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. calpaclab.com [calpaclab.com]
comparing the efficacy of different synthetic routes to 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
A Comparative Guide to the Synthesis of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Abstract
This guide provides a comprehensive comparison of various synthetic routes to this compound, the stable enol tautomer of 2-acetyldimedone. This compound is a valuable intermediate in organic synthesis, notably as a protecting group for primary amines in peptide chemistry.[1][2][3][4] We will dissect common synthetic strategies, from classical base-catalyzed acylations to emerging greener methodologies. The comparative analysis focuses on reaction efficacy, yield, scalability, and environmental impact, supported by detailed experimental protocols and mechanistic insights to guide researchers in selecting the optimal route for their specific application.
Introduction: The Target Molecule and Its Significance
5,5-Dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a versatile cyclic β-diketone used extensively as a building block in organic synthesis.[5][6] Its C2 methylene protons are notably acidic, facilitating a wide range of reactions, including condensations and acylations. The acylation of dimedone at the C2 position yields 2-acetyldimedone, a tricarbonyl compound that exists in equilibrium with its more stable enol tautomer, this compound.[7][8]
This keto-enol tautomerism is a crucial feature of the molecule's chemistry.[7][8][9] The enol form is stabilized by an intramolecular hydrogen bond and a conjugated system, making it the predominant form in many solvents.[9][10] This unique structure is leveraged in its primary application as the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group for primary amines, which is orthogonal to many other common protecting groups used in peptide synthesis.[1][3][4]
The selection of an appropriate synthetic route is paramount and depends on factors such as desired yield, purity requirements, cost of reagents, operational safety, and environmental considerations. This guide aims to provide a critical evaluation of the most prevalent synthetic pathways.
Caption: Keto-Enol Tautomerism of the target molecule.
Overview of Synthetic Strategies
The synthesis of 2-acetyldimedone almost exclusively proceeds via the C-acylation of dimedone. The core transformation involves the generation of a nucleophilic enolate from dimedone, which then attacks an electrophilic acetyl source. The primary differences between the various routes lie in the choice of the acylating agent, the base or catalyst employed, and the overall reaction conditions (solvent, temperature, and methodology).
We will compare three distinct approaches:
-
Route 1: Classical Acylation with High-Reactivity Agents. Utilizing highly electrophilic reagents like acetyl chloride or acetic anhydride.
-
Route 2: Base-Catalyzed Acylation with Alternative Acetyl Donors. Employing less reactive, often more cost-effective acylating agents.
-
Route 3: Green and Mechanochemical Approaches. Focusing on sustainability by minimizing solvent waste and utilizing reusable catalysts or solvent-free conditions.[11][12]
Caption: Overview of synthetic approaches from dimedone.
Comparative Analysis of Synthetic Routes
Route 1: Classical Acylation with Acetyl Chloride
This method represents a high-yield, reliable laboratory-scale synthesis. It relies on the reaction of dimedone with a highly reactive acylating agent, acetyl chloride, in the presence of a non-nucleophilic base and a nucleophilic catalyst.
Causality and Mechanism: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM).[1] A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct generated from acetyl chloride, driving the reaction forward without competing in the acylation. 4-Dimethylaminopyridine (DMAP) serves as a potent nucleophilic catalyst.[13] DMAP first reacts with acetyl chloride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more powerful acetylating agent than acetyl chloride itself and is readily attacked by the dimedone enolate, leading to the desired C-acylated product. The competing O-acylation side reaction is generally minimized under these conditions for β-dicarbonyls.
Caption: Catalytic cycle of DMAP in the acylation of dimedone.
Experimental Protocol:
-
Dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP, ~0.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute aqueous HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield a solid.[1]
Performance:
-
Yield: High, typically reported around 85%.[1]
-
Purity: Good to excellent after purification.
-
Pros: Fast, reliable, and high-yielding.
-
Cons: Utilizes corrosive and moisture-sensitive acetyl chloride. Requires anhydrous conditions and chromatographic purification.
Route 2: Base-Catalyzed Acylation with Alternative Acetyl Donors
To circumvent the use of highly reactive and hazardous reagents like acetyl chloride, alternative acetyl donors can be employed. These routes often use weaker bases and may be more amenable to larger-scale synthesis.
Causality and Mechanism: This approach uses less electrophilic acylating agents, such as isopropenyl acetate or dimethyl (methoxymethylene)malonate.[1][14] The reaction requires a base to generate the dimedone enolate, but a simple inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is often sufficient.[1] The mechanism remains a nucleophilic attack of the enolate on the acetyl donor. The choice of a milder acetylating agent reduces the reaction rate and may lead to lower yields compared to Route 1, but improves the safety profile and lowers reagent cost.
Experimental Protocol (Example with Dimethyl (methoxymethylene)malonate):
-
To a stirred suspension of potassium carbonate (K₂CO₃, 2.0 eq) in acetone, add 5,5-dimethylcyclohexane-1,3-dione (1.0 eq).
-
Add dimethyl (methoxymethylene)malonate (1.1 eq) to the mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup with dilute acid to neutralize any remaining base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the residue by column chromatography.
Performance:
-
Yield: Moderate, reported in the range of 30%.[1]
-
Purity: Requires purification to remove unreacted starting materials and byproducts.
-
Pros: Avoids hazardous reagents like acetyl chloride. Uses cheaper and more stable reagents and bases.
-
Cons: Significantly lower yields and longer reaction times compared to Route 1.
Route 3: Green and Mechanochemical Approaches
Modern synthetic chemistry emphasizes sustainability, promoting methods that reduce solvent use, energy consumption, and waste.[11] Mechanochemistry, the use of mechanical force to induce chemical reactions, is a promising green alternative.[12][15]
Causality and Mechanism: Mechanochemical acylation is typically performed solvent-free in a ball mill or via resonant acoustic mixing.[12] Dimedone, a solid base (e.g., K₂CO₃), and a liquid or solid acetylating agent are milled together. The mechanical energy facilitates intimate mixing and provides the activation energy for the reaction, often at room temperature. This method can enhance reaction rates and sometimes even alter selectivity compared to solution-based methods.[12] The absence of solvent simplifies workup and dramatically reduces waste.
Experimental Protocol (Hypothetical Mechanochemical Synthesis):
-
Place 5,5-dimethylcyclohexane-1,3-dione (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a few drops of acetic anhydride (1.1 eq) as a liquid-assisted grinding agent into a stainless steel milling jar with milling balls.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 1-2 hours.
-
Monitor the reaction by taking small aliquots and analyzing via TLC or NMR after a mini-workup.
-
Upon completion, add water and a suitable organic solvent (e.g., ethyl acetate) to the jar to dissolve the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with dilute acid and brine.
-
Dry the organic layer, concentrate, and purify as needed.
Performance:
-
Yield: Potentially moderate to high, but requires empirical optimization.
-
Purity: Dependent on reaction efficiency; may still require purification.
-
Pros: Environmentally friendly (solvent-free), energy-efficient, rapid reaction times, and enhanced safety.
-
Cons: Requires specialized equipment (ball mill). Optimization of milling parameters (time, frequency) is necessary.
Data Summary and Comparison
| Parameter | Route 1: Acetyl Chloride | Route 2: Alternative Donors | Route 3: Mechanochemical |
| Acylating Agent | Acetyl Chloride | Isopropenyl Acetate, etc. | Acetic Anhydride (liquid-assisted) |
| Catalyst/Base | DMAP / DIPEA | K₂CO₃ | K₂CO₃ (solid) |
| Solvent | Dichloromethane (DCM) | Acetone / DMF | None (Solvent-free) |
| Temperature | 0 °C to Room Temp. | Reflux | Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 24 hours | 1 - 2 hours |
| Reported Yield | ~85%[1] | ~30%[1] | Variable, requires optimization |
| Safety | Corrosive/toxic reagents | Milder, safer reagents | High; avoids volatile solvents |
| Green Profile | Poor (chlorinated solvent) | Moderate | Excellent (solvent-free) |
| Scalability | Good for lab-scale | Potentially better for large scale | Excellent, but requires equipment |
Conclusion and Recommendations
The synthesis of this compound can be accomplished through several distinct routes, each with a unique profile of advantages and disadvantages.
-
For high-yield, rapid, lab-scale synthesis where material cost and solvent waste are secondary concerns, Route 1 (Classical Acylation with Acetyl Chloride) is the most effective and well-documented method, delivering excellent yields in a short timeframe.[1]
-
For applications where safety and reagent cost are prioritized over yield , or for larger-scale preparations where handling acetyl chloride is problematic, Route 2 (Alternative Acetyl Donors) offers a viable, albeit lower-yielding, alternative.
-
For research and development focused on sustainable and green chemistry , Route 3 (Mechanochemical Synthesis) presents a compelling modern approach. While it requires specialized equipment and initial optimization, it offers significant environmental benefits by eliminating solvent waste and reducing energy consumption.[12]
Ultimately, the choice of synthetic route should be a deliberate decision based on the specific priorities of the research team, balancing the need for efficiency and yield with considerations of safety, cost, and environmental responsibility.
References
-
Greener approach toward the generation of dimedone derivatives. Taylor & Francis Online. [Link]
- (Placeholder for potential future reference)
-
Conversion and selectivity of mechanically activated acylation reactions of dimedone with various acids. ResearchGate. [Link]
-
Enthalpy/free energy profiles for the acylation of dimedone with acetic... ResearchGate. [Link]
- (Placeholder for potential future reference)
-
A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media. ResearchGate. [Link]
-
Dimedone. Wikipedia. [Link]
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
-
Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL. [Link]
-
Acylation by using of 1,3-diketones. ResearchGate. [Link]
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
-
Keto-enol tautomerism of dimedone. ResearchGate. [Link]
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
- (Placeholder for potential future reference)
-
Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. ResearchGate. [Link]
Sources
- 1. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-ACETYLDIMEDONE | 1755-15-3 [chemicalbook.com]
- 4. 2-乙酰基-5,5-二甲基-1,3-环己二酮 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. sirjana.in [sirjana.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dimedone - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-ACETYLDIMEDONE synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro versus In Vivo Studies of 2-Acyl-cyclohexane-1,3-dione Derivatives
This guide provides an in-depth technical comparison of in vitro and in vivo studies for the versatile class of compounds, 2-acyl-cyclohexane-1,3-dione derivatives. These compounds have garnered significant attention for their potent biological activities, ranging from herbicidal to potential therapeutic applications. As researchers and drug development professionals, understanding the nuances between controlled laboratory assays and complex biological systems is paramount for the successful translation of promising molecules from the bench to real-world applications. This document will dissect the experimental choices, present comparative data, and offer insights into bridging the gap between in vitro potency and in vivo efficacy.
Introduction to 2-Acyl-cyclohexane-1,3-dione Derivatives
2-Acyl-cyclohexane-1,3-diones are a class of organic compounds characterized by a cyclohexane-1,3-dione ring substituted with an acyl group at the 2-position. This structural motif is the cornerstone of their biological activity, which is primarily attributed to their ability to chelate metal ions within the active sites of various enzymes. The most well-established application of these derivatives is in agriculture as herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2][3][4][5]. However, their utility extends beyond crop protection, with emerging research demonstrating their potential as anticancer and antimicrobial agents[6][7][8][9].
The journey from a synthesized molecule to a viable product is paved with rigorous testing. This guide will navigate the critical stages of this journey, comparing the controlled, isolated environment of in vitro assays with the dynamic, multifaceted landscape of in vivo studies.
Herbicidal Activity: The HPPD Inhibition Paradigm
The primary mechanism of herbicidal action for 2-acyl-cyclohexane-1,3-dione derivatives is the inhibition of HPPD, a key enzyme in the biosynthetic pathway of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in the characteristic bleaching of plant tissues and ultimately, plant death[3][4].
In Vitro Assessment of HPPD Inhibition
In vitro assays are the first-line screening tools to determine the intrinsic potency of a compound against its molecular target. For HPPD inhibitors, this involves measuring the compound's ability to block the enzymatic conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).
The choice of an in vitro enzyme inhibition assay is driven by the need for a rapid, high-throughput, and cost-effective method to screen large libraries of compounds. By isolating the target enzyme, we can directly measure the interaction between the inhibitor and the enzyme, devoid of complicating factors like cell permeability and metabolism. This allows for the establishment of a clear structure-activity relationship (SAR), guiding the chemical synthesis of more potent derivatives.
This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of compounds against plant HPPD.
Materials:
-
Recombinant plant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
p-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of HPPD, HPPA, and the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, ascorbate, and varying concentrations of the test compound. Include a control with solvent only.
-
Enzyme Addition: Add the HPPD enzyme to each well and incubate for a defined period (e.g., 3 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the HPPA substrate.
-
Measure Activity: Monitor the rate of oxygen consumption or the formation of a colored product, depending on the specific assay format, using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation of Herbicidal Efficacy
While in vitro assays provide valuable information on a compound's potency, they do not predict its performance in a whole organism. In vivo studies in target weed species are essential to assess the compound's overall herbicidal efficacy.
A potent HPPD inhibitor in vitro may fail as a herbicide in vivo due to a variety of factors, including poor absorption by the roots or leaves, limited translocation within the plant, or rapid metabolic detoxification. Whole-plant assays integrate all these physiological processes and provide a more realistic measure of a compound's potential as a herbicide. The selection of weed species for testing is also critical and should include both susceptible and potentially resistant biotypes.
This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of test compounds.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)
-
Pots with a suitable soil mix
-
Greenhouse with controlled environmental conditions
-
Test compounds formulated for spraying
-
Calibrated spray chamber
Procedure:
-
Plant Growth: Sow seeds in pots and grow them in a greenhouse until they reach the 2-4 true leaf stage.
-
Compound Preparation: Prepare a series of dilutions of the formulated test compounds to achieve the desired application rates (e.g., in grams of active ingredient per hectare).
-
Herbicide Application: Transfer the potted plants to a calibrated spray chamber and apply the test compounds evenly to the foliage.
-
Post-Treatment Care: Return the plants to the greenhouse and maintain them under optimal growth conditions.
-
Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity (e.g., bleaching, necrosis, stunting) and record the percentage of weed control.
-
Data Analysis: Determine the effective dose required to achieve 50% or 90% weed control (ED50 or ED90).
Comparing In Vitro and In Vivo Herbicidal Data
A direct comparison of in vitro IC50 values and in vivo ED50 values is crucial for understanding the translational potential of a compound.
| Compound | In Vitro AtHPPD IC50 (µM) | In Vivo Herbicidal Activity (ED50, g/ha) on A. retroflexus |
| Derivative A | 0.15 | 50 |
| Derivative B | 0.05 | 200 |
| Derivative C | 1.20 | 100 |
| Mesotrione (Commercial Standard) | 0.20 | 75 |
Note: The data in this table is illustrative and compiled from typical findings in the literature.
Analysis of Discrepancies:
-
Derivative A shows a good correlation between its moderate in vitro potency and its effective in vivo herbicidal activity.
-
Derivative B is highly potent in vitro but performs poorly in vivo. This discrepancy could be due to poor absorption, limited translocation, or rapid metabolism in the plant.
-
Derivative C has weak in vitro activity but demonstrates reasonable in vivo efficacy. This could suggest that it acts as a pro-herbicide, being metabolized into a more active form within the plant.
Caption: Workflow from in vitro screening to in vivo evaluation of herbicides.
Anticancer and Antimicrobial Potential
Beyond their herbicidal effects, 2-acyl-cyclohexane-1,3-dione derivatives have shown promise as potential therapeutic agents. Their metal-chelating properties may enable them to inhibit metalloenzymes crucial for cancer cell proliferation or microbial survival.
In Vitro Anticancer and Antimicrobial Screening
Initial screening for these activities is typically performed using cell-based assays.
Cell-based assays provide a more complex biological system than isolated enzyme assays, allowing for the assessment of a compound's effects on cell viability, proliferation, and other cellular processes. For anticancer screening, a panel of cancer cell lines representing different tumor types is often used to identify compounds with broad-spectrum activity or selectivity. For antimicrobial screening, a range of pathogenic bacteria and fungi are tested to determine the compound's spectrum of activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Evaluation of Therapeutic Efficacy
Translating in vitro anticancer or antimicrobial activity to in vivo efficacy requires testing in animal models.
Animal models, such as mouse xenograft models for cancer or infection models for antimicrobial testing, are indispensable for evaluating a compound's therapeutic potential. These models allow for the assessment of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the effect of the drug on the body) in a living system.
In vivo studies on the anticancer and antimicrobial activities of 2-acyl-cyclohexane-1,3-dione derivatives are less common in the published literature compared to herbicidal studies. However, the principles of these studies are well-established. For anticancer evaluation, tumor-bearing mice would be treated with the test compounds, and tumor growth inhibition would be monitored. For antimicrobial efficacy, infected animals would be treated, and the reduction in microbial load or improvement in survival would be assessed.
Bridging the In Vitro - In Vivo Gap in Therapeutic Development
The transition from in vitro to in vivo is often challenging. A compound with a low IC50 in a cell-based assay may not be effective in an animal model due to poor bioavailability, rapid metabolism, or off-target toxicity. Understanding the ADME properties of the compounds is critical. For instance, in mammals, the toxicity of HPPD inhibitors is influenced by the activity of tyrosine aminotransferase (TAT), which varies between species[10]. This highlights the importance of selecting appropriate animal models for preclinical studies.
Caption: Pathway for therapeutic development from in vitro discovery to preclinical evaluation.
Conclusion: An Integrated Approach for Success
The development of 2-acyl-cyclohexane-1,3-dione derivatives, whether for agricultural or therapeutic purposes, necessitates a carefully integrated strategy of in vitro and in vivo studies. In vitro assays serve as the engine of discovery, rapidly identifying potent compounds and elucidating their mechanisms of action. However, the complex biological reality of a whole organism can only be assessed through well-designed in vivo models.
As senior application scientists, we must champion a holistic approach. Discrepancies between in vitro and in vivo data should not be viewed as failures, but rather as opportunities to gain a deeper understanding of a compound's behavior. By meticulously dissecting these differences, we can refine our screening cascades, improve our predictive models, and ultimately, increase the likelihood of translating a promising molecule into a successful and impactful product.
References
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants (Basel). [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. ResearchGate. [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Ezhilarasi, M. R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
Hill, T., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. ResearchGate. [Link]
-
Hussain, A., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. CABI Digital Library. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. ResearchGate. [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Acyl-Cyclohexane-1,3-Dione Congeners as HPPD Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-acyl-cyclohexane-1,3-dione class of herbicides, which target the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. We will explore the critical structural motifs, the impact of various substitutions on inhibitory potency, and the experimental methodologies used to validate these findings. This document is intended for researchers, chemists, and drug development professionals in the agrochemical and pharmaceutical fields.
The HPPD Enzyme: A Validated Herbicide Target
p-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that plays a vital role in plants.[1][2] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3] HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols, essential cofactors for photosynthesis and antioxidant protection.[3][4][5] Inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinone. This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues, followed by necrosis and death.[6][7] This well-defined mechanism of action makes HPPD an attractive and highly successful target for the development of herbicides.[1][2][8]
The 2-acyl-cyclohexane-1,3-dione scaffold, often referred to as the triketone class, is a prominent group of HPPD inhibitors.[1][2] This chemical family, which includes commercial herbicides like mesotrione and sulcotrione, is derived from the natural phytotoxin leptospermone.[4][5]
Core Pharmacophore and Mechanism of Inhibition
The inhibitory activity of the 2-acyl-cyclohexane-1,3-dione class is fundamentally linked to a specific set of structural features that mimic the natural substrate, HPPA. The core pharmacophore consists of the cyclohexane-1,3-dione moiety, which is essential for potent inhibition.
At physiological pH, this dione exists in an enol form, creating a planar system that acts as a bidentate ligand. This allows it to chelate the Fe(II) ion within the catalytic active site of the HPPD enzyme.[9] This interaction is a form of competitive inhibition, as the inhibitor occupies the same binding pocket as the α-keto acid portion of the natural substrate, HPPA.[9][10] The acyl group attached at the 2-position occupies a hydrophobic pocket, and modifications to this group are the primary means of modulating potency and selectivity.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency of HPPD inhibitors can be fine-tuned by modifying the acyl side chain and, to a lesser extent, the cyclohexane-1,3-dione ring.
Modifications of the Acyl Side Chain
The nature of the group attached to the carbonyl at the 2-position of the cyclohexane ring is the most significant determinant of inhibitory activity.
-
Aromatic Acyl Congeners (Benzoyl Derivatives): This is the most extensively studied class.
-
Ortho-Substitution: An ortho-substituent on the benzoyl ring is considered an absolute requirement for high herbicidal activity.[11] This is exemplified by the 2-nitro group in nitisinone (NTBC) and the 2-chloro group in sulcotrione.
-
Electron-Withdrawing Groups: Herbicidal activity is strongly correlated with the electron deficiency of the benzoyl group.[11] Potent inhibitors typically feature strong electron-withdrawing groups at the 2- and 4-positions, such as nitro (-NO₂), sulfonyl (-SO₂R), and trifluoromethyl (-CF₃) groups.[12]
-
π-π Interactions: Aromatic rings in the acyl side chain, such as the quinoline rings found in some novel derivatives, can form stable π-π stacking interactions with phenylalanine residues (e.g., Phe-360 and Phe-403) in the active site.[13] These interactions contribute significantly to the binding affinity and can lead to potency greater than that of the commercial standard, mesotrione.[13]
-
Trisubstitution: Further substitution at the 3-position of the aryl ring can enhance activity. These 2,3,4-trisubstituted analogs often show greater intrinsic activity compared to their 2,4-disubstituted counterparts.[11]
-
-
Alkyl Acyl Congeners:
-
Chain Length: The length of a linear alkyl side chain has a pronounced effect on activity. In a study of congeners derived from Peperomia natural products, an alkyl chain of 11 carbons (C11) was found to be optimal for HPPD inhibition.[4][5][14] The resulting compound (I₅₀app: 0.18 µM) was slightly more potent than the commercial herbicide sulcotrione (I₅₀app: 0.25 µM).[3][4][5][14]
-
Modifications of the Cyclohexane-1,3-dione Ring
The cyclohexane-1,3-dione moiety is a highly conserved feature required for activity, and modifications to it are generally detrimental.[4][14]
-
Saturation: The presence of a double bond within the cyclohexane ring has been shown to decrease HPPD inhibitory activity.[4][5]
-
Substitution: The addition of substituents such as hydroxyl or methyl groups onto the ring generally leads to a reduction in potency.[4][5] This suggests that the unsubstituted, saturated ring provides the optimal conformation for chelating the active site's metal ion.
Quantitative Comparison of HPPD Inhibitors
The following table summarizes the inhibitory activity (IC₅₀) of representative 2-acyl-cyclohexane-1,3-dione congeners against Arabidopsis thaliana HPPD (AtHPPD), providing a clear comparison of their relative potencies.
| Compound Name/Identifier | Acyl Group | Key Substitutions | AtHPPD IC₅₀ (µM) | Reference |
| Mesotrione | 2-nitro-4-(methylsulfonyl)benzoyl | - | 0.204 | [13] |
| Sulcotrione | 2-chloro-4-(methylsulfonyl)benzoyl | - | 0.25 | [4][5][14] |
| Compound 5d | Undecanoyl (C11 alkyl) | - | 0.18 | [4][5][14] |
| Compound 27 | 4-(trifluoromethyl)quinolin-2-ylcarbonyl | Quinoline ring | < 0.204 | [13] |
| Compound 28 | 4-(trifluoromethyl)quinolin-2-ylcarbonyl | Quinoline ring | < 0.204 | [13] |
| NTBC | 2-nitro-4-(trifluoromethyl)benzoyl | - | ~0.040 (rat liver) | [12] |
| Compound II-13 | 2-((1-bromonaphthalen-2-yl)oxy)acetyl | Naphthalene ring | Potent activity reported | [15] |
| Compound III-15 | Fused Indazolone structure | Fused ring system | 0.012 | [16] |
Note: IC₅₀ values can vary based on assay conditions and the source of the HPPD enzyme (e.g., plant vs. mammalian).
Experimental Protocol: In Vitro HPPD Inhibition Assay
To ensure the trustworthiness and reproducibility of SAR data, a standardized experimental protocol is essential. The following describes a common method for determining the in vitro inhibitory activity of compounds against HPPD.
Step-by-Step Methodology
-
Enzyme Preparation:
-
Express and purify recombinant HPPD from a suitable source, such as Arabidopsis thaliana (AtHPPD), in an E. coli expression system.
-
Determine the protein concentration of the purified enzyme solution using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Preparation:
-
Inhibitor Incubation:
-
Prepare stock solutions of the test compounds (inhibitors) in a suitable solvent (e.g., DMSO).
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Incubate the enzyme and inhibitor together for a defined period (e.g., 3 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.[12][14]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP) (e.g., to a final concentration of 0.2 mM).[14]
-
Monitor the rate of the reaction. This can be done by:
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Insights from Molecular Modeling and QSAR
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are powerful computational tools that complement experimental work.[1][2][17] For 2-acyl-cyclohexane-1,3-diones, these studies have provided a more granular understanding of the SAR.[4][5]
-
3D-QSAR Contour Maps: These models can identify specific regions around the inhibitor scaffold where certain properties are favorable or unfavorable for activity. For example, studies have highlighted:
-
Molecular Docking: Docking simulations visualize the binding pose of inhibitors within the HPPD active site.[13] They have confirmed the bidentate chelation of the dione moiety and the importance of π-π stacking and hydrophobic interactions between the acyl side chain and key amino acid residues like Phe360 and Phe403.[13][19]
Conclusion
The 2-acyl-cyclohexane-1,3-dione scaffold is a highly effective pharmacophore for the inhibition of the HPPD enzyme. The structure-activity relationship is well-defined and primarily governed by the nature of the 2-acyl side chain. Potent inhibition is achieved through a combination of strong chelation of the active site Fe(II) ion by the 1,3-dione moiety and optimized interactions of the acyl group within a hydrophobic pocket. Specifically, an electron-deficient benzoyl group with ortho- and para-electron-withdrawing substituents is a classic hallmark of highly active compounds. However, recent research demonstrates that optimizing alkyl chain length or utilizing different aromatic systems like quinolines can also yield inhibitors with potencies exceeding commercial standards. Modifications to the core cyclohexane-1,3-dione ring are generally detrimental to activity. The continued integration of experimental screening with computational methods like QSAR and molecular docking will undoubtedly accelerate the discovery of next-generation HPPD inhibitors with improved efficacy, crop safety, and a wider weed control spectrum.
References
- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI.
- Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (n.d.). PubMed.
- (PDF) Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022).
- The structure–activity relationships of the triketone class of HPPD herbicides. (1998). Semantic Scholar.
- Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling. (2023). PubMed.
- Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling. (n.d.).
- Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). PubMed Central.
- An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (n.d.). PubMed.
- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). PubMed.
- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). PubMed Central.
- Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers.
- Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. (n.d.).
- Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). PubMed.
- Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide. (n.d.).
- Structural features contributing negatively to the activity of... (n.d.).
- p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for β-triketones from Leptospermum scoparium. (n.d.).
- Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides. (n.d.). PubMed.
- HPPD Inhibiting Herbicides: State of the Science. (2020).
- Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. (n.d.). PubMed Central.
- Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (n.d.). PubMed.
Sources
- 1. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure–activity relationships of the triketone class of HPPD herbicides† | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the cytotoxic potential of dione derivatives
The diverse family of dione derivatives represents a rich and promising source of potential anticancer agents. [14]Their ability to induce cytotoxicity through multiple, often synergistic, mechanisms—including ROS generation, apoptosis induction, and inhibition of critical enzymes like topoisomerases and kinases—makes them compelling candidates for further development. [1][14]The extensive research into their structure-activity relationships continues to guide the rational design of new analogues with improved potency and, crucially, enhanced selectivity for cancer cells over healthy tissues. [8][9] Future research will likely focus on optimizing the therapeutic index of lead compounds, exploring novel dione scaffolds, and investigating their efficacy in combination therapies to overcome drug resistance. The integration of advanced drug delivery systems, such as nanotechnology, may also help to improve the bioavailability and targeting of these potent molecules, bringing them closer to clinical application. [22]
References
- Current time information in Sydney, AU. (n.d.). Google.
- Comparing the biological activity of 2,2,5,5-Tetramethylcyclohexane-1,4-dione with other diones. (n.d.). Benchchem.
- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed.
- Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replicating DNA. (n.d.). NIH.
- Synthesis and evaluation of the cytotoxic activities of some isatin derivatives. (n.d.). PubMed.
- Empowering of novel anti-tumor formulations with quinone-based active natural products. (n.d.).
- The S-phase cytotoxicity of camptothecin. (n.d.). PubMed - NIH.
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (2009). Bentham Science Publishers.
- Quinone scaffolds as potential therapeutic anticancer agents: Chemistry, mechanism of Actions, Structure-Activity relationships and future perspectives. (2024). Impressions@MAHE.
- Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. (2024).
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (n.d.). Ingenta Connect.
- Evaluating the Cytotoxic Effects of Novel Quinone Compounds. (n.d.). Anticancer Research.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers.
- Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. (n.d.).
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PMC - NIH.
- What is the mechanism of Camptothecin? (2024). Patsnap Synapse.
- Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (n.d.). MDPI.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). RSC Publishing.
- Anti-Cancer Quinone. (n.d.). Encyclopedia MDPI.
- Camptothecin. (n.d.). Wikipedia.
- Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (n.d.). MDPI.
- Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. (2023). PubMed Central.
- Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. (n.d.). NIH.
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC - NIH.
- Synthesis and cytotoxicity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and related compounds. (n.d.). PubMed.
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020).
- Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. (n.d.). Scirp.org.
- Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. (2013). PubMed.
- Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines. (n.d.). MDPI.
- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). ACS Omega.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). PMC - PubMed Central.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI.
- Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. (n.d.).
- Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (n.d.). PMC - NIH.
- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.).
- Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (n.d.). PMC - NIH.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The S-phase cytotoxicity of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of the cytotoxic activities of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Quinone scaffolds as potential therapeutic anticancer agents: Chemistr" by Syed Faizan, Maged Mohammed Abdo Mohsen et al. [impressions.manipal.edu]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 16. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 18. Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replicating DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Camptothecin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enzyme Inhibition Activity of Cyclohexane-1,3-dione Derivatives
This technical guide provides a comprehensive evaluation of cyclohexane-1,3-dione derivatives as a versatile class of enzyme inhibitors. We will delve into their inhibitory activities against various key enzymes, elucidating the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are engaged in the discovery and optimization of novel enzyme inhibitors.
Introduction: The Versatile Scaffold of Cyclohexane-1,3-dione
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry. Its unique structural and electronic properties, particularly its ability to exist in keto-enol tautomeric forms, allow for effective interaction with the active sites of various enzymes. A key feature of many active derivatives is the presence of a 2-acyl or 2-aroyl substituent, which, along with the dione moiety, can chelate metal ions within the enzyme's active site, leading to potent inhibition.[1][2] This guide will explore the inhibitory activity of these derivatives against three major classes of enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD), receptor tyrosine kinases, and acetyl-CoA carboxylase (ACCase).
Comparative Analysis of Enzyme Inhibition
The inhibitory profile of a cyclohexane-1,3-dione derivative is largely dictated by the nature of the substituent at the 2-position of the dione ring. This section compares the inhibitory potency of different classes of these derivatives against their respective enzyme targets.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
Cyclohexane-1,3-dione derivatives, particularly the 2-(arylformyl)cyclohexane-1,3-diones, are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[6] Inhibition of HPPD leads to a bleaching phenotype and is a validated mechanism for herbicidal activity.[6]
The inhibitory activity of these compounds is often compared to the commercial herbicide, mesotrione. Several novel derivatives have been shown to exhibit superior or comparable potency.
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(Arylformyl)cyclohexane-1,3-diones | Compound 27 (with quinoline ring) | Arabidopsis thaliana HPPD (AtHPPD) | ~0.2 | Mesotrione | 0.204 |
| 2-(Arylformyl)cyclohexane-1,3-diones | Compound 28 (with quinoline ring) | AtHPPD | ~0.2 | Mesotrione | 0.204 |
| 2-Acyl-cyclohexane-1,3-diones | Derivative with C11 alkyl side chain | Plant HPPD | 0.18 ± 0.02 | Sulcotrione | 0.25 ± 0.02 |
| 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione | Compound IV-45 | AtHPPD | 0.21 | Mesotrione | 0.23 |
Structure-Activity Relationship (SAR) Insights for HPPD Inhibitors:
-
Aromatic and Heterocyclic Rings: The presence of aromatic or heterocyclic rings, such as a quinoline ring, at the 2-position can lead to more stable π-π interactions with phenylalanine residues (e.g., Phe-360 and Phe-403 in AtHPPD) in the active site, enhancing inhibitory potency.[3]
-
Alkyl Chain Length: For 2-acyl derivatives, an optimal alkyl chain length (e.g., 11 carbons) is crucial for maximizing hydrophobic interactions within the binding pocket.[6]
-
Substituents on the Cyclohexane Ring: The addition of methyl groups on the cyclohexane ring can sometimes lead to steric hindrance, reducing inhibitory activity.[6]
Receptor Tyrosine Kinase (RTK) Inhibition
A distinct class of cyclohexane-1,3-dione derivatives has been investigated for its anticancer potential through the inhibition of receptor tyrosine kinases (RTKs).[2][7] Dysregulation of RTKs, such as c-Met, is a hallmark of many cancers, making them attractive therapeutic targets.[8][9]
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1,2,4-Triazine derivatives | Compound 5 | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| 1,2,4-Triazine derivatives | Compound 7a | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| 1,2,4-Triazine derivatives | Compound 10c | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
Structure-Activity Relationship (SAR) Insights for RTK Inhibitors:
-
Fused Heterocyclic Systems: The synthesis of complex heterocyclic systems fused to the cyclohexane-1,3-dione core, such as 1,2,4-triazines, has proven effective in generating potent c-Met inhibitors.[8][10] These extended structures can form multiple interactions within the kinase domain.
-
Multi-target Inhibition: Some derivatives exhibit inhibitory activity against a range of RTKs, including c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR, suggesting potential for broad-spectrum anticancer agents.[7][9]
Acetyl-CoA Carboxylase (ACCase) Inhibition
Certain cyclohexane-1,3-dione derivatives, known as "dims," are effective inhibitors of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis.[11] This class of compounds is widely used as grass-selective herbicides.[11][12] More recently, dimeric forms have been explored for their anti-malarial activity, targeting the ACCase in the Plasmodium parasite.[8]
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) |
| Dimeric 1,3-cyclohexanedione oxime ethers | - | Plasmodium falciparum | 3-12 |
| Monomeric cyclohexanedione herbicides | Butroxydim | Plasmodium falciparum | 10 |
Structure-Activity Relationship (SAR) Insights for ACCase Inhibitors:
-
Dimerization: Dimerization of the cyclohexanedione oxime ether scaffold has been shown to yield significant antiplasmodial activity.[8]
-
Selectivity: The herbicidal cyclohexanediones exhibit selectivity for the ACCase from grasses over that from broadleaf plants, which is a key aspect of their agricultural utility.[11]
Mechanistic Insights
The primary mechanism of inhibition for many cyclohexane-1,3-dione derivatives, particularly HPPD inhibitors, involves the chelation of a ferrous ion (Fe2+) in the enzyme's active site.[1][2] The 1,3-dione moiety acts as a bidentate ligand, effectively sequestering the metal cofactor and preventing the binding of the natural substrate.
For tyrosine kinase inhibitors, the mechanism involves competitive binding at the ATP-binding site of the kinase domain. The extended heterocyclic structures of these derivatives can form hydrogen bonds and hydrophobic interactions with key residues in this pocket, preventing the phosphorylation of downstream substrates.[1]
ACCase inhibitors from the cyclohexanedione class act by competing with acetyl-CoA in the carboxyltransferase (CT) reaction of the enzyme.[13]
Experimental Protocols
To ensure the reproducibility and validity of enzyme inhibition studies, standardized and well-documented protocols are essential. Below are representative protocols for evaluating the inhibitory activity of cyclohexane-1,3-dione derivatives against HPPD and a receptor tyrosine kinase.
HPPD Inhibition Assay (Whole-Cell Colorimetric Bioassay)
This protocol is adapted from a method utilizing a recombinant Escherichia coli expressing a plant HPPD, which produces a melanin-like pigment from tyrosine catabolism.[14] Inhibition of HPPD reduces pigment formation, providing a colorimetric readout.
Materials:
-
Recombinant E. coli expressing plant HPPD
-
Luria-Bertani (LB) broth and agar
-
Tyrosine
-
Test compounds (cyclohexane-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Culture Preparation: Grow the recombinant E. coli in LB broth overnight at 37°C with shaking.
-
Assay Setup: In a 96-well microplate, add a defined volume of the bacterial culture to each well containing fresh LB broth supplemented with tyrosine.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., sulcotrione).
-
Incubation: Incubate the microplate at 37°C for a specified period (e.g., 24-48 hours) to allow for bacterial growth and pigment production.
-
Data Acquisition: Measure the absorbance of each well at a wavelength corresponding to the pigment (e.g., 400-600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fitting software.[4][5]
Caption: Workflow for a whole-cell HPPD inhibition assay.
c-Met Kinase Inhibition Assay (Luminescent-Based)
This protocol describes a common method for determining the IC50 value of a c-Met kinase inhibitor using a luminescent assay that measures ADP production.[3][6]
Materials:
-
Recombinant c-Met kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., Poly(Glu,Tyr))
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation: Prepare kinase buffer, substrate, and ATP solutions. Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Enzyme Addition: Add the diluted recombinant c-Met kinase to each well.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3][4]
Caption: Workflow for a luminescent-based c-Met kinase inhibition assay.
Conclusion
Cyclohexane-1,3-dione derivatives represent a highly adaptable and valuable scaffold for the development of potent and selective enzyme inhibitors. Their efficacy has been demonstrated against a range of targets, from plant enzymes with agricultural importance to human kinases with therapeutic relevance. The structure-activity relationships discussed in this guide highlight the chemical tractability of this scaffold, allowing for fine-tuning of inhibitory activity and selectivity through targeted modifications. The provided experimental protocols offer a foundation for the robust evaluation of novel cyclohexane-1,3-dione derivatives, facilitating the discovery of next-generation herbicides and therapeutic agents.
References
-
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. ACS Publications. [Link]
-
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. [Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC - NIH. [Link]
-
Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - ACS Publications. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach | ACS Omega. [Link]
-
Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - Frontiers. [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF - ResearchGate. [Link]
-
(PDF) Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - ResearchGate. [Link]
-
Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed. [Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed. [Link]
-
Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1 - ResearchGate. [Link]
- US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google P
-
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. [Link]
-
Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed. [Link]
-
Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed. [Link]
-
Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC - NIH. [Link]
-
Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles - ResearchGate. [Link]
-
IC50 Determination - edX. [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. [Link]
-
MET Kinase Assay - ResearchGate. [Link]
-
Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC - PubMed Central. [Link]
-
Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PubMed Central. [Link]
Sources
- 1. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione in Biological Assays
Abstract
In drug discovery, the selectivity of a compound for its intended biological target is a critical determinant of its therapeutic potential and safety profile. Off-target interactions can lead to unforeseen side effects, diminishing the clinical viability of a promising candidate. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (hereafter referred to as HEDC), a potent inhibitor of a hypothetical enzyme, Human Keto-reductase 1 (HKR1). We present a comparative analysis of HEDC against structurally similar compounds, detailing the experimental protocols necessary to rigorously assess its selectivity. This document is intended for researchers, scientists, and drug development professionals to aid in the design and interpretation of cross-reactivity studies.
Introduction: The Imperative of Selectivity
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a primary one being the assurance of its specificity. A drug's ability to interact exclusively with its intended target, while minimizing engagement with other biomolecules, is known as selectivity.[1][2] Poor selectivity can result in a host of adverse effects, complicating development and potentially causing patient harm.[2]
HEDC is a novel small molecule belonging to the cyclic β-diketone class of compounds. Its parent structure, dimedone, and its derivatives are known to possess a wide range of biological activities, including anticarcinogenic, antibacterial, and antioxidant properties.[3] Our preliminary research has identified HEDC as a potent inhibitor of Human Keto-reductase 1 (HKR1), an enzyme implicated in a significant metabolic pathway. To advance HEDC as a viable therapeutic candidate, a thorough evaluation of its selectivity is paramount. This guide compares the cross-reactivity profile of HEDC with three structurally related compounds:
-
Dimedone: The parent scaffold of HEDC.
-
2-Acetyl-dimedone: A closely related analog with a different side chain.
-
Indanedione: A different cyclic diketone, to assess broader structural cross-reactivity.
The primary objective is to quantify the inhibitory activity of these compounds against the intended target, HKR1, and a closely related off-target, Human Keto-reductase 2 (HKR2), which shares significant structural homology.
Experimental Design for Selectivity Profiling
A robust assessment of cross-reactivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based models to provide a more holistic understanding of a compound's behavior.[4] Our experimental design is centered around two core assays:
-
In Vitro Enzyme Inhibition Assay: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified HKR1 and HKR2 enzymes. This provides a direct measure of potency and selectivity at the molecular level.
-
Cell-Based Target Engagement Assay: To assess the ability of each compound to modulate the HKR1 pathway within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
The following diagram illustrates the conceptual workflow for this cross-reactivity study:
Caption: Experimental workflow for cross-reactivity assessment.
Methodologies
In Vitro Enzyme Inhibition Assay
This protocol outlines the steps for determining the IC50 values of the test compounds against HKR1 and HKR2 using a fluorescence-based assay.[5][6]
Materials:
-
Purified recombinant Human Keto-reductase 1 (HKR1) and Human Keto-reductase 2 (HKR2)
-
Fluorogenic substrate for HKR enzymes
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (HEDC, Dimedone, 2-Acetyl-dimedone, Indanedione) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Dilution: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 200 nL of the diluted compounds to the wells of a 384-well plate. For control wells, add 200 nL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Enzyme Addition: Dilute the HKR1 or HKR2 enzyme to the desired concentration in assay buffer and add 10 µL to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (diluted in assay buffer) to each well to start the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over a period of 20 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the control wells (0% and 100% inhibition) and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Target Engagement Assay
This assay measures the ability of the compounds to inhibit the activity of HKR1 in a cellular environment by quantifying the level of a downstream metabolite.
Materials:
-
A human cell line endogenously expressing HKR1 (e.g., HEK293)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
A validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method for the downstream metabolite.
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds for 4 hours.
-
Cell Lysis: After incubation, remove the medium, wash the cells with PBS, and add lysis buffer.
-
Metabolite Extraction: Prepare the cell lysates for LC-MS/MS analysis according to the established protocol for the specific metabolite.
-
LC-MS/MS Analysis: Quantify the concentration of the downstream metabolite in each sample.
-
Data Analysis: Normalize the metabolite levels to the vehicle-treated control cells. Plot the normalized metabolite levels against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).
Results: A Comparative Analysis
The following tables summarize the hypothetical data obtained from the in vitro and cell-based assays.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | HKR1 IC50 (nM) | HKR2 IC50 (nM) | Selectivity Index (HKR2/HKR1) |
| HEDC | 15 | 3,450 | 230 |
| Dimedone | 850 | 9,700 | 11.4 |
| 2-Acetyl-dimedone | 220 | 4,800 | 21.8 |
| Indanedione | >10,000 | >10,000 | N/A |
Table 2: Cell-Based Target Engagement Data
| Compound | HKR1 Target Engagement EC50 (nM) |
| HEDC | 45 |
| Dimedone | 2,100 |
| 2-Acetyl-dimedone | 650 |
| Indanedione | >20,000 |
Interpretation and Discussion
The data presented above clearly demonstrates the superior potency and selectivity of HEDC for the intended target, HKR1.
-
Potency: HEDC exhibits a low nanomolar IC50 value against HKR1, significantly more potent than its structural analogs, Dimedone and 2-Acetyl-dimedone. Indanedione showed no significant activity against either enzyme.
-
Selectivity: The selectivity index, a ratio of the IC50 for the off-target to the on-target, is a critical measure.[7] HEDC displays a selectivity index of 230, indicating it is 230-fold more potent against HKR1 than HKR2. This is a substantial improvement over Dimedone and 2-Acetyl-dimedone.
-
Cellular Activity: The results from the cell-based assay corroborate the in vitro findings. HEDC effectively engages the HKR1 target in a cellular context at a low nanomolar concentration, demonstrating good cell permeability and on-target activity.
The following diagram illustrates the concept of selectivity, where HEDC potently inhibits the primary target while having a much weaker effect on the off-target.
Caption: Selectivity profile of HEDC.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of a novel compound, HEDC. The presented data, though hypothetical, illustrates a favorable selectivity profile for HEDC compared to structurally related molecules. The methodologies described herein provide a robust framework for researchers to conduct similar studies, ensuring that potential drug candidates are rigorously characterized for their on- and off-target activities. Such comprehensive profiling is an indispensable step in the rational design and development of safe and effective therapeutics.[8]
References
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Assay Genie. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Pelago Bioscience. Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. [Link]
-
Rudbari, H. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Link]
-
Zimmerman, J. I., & Maren, T. H. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(15), 5491-5508. [Link]
-
Verma, R., et al. (2023). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL, 54(3). [Link]
-
Mondal, S., et al. (2024). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). Four ways to measure selectivity. Drug Discovery Today, 16(15-16), 686-693. [Link]
-
Pokhodylo, N. T., et al. (2021). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 22(5). [Link]
-
Wardakhan, W. W., et al. (2021). The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Anti-Cancer Agents in Medicinal Chemistry, 21(16), 2258-2277. [Link]
-
Mohareb, R. M., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2- Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1639-1655. [Link]
-
Mondal, S., et al. (2024). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Blomme, E. A., & Will, Y. (2016). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Expert Opinion on Drug Discovery, 11(3), 231-245. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
-
Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Cell Reports Medicine, 4(11). [Link]
-
Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
Sources
- 1. pelagobio.com [pelagobio.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sirjana.in [sirjana.in]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
The Dione Dilemma: A Comparative Guide to the Antimicrobial Properties of Diverse Dione Compounds
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective therapeutics. Among the myriad of candidates, dione compounds—organic molecules characterized by the presence of two carbonyl groups—have emerged as a particularly promising and versatile class. Their structural diversity, ranging from five-membered heterocyclic rings to complex quinone systems, gives rise to a broad spectrum of antimicrobial activities.
This guide provides an in-depth, comparative analysis of the antimicrobial properties of various dione compounds, including thiazolidine-2,4-diones, quinones, pyrrolidine-2,5-diones, and indane-1,3-diones. We will delve into their mechanisms of action, explore structure-activity relationships, and present supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Allure of the Dione Scaffold
The reactivity of the dual carbonyl groups and the ability to readily introduce diverse substituents onto the core dione structure make these compounds attractive for medicinal chemistry. This structural flexibility allows for the fine-tuning of their electronic and steric properties, which in turn modulates their biological activity and selectivity.
Thiazolidine-2,4-diones: Inhibitors of Bacterial Cell Wall Synthesis
Thiazolidine-2,4-diones (TZDs) are a well-studied class of heterocyclic compounds. While initially recognized for their anti-diabetic properties, their potential as antimicrobial agents has garnered significant attention.[1]
Mechanism of Action
The primary antimicrobial mechanism of TZDs is believed to be the inhibition of bacterial cell wall synthesis. Specifically, they are thought to target and inhibit cytoplasmic Mur ligases, a family of enzymes essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By disrupting this pathway, TZDs compromise the structural integrity of the bacterial cell, leading to cell lysis and death.
Caption: Proposed mechanism of action of Thiazolidine-2,4-diones.
Structure-Activity Relationship (SAR)
The antimicrobial activity of TZDs is significantly influenced by the substituents at the 5-position of the thiazolidine ring. The introduction of an arylidene group at this position is a common strategy to enhance potency.
-
5-Arylidene Substituents: The nature and substitution pattern of the aromatic ring at the 5-position play a crucial role. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy) on the aryl ring can modulate the antimicrobial activity.[2][3] For instance, some studies have shown that derivatives with hydroxyl or methoxy groups on the phenyl ring exhibit potent activity against Gram-positive bacteria.[2]
-
N3-Substitution: Modifications at the N3 position of the thiazolidine ring can also impact activity, though this has been explored to a lesser extent for antimicrobial purposes compared to the 5-position.[4]
Comparative Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | Staphylococcus aureus | 2 | [2] |
| 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | Staphylococcus aureus | 4 | [2] |
| 5-(3-methoxy-4-hydroxybenzylidene)thiazolidine-2,4-dione | Staphylococcus aureus | 8 | [2] |
| 5-(4-nitrobenzylidene)thiazolidine-2,4-dione | Staphylococcus aureus | 16 | [2] |
| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Staphylococcus aureus | - | [3] |
| Compound 3j (a 5-arylidene derivative) | S. aureus ATCC 29213 | 31.25 | [3] |
| Compound 3f (a 5-arylidene derivative) | S. aureus ATCC 29213 | 62.5 | [3] |
Note: The "-" indicates that a specific MIC value was not provided in the abstract, but the compound was noted to have activity.
Quinones: Redox-Active Antimicrobials
Quinones are a large and diverse class of diones characterized by a fully conjugated cyclic dione structure. They are widely distributed in nature and include benzoquinones, naphthoquinones, and anthraquinones. Their antimicrobial activity is often attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS).[5]
Mechanism of Action
The antimicrobial action of quinones is multifaceted and can involve several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Quinones can accept electrons from biological reductants to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the quinone and produce superoxide radicals, which can lead to the formation of other ROS like hydrogen peroxide and hydroxyl radicals. This oxidative stress can damage cellular components such as DNA, proteins, and lipids.[5]
-
Alkylation of Cellular Nucleophiles: The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack by cellular macromolecules, such as proteins and DNA. This can lead to the inactivation of essential enzymes and disruption of DNA replication.
-
Intercalation into DNA: Some larger quinone structures, like anthracyclines, can intercalate between the base pairs of DNA, interfering with DNA replication and transcription.
-
Inhibition of Topoisomerases: Certain quinolones, a subclass of quinone-containing compounds, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2][6]
Caption: Multifaceted antimicrobial mechanisms of quinone compounds.
Structure-Activity Relationship (SAR)
The antimicrobial potency of quinones is highly dependent on their core structure and the nature of their substituents.
-
Benzoquinones: These are the simplest quinones. Their activity can be enhanced by the presence of electron-donating groups like methoxy and alkylthio groups.[7][8]
-
Naphthoquinones: The position and type of substituents on the naphthoquinone scaffold are critical. For example, 5-amino-8-hydroxy-1,4-naphthoquinone has been shown to be highly effective against Gram-positive bacteria.[9] The presence of hydroxyl and amino groups often enhances activity.
-
Anthraquinones: The antimicrobial activity of anthraquinones is influenced by the number and position of hydroxyl groups. For instance, emodin and rhein, which possess hydroxyl groups, exhibit significant antibacterial activity.[10] The polarity of substituents also plays a role, with stronger polarity sometimes correlating with enhanced antibacterial effects.[11]
Comparative Antimicrobial Activity of Quinone Derivatives
| Compound Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzoquinone | Red Benzoquinone | Staphylococcus aureus | 4 | [7][8] |
| Blue Benzoquinone | Mycobacterium tuberculosis | 4 | [7][8] | |
| 2,6-dimethoxy-1,4-benzoquinone | Staphylococcus aureus | 8 | [12] | |
| Naphthoquinone | 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [9] |
| Shikonin | MRSA strains | 7.8-31.2 | [13] | |
| Plumbagin | Staphylococcus aureus | 0.5 | [13] | |
| Anthraquinone | Emodin | MRSA | 1.56-25 | [10] |
| Rhein | Various strains | 3.13 | [10] | |
| Chrysophanol | E. coli, MRSA, VRSA | 2-4 | [14] |
Pyrrolidine-2,5-diones and Isoindoline-1,3-diones: Emerging Antimicrobial Scaffolds
Pyrrolidine-2,5-diones (succinimides) and their benzo-fused analogs, isoindoline-1,3-diones (phthalimides), are five-membered heterocyclic diones that have demonstrated a wide range of biological activities, including antimicrobial effects.[15][16]
Antimicrobial Properties
Derivatives of both pyrrolidine-2,5-dione and isoindoline-1,3-dione have shown promising activity against various bacterial and fungal pathogens. For instance, certain pyrrolidine-2,5-dione derivatives have exhibited good MIC values against Enterococcus faecalis and Candida albicans.[15] Similarly, various isoindoline-1,3-dione derivatives have been reported to possess moderate antimicrobial activity.[16]
Structure-Activity Relationship (SAR)
For pyrrolidine-2,5-diones, the nature of the substituent on the nitrogen atom and at the 3- and 4-positions of the pyrrolidine ring can influence their antimicrobial activity. The introduction of various functional groups such as halogens, methyl, hydroxyl, and methoxy groups has been explored to modulate their potency.[15] In the case of isoindoline-1,3-diones, substitutions on the phthalimide nitrogen and on the benzene ring can significantly affect their biological properties.[4]
Comparative Antimicrobial Activity of Pyrrolidine-2,5-dione and Isoindoline-1,3-dione Derivatives
| Compound Class | Compound | Test Organism | MIC (µM) | Reference |
| Pyrrolidine-2,5-dione | Compound 5a | Enterococcus faecalis | 0.25 | [15] |
| Compound 5g | Enterococcus faecalis | 0.25 | [15] | |
| Compound 5a | Candida albicans | 0.125 | [15] | |
| Isoindoline-1,3-dione | Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative 4h | Enterococcus faecalis | 375 (µg/mL) | [6] |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative 4b | Staphylococcus aureus | 750 (µg/mL) | [6] |
Note: MIC values are reported in different units (µM and µg/mL) as presented in the source literature.
Indane-1,3-diones: A Scaffold with Diverse Bioactivities
Indane-1,3-dione is a β-diketone that serves as a versatile building block for the synthesis of various biologically active compounds.[17] While well-known for their anticoagulant properties, derivatives of indane-1,3-dione have also been investigated for their antimicrobial potential.[18]
Antimicrobial Properties
Several studies have reported the synthesis of indane-1,3-dione derivatives with moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][18] The antimicrobial efficacy appears to be dependent on the specific structural modifications made to the indane-1,3-dione core. For example, the introduction of styryl and imine functionalities has been explored to generate compounds with antibacterial and antifungal properties.[18]
Structure-Activity Relationship (SAR)
The antimicrobial activity of indane-1,3-dione derivatives is closely linked to the substituents at the 2-position. The condensation of indane-1,3-dione with various aldehydes to form 2-arylidene-1,3-indandiones is a common synthetic strategy. The nature of the aryl group and its substituents can significantly influence the biological activity.[1]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.
Broth Microdilution Method (Based on CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the Broth Microdilution Method.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the dione compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the antimicrobial dilutions and the positive control well.
-
Add sterile broth to the negative control well.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Detailed Steps:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Allow the inoculated plate to dry for a few minutes.
-
Aseptically place paper disks impregnated with a known concentration of the dione compound onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC of the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on established interpretive criteria, which would need to be developed for novel compounds.
-
Comparative Analysis and Future Perspectives
This guide has highlighted the significant antimicrobial potential of various dione compounds. A direct comparison of their efficacy is challenging due to the lack of standardized testing across different studies. However, some general trends can be observed:
-
Gram-Positive vs. Gram-Negative Activity: Many of the dione compounds, particularly the larger heterocyclic structures like thiazolidine-2,4-diones and certain quinones, tend to exhibit more potent activity against Gram-positive bacteria. The outer membrane of Gram-negative bacteria often presents a formidable barrier to the entry of many antimicrobial agents.
-
Mechanistic Diversity: The dione scaffold is associated with a variety of antimicrobial mechanisms, from the targeted inhibition of essential enzymes (e.g., Mur ligases by TZDs, topoisomerases by quinolones) to the more general induction of oxidative stress (e.g., redox cycling of quinones). This diversity offers multiple avenues for the development of new drugs that can potentially circumvent existing resistance mechanisms.
-
Potential for Optimization: The structure-activity relationship studies discussed for each class of dione underscore the vast potential for medicinal chemists to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 18. ijpsr.com [ijpsr.com]
A Comparative Cost-Benefit Analysis of Synthetic Protocols for 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
Introduction
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-acetyldimedone, is a versatile β-diketone derivative with significant applications in organic synthesis.[1] Its utility as a protecting group for primary amines, particularly in peptide chemistry, underscores its importance in the development of complex molecules.[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth, comparative cost-benefit analysis of the predominant synthetic protocols for 2-acetyldimedone, offering field-proven insights to inform experimental design and scale-up decisions.
Comparative Analysis of Synthetic Protocols
The synthesis of 2-acetyldimedone primarily revolves around the acylation of the readily available starting material, 5,5-dimethylcyclohexane-1,3-dione (dimedone). The choice of the acylating agent and reaction conditions are the key differentiators between the common protocols. Here, we compare two major solution-phase methods—acetylation with acetyl chloride and with acetic anhydride—and a promising green alternative, mechanochemical synthesis.
| Parameter | Protocol 1: Acetyl Chloride Acylation | Protocol 2: Acetic Anhydride Acylation | Protocol 3: Mechanochemical Acylation |
| Yield | High (can be up to 85%) | Moderate to High (58-95%)[1] | Potentially high, but data is limited for this specific reaction |
| Reaction Time | Generally faster | Slower (e.g., 48 hours)[1] | Significantly shorter reaction times[2] |
| Reagents | Dimedone, Acetyl Chloride, Base (e.g., K₂CO₃, DIPEA/DMAP)[1] | Dimedone, Acetic Anhydride, Base (e.g., TEA/DMAP)[1] | Dimedone, Acylating agent (e.g., acetic acid), Base |
| Solvents | Dichloromethane (DCM), Toluene[1] | Dichloromethane (DCM)[1] | Solvent-free or minimal solvent (Liquid-Assisted Grinding)[2] |
| Temperature | 0°C to room temperature[1] | Room temperature[1] | Ambient temperature |
| Cost-Effectiveness | Acetyl chloride is often more cost-efficient for industrial-scale synthesis.[1] | Acetic anhydride can be more expensive than acetyl chloride. | Potentially very high due to reduced solvent and energy costs. |
| Safety & Handling | Highly reactive, corrosive, moisture-sensitive, produces corrosive HCl gas.[3] | Less reactive and easier to handle than acetyl chloride; byproduct is less hazardous acetic acid.[3] | Generally safer due to the absence of bulk flammable and toxic solvents. |
| Environmental Impact | Use of chlorinated solvents is a significant drawback. | Use of chlorinated solvents is a concern. | Highly favorable "green" method, minimizing solvent waste.[2] |
| Purification | Recrystallization or column chromatography.[1] | Column chromatography followed by recrystallization.[1] | Typically simpler work-up, often involving just washing and filtration. |
In-Depth Protocol Analysis
Protocol 1: Acylation with Acetyl Chloride
This method is a classic and often industrially preferred route due to the high reactivity and lower cost of acetyl chloride.[1][3] The reaction proceeds via a nucleophilic acyl substitution, where the enolate of dimedone attacks the electrophilic carbonyl carbon of acetyl chloride.
Causality of Experimental Choices:
-
Base: A base such as potassium carbonate or a non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial to deprotonate dimedone, forming the reactive enolate.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or toluene are used to prevent the hydrolysis of the highly reactive acetyl chloride.[1]
-
Temperature: The reaction is typically initiated at a low temperature (0°C) during the dropwise addition of acetyl chloride to control the exothermic reaction and minimize side products. The reaction is then allowed to proceed at room temperature.[1]
Trustworthiness of the Protocol: This is a well-established and reproducible method. The primary challenge lies in the stringent requirement for anhydrous conditions to prevent the decomposition of acetyl chloride and the formation of byproducts. The corrosive nature of the hydrogen chloride byproduct also necessitates careful handling and neutralization steps during workup.
Protocol 2: Acylation with Acetic Anhydride
This protocol offers a milder and often more manageable alternative to using acetyl chloride, making it a common choice in laboratory settings.[3] While less reactive, acetic anhydride can provide good to excellent yields with careful optimization.[1]
Causality of Experimental Choices:
-
Catalyst/Base: The use of a base like triethylamine (TEA) is required to neutralize the acetic acid byproduct, while a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is essential to accelerate the reaction with the less reactive acetic anhydride.[1]
-
Reaction Time: Due to the lower reactivity of acetic anhydride, longer reaction times are generally required to achieve high conversion.[1]
-
Work-up: The work-up procedure often involves washing with a mild acid to remove the amine base and any unreacted starting material, followed by purification.
Trustworthiness of the Protocol: This method is highly reliable and less sensitive to moisture compared to the acetyl chloride protocol. The formation of the less corrosive acetic acid as a byproduct simplifies handling and work-up procedures.[3] The main trade-off is the longer reaction time.
Protocol 3: Mechanochemical Synthesis
Mechanochemistry, or synthesis through mechanical force (e.g., ball milling), is an emerging green chemistry approach that can offer significant advantages in terms of reduced solvent use, lower energy consumption, and potentially novel reactivity.[2] The acylation of dimedone has been explored using mechanochemical methods, demonstrating a promising sustainable alternative to traditional solution-phase synthesis.[2]
Causality of Experimental Choices:
-
Solvent-Free/Liquid-Assisted Grinding (LAG): The reaction is performed by grinding the solid reactants together, often with a small amount of liquid to facilitate the reaction, a technique known as LAG. This dramatically reduces solvent waste.
-
Energy Input: Mechanical energy from the milling process drives the reaction, often at ambient temperature, eliminating the need for heating or cooling.
Trustworthiness of the Protocol: While mechanochemistry is a rapidly developing field, its application to the synthesis of this specific compound is less documented with detailed, reproducible protocols compared to the solution-phase methods. However, the underlying principles are sound, and the reported advantages in sustainability and efficiency make it a highly attractive area for further research and development.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyldimedone using Acetyl Chloride
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (dimedone)
-
Acetyl chloride
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) and 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl acetate for recrystallization or column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimedone (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Acetyldimedone using Acetic Anhydride
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (dimedone)
-
Acetic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl acetate for column chromatography and recrystallization
Procedure:
-
To a solution of dimedone (1.0 eq) in DCM in a round-bottom flask, add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.2 eq).
-
Add acetic anhydride (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 48 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization.[1]
Visualizations
Caption: Experimental workflows for the synthesis of 2-acetyldimedone.
Caption: Reaction pathways for the acylation of dimedone.
Conclusion
The choice of synthetic protocol for this compound is a critical decision that balances yield, reaction time, cost, safety, and environmental impact. The acetyl chloride method offers a rapid and cost-effective route, particularly for larger-scale synthesis, but demands stringent anhydrous conditions and careful handling of its corrosive nature. The acetic anhydride method provides a safer and more manageable laboratory-scale synthesis, albeit with longer reaction times. The emerging field of mechanochemistry presents a compelling green alternative that minimizes waste and energy consumption, and warrants further investigation for the synthesis of this important molecule. Ultimately, the optimal protocol will depend on the specific needs, resources, and priorities of the research or production environment.
References
-
Conversion and selectivity of mechanically activated acylation reactions of dimedone with various acids. - ResearchGate. (URL: [Link])
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
In the dynamic environments of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (CAS No. 94142-97-9), a bioactive small molecule. As your partner in the laboratory, we aim to provide value beyond the product itself, ensuring you have the critical information needed to handle and dispose of this compound safely and compliantly.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the intrinsic properties and potential hazards of a chemical is the first step in safe handling and disposal. While regulatory information can vary, a conservative approach based on available data is always recommended. For this compound, the Globally Harmonized System (GHS) classifications from supplier data indicate potential hazards that must be respected.[1][2]
The primary risks associated with this solid compound are irritation to the skin, eyes, and respiratory system.[1] This necessitates handling procedures that prevent the generation of dust and avoid direct contact.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Rationale for Disposal Protocol |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07: Harmful/Irritant | Waste must be handled with protective gloves, and contaminated materials must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07: Harmful/Irritant | Eye protection is mandatory. Splashes or dust exposure can cause significant irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07: Harmful/Irritant | Handling should occur in well-ventilated areas to avoid inhaling dust particles. |
Source: Fluorochem Safety Data[1], Aggregated ECHA C&L Inventory Data via PubChem[2]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before beginning any work that could generate waste, ensure the proper personal protective equipment is in use. The choice of PPE is directly informed by the hazards identified above.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3] Inspect gloves for integrity before each use.
-
Eye/Face Protection : Use safety glasses with side shields or chemical safety goggles to protect against dust particles and potential splashes.[3]
-
Skin and Body Protection : A standard laboratory coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection : Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust.[1]
Step-by-Step Disposal Protocol: From Generation to Collection
Hazardous chemical waste must never be disposed of via standard drains or municipal trash.[4] The following protocol ensures regulatory compliance and safety.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within your laboratory for the accumulation of hazardous waste.[4] This area should be under the control of laboratory personnel, away from heat sources or high-traffic zones, and clearly marked.[5]
Step 2: Select a Compatible Waste Container Use a container that is in good condition, leak-proof, and chemically compatible with the dione compound.[6]
-
Recommended Containers : The original product container, or a new container made of glass or high-density polyethylene (HDPE), is ideal.[6]
-
Critical Check : Ensure the container did not previously hold incompatible chemicals, such as strong oxidizing agents.[7]
Step 3: Waste Segregation and Collection
-
Solid Waste : Collect waste this compound, including expired reagents and contaminated items (e.g., weigh boats, contaminated paper towels), and place it directly into your designated solid hazardous waste container.
-
Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a designated liquid hazardous waste container. The container must be segregated based on the solvent's properties (e.g., "Halogenated Solvents," "Non-Halogenated Solvents").
-
Avoid Mixing : Do not mix this waste stream with other incompatible waste types.[8] Keep solid and liquid waste separate.[9]
Step 4: Proper Labeling As soon as the first particle of waste enters the container, it must be labeled.[8]
-
Use your institution's official hazardous waste tag.
-
Clearly write the words "HAZARDOUS WASTE ".[6]
-
List all chemical constituents by their full name, including the dione compound and any solvents, with their approximate percentages.[6][10] Avoid abbreviations.
-
Keep the container closed at all times except when adding waste.[4][8]
Step 5: Arrange for Licensed Disposal Once the container is full or you have no further use for it, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal company.[5][7] Complete all required paperwork, such as a hazardous waste pickup request form.[10]
Spill Management
Accidental spills must be managed immediately and treated as hazardous waste.[8]
-
Minor Spills (Solid) :
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum up the material to avoid generating dust and place it into the hazardous waste container.[11]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills :
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's emergency response team or EH&S office immediately.[6]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Waste Minimization: A Sustainable Practice
The most effective waste management strategy is to minimize its generation in the first place.[12]
-
Source Reduction : Order only the quantity of chemical required for your experiments.[4]
-
Inventory Management : Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[9]
-
Share Resources : Offer surplus, unexpired chemicals to other labs within your institution.[4]
By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of environmental responsibility.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione . PubChem, National Institutes of Health. [Link]
-
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione . PubChem, National Institutes of Health. [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
-
Chemical Waste Disposal Procedures . Concordia University. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]
-
2-(1-Hydroxyethylidene)-5, 5-dimethylcyclohexane-1, 3-dione, min 99%, 25 grams . Analytics-Shop. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | C10H14O3 | CID 566977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Chemical Waste Disposal Procedures - Concordia University [concordia.ca]
- 11. 5,5-Dimethyl-1,3-cyclohexanedione(126-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides a detailed protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione, a compound that, while valuable in research, necessitates careful handling due to its potential hazards. Adherence to these guidelines is crucial for minimizing risk and ensuring the well-being of all laboratory personnel.
Understanding the Risks: Hazard Profile of this compound
A thorough understanding of the hazards associated with a chemical is the foundation of a robust safety plan. This compound presents the following primary risks:
-
Acute Oral Toxicity: The compound is harmful if swallowed.
-
Serious Eye Damage: Direct contact can cause significant and potentially irreversible damage to the eyes.
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation[1].
-
Respiratory Irritation: Inhalation of dust particles may cause irritation to the respiratory tract[1][2].
-
Aquatic Toxicity: The substance is harmful to aquatic life with long-lasting effects, necessitating responsible disposal to prevent environmental contamination.
Given these hazards, a multi-faceted approach to personal protection is essential, focusing on shielding the eyes, skin, and respiratory system.
Core Protective Measures: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Task | Recommended Personal Protective Equipment |
| Weighing and preparing solutions (solid form) | Full-coverage safety goggles with side shields or a face shield, nitrile gloves (double-gloving recommended), a lab coat, and a NIOSH-approved respirator (N95 or higher) if not handled in a certified chemical fume hood. |
| Handling solutions of the compound | Chemical splash goggles, nitrile gloves, and a lab coat. |
| Performing reactions and purifications | Chemical splash goggles or a face shield, nitrile gloves, a lab coat, and ensure the procedure is conducted within a certified chemical fume hood. |
| Waste disposal | Chemical splash goggles, nitrile gloves, and a lab coat. |
Rationale for PPE Selection
-
Eye and Face Protection: Due to the risk of serious eye damage, chemical splash goggles are the minimum requirement for handling solutions. When working with the solid form, which can become airborne, full-coverage safety goggles with side shields or a face shield offer superior protection.
-
Hand Protection: Nitrile gloves provide an effective barrier against skin contact. For tasks with a higher risk of splashing or when handling the solid, double-gloving is a prudent measure to prevent contamination in case the outer glove is compromised.
-
Body Protection: A standard laboratory coat is sufficient to protect against incidental splashes and contact with contaminated surfaces.
-
Respiratory Protection: The primary respiratory hazard arises from inhaling the fine powder of the solid compound. Therefore, handling the solid should always be done in a certified chemical fume hood to minimize airborne particles. If a fume hood is not available, a NIOSH-approved N95 respirator is mandatory to prevent respiratory irritation[1].
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent not only on its selection but also on its proper use. The following step-by-step protocols for donning and doffing PPE are designed to minimize the risk of cross-contamination.
Donning PPE Workflow
Caption: A sequential guide for the safe removal of Personal Protective Equipment to prevent cross-contamination.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a critical step in the safety protocol to prevent harm to personnel and the environment.
-
Solid Waste: All disposable PPE (gloves, respirator, etc.) and any materials used to clean up spills of this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of them down the drain, as the substance is harmful to aquatic life.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Always adhere to your institution's specific waste disposal procedures and consult with your environmental health and safety department for guidance.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure that your valuable research can proceed without compromising personal or environmental well-being.
References
-
PubChem. (n.d.). 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
CPAChem. (2025). Safety data sheet. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
